1-(Methoxycarbonyl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
1-methoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-10-5(9)6(2-3-6)4(7)8/h2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYOHLOUZVEIOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551394 | |
| Record name | 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113020-21-6 | |
| Record name | 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid: A Key Building Block in Modern Drug Discovery
CAS Number: 113020-21-6
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid, a valuable and versatile building block in medicinal chemistry and pharmaceutical development. Its unique strained cyclopropane ring, coupled with differentiated carboxyl functionalities, offers a strategic advantage in the design of novel therapeutics. We will delve into its synthesis, characterization, and critical applications, providing actionable insights for its use in the laboratory and in the broader context of drug discovery pipelines.
Core Chemical and Physical Properties
This compound, also known as 1,1-cyclopropanedicarboxylic acid monomethyl ester, is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 113020-21-6 | [2][3][4] |
| Molecular Formula | C₆H₈O₄ | [2][5][6] |
| Molecular Weight | 144.13 g/mol | [6] |
| Melting Point | 47-51 °C | [6] |
| Boiling Point | 245 °C | [6] |
| Density | 1.419 g/cm³ | [6] |
| Purity (Typical) | ≥95-97% | [1][6] |
| Synonyms | 1,1-Cyclopropanedicarboxylic acid monomethyl ester, 1-methoxycarbonylcyclopropane-1-carboxylic acid | [3][5] |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is a testament to strategic synthetic planning, hinging on the selective manipulation of dicarboxylic acids. The most common and efficient laboratory-scale synthesis involves the selective mono-saponification of dimethyl cyclopropane-1,1-dicarboxylate.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process, starting from the readily available diethyl malonate.
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An In-Depth Technical Guide to 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications
Introduction: The Strategic Value of a Constrained Scaffold
In the landscape of modern synthetic and medicinal chemistry, the pursuit of molecular scaffolds that offer both structural novelty and functional utility is paramount. 1-(Methoxycarbonyl)cyclopropanecarboxylic acid, a geminally disubstituted cyclopropane derivative, represents a quintessential example of such a scaffold. Its inherent structural rigidity, stemming from the strained three-membered ring, provides a predictable and constrained orientation of its two key functional groups: a carboxylic acid and a methyl ester. This unique spatial arrangement makes it an invaluable building block for introducing specific conformational constraints in larger molecules, a critical strategy in the rational design of pharmaceuticals and advanced materials. This guide provides an in-depth examination of its core properties, synthetic methodologies, chemical reactivity, and strategic applications for researchers and drug development professionals.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. These characteristics dictate its behavior in reaction media, its purification requirements, and its analytical signature.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₄ | [1][2][3] |
| Molecular Weight | 144.12 g/mol | [2][4] |
| CAS Number | 113020-21-6 | [1][2][4] |
| Appearance | White to off-white solid | [1][3] |
| Melting Point | 47-51 °C | [4][5] |
| Boiling Point | 245 °C (at 760 mmHg); 85-87 °C (at 0.2 mmHg) | [4][5] |
| Density | 1.419 g/cm³ | [5] |
| Flash Point | 104 °C | [5] |
| Solubility | Slightly soluble in water | |
| pKa | (Predicted) ~4.0-4.5 for the carboxylic acid | N/A |
| LogP | 0.2 | [2][6] |
Spectroscopic Signature for Structural Verification
In the absence of commercially supplied analytical data, understanding the expected spectroscopic profile is critical for identity and purity confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals. The methoxy protons (-OCH₃) will appear as a sharp singlet around δ 3.7 ppm. The four protons on the cyclopropane ring are chemically equivalent in pairs but are diastereotopic, and will likely appear as two complex multiplets in the δ 1.2-1.8 ppm range. The acidic proton of the carboxyl group (-COOH) will be a broad singlet, typically downfield (>10 ppm), and its presence can be confirmed by D₂O exchange.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display six unique signals: two carbonyl carbons (one for the ester and one for the acid) in the δ 170-180 ppm range, the methoxy carbon (~δ 52 ppm), the quaternary C1 carbon of the cyclopropane ring, and the two equivalent CH₂ carbons of the ring, which will appear upfield due to the ring strain.
-
IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the functional groups. A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid. Two distinct C=O stretching bands will be present: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the methyl ester (~1730-1750 cm⁻¹).
Synthesis and Purification: A Protocol Built on Selectivity
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. The most logical and common laboratory-scale synthesis involves the selective mono-saponification of the parent diester, dimethyl 1,1-cyclopropanedicarboxylate.
Causality Behind the Experimental Choice
The core challenge in this synthesis is achieving mono-hydrolysis without significant formation of the diacid byproduct. This selectivity is governed by several factors:
-
Stoichiometry: Precise control, using just one equivalent of a strong base (e.g., potassium hydroxide), is critical.
-
Temperature: Lower temperatures slow the reaction rate, allowing for greater control and reducing the likelihood of the second, slower hydrolysis step from occurring.
-
Solvent System: A mixed solvent system, typically methanol and water, is employed. Methanol ensures the solubility of the starting diester, while water is necessary for the hydroxide-mediated hydrolysis to occur.
Experimental Protocol: Selective Mono-Saponification
This protocol is a self-validating system. The final acidic workup ensures that only the desired carboxylic acid product (and any diacid byproduct) is extracted into the organic phase, while unreacted diester remains. Purity is then confirmed via melting point and spectroscopy.
-
Dissolution: Dissolve dimethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in methanol (approx. 5-10 volumes).
-
Base Addition: In a separate flask, dissolve potassium hydroxide (KOH) (1.0 eq) in water (approx. 2-4 volumes). Cool this solution in an ice bath.
-
Reaction: Slowly add the cold KOH solution to the stirred solution of the diester at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the mono-acid product.
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dilute the remaining aqueous residue with water and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted diester.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1M HCl. The desired product will precipitate or can be extracted with an organic solvent like ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Synthetic Workflow
Caption: Workflow for the selective mono-saponification synthesis.
Chemical Reactivity and Derivatization
The synthetic utility of this molecule stems from the orthogonal reactivity of its two functional groups. The carboxylic acid is a nucleophilic handle, while the ester is an electrophilic site that can be modified under different conditions.
-
Reactions at the Carboxylic Acid: The acid moiety is the more reactive site for many transformations. It can be readily converted into an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which is a highly reactive intermediate for forming amides or other esters. Alternatively, direct amide bond formation can be achieved using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to couple the acid with a primary or secondary amine.
-
Reactions at the Ester: The methyl ester can be hydrolyzed to the corresponding 1,1-cyclopropanedicarboxylic acid under more forcing basic conditions (e.g., excess NaOH with heating). It can also undergo transesterification with other alcohols under acidic or basic catalysis.
Key Reaction Pathways
Caption: Key derivatization pathways from the two functional groups.
Applications in Medicinal Chemistry
The true value of this compound is realized in its application as a sophisticated building block in drug discovery.[5][7][][9]
The Cyclopropane Ring as a Bioisosteric Element
In medicinal chemistry, a cyclopropane ring is often employed as a "bioisostere" for other chemical groups. Its primary role is to act as a conformationally rigid linker. The fixed bond angles of the three-membered ring lock adjacent substituents into well-defined spatial orientations, reducing the molecule's conformational flexibility. This is a powerful strategy for:
-
Improving Binding Affinity: By pre-organizing a molecule into the correct conformation for binding to a biological target (e.g., an enzyme or receptor), the entropic penalty of binding is reduced, often leading to enhanced potency.
-
Enhancing Metabolic Stability: Cyclopropane rings are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.
-
Modulating Physicochemical Properties: Incorporating a cyclopropane can fine-tune properties like lipophilicity (LogP) and solubility.
A Scaffold for Defined Vectorial Display
This specific molecule provides two points of diversity that are held at a fixed, geminal position. This allows medicinal chemists to project chemical functionality in precise vectors, which is crucial for probing the binding pockets of proteins and optimizing ligand-receptor interactions.
Caption: Logical benefits of using the cyclopropane scaffold in drug design.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also considered harmful to aquatic life with long-lasting effects.[2] GHS pictograms include GHS06 (skull and crossbones).
-
Recommended Handling: Use in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation and inhalation of dust.[11]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[7][][12]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its value lies in the conformational constraint imposed by the cyclopropane ring, which allows for the precise, predictable placement of functionality in three-dimensional space. For researchers in drug discovery and materials science, this molecule offers a reliable and effective method for building complexity and optimizing molecular properties, making it a cornerstone building block in the modern synthetic chemist's toolbox.
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An In-Depth Technical Guide to 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid, a valuable building block in modern medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, outlines a robust and selective synthesis protocol via the monohydrolysis of a diester precursor, and discusses its application as a versatile intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique conformational constraints and synthetic utility of this cyclopropane-derived scaffold.
Introduction: The Value of Constrained Scaffolds
In the landscape of drug discovery, the conformational rigidity of small molecules is a critical parameter for enhancing binding affinity and specificity to biological targets. Saturated, three-dimensional scaffolds have gained prominence over flat, aromatic systems for their ability to present functional groups in well-defined spatial orientations. This compound (also known as 1,1-cyclopropanedicarboxylic acid monomethyl ester) is an exemplary bifunctional building block that embodies this principle.
The cyclopropane ring introduces a high degree of conformational constraint, locking the substituents into a fixed geminal arrangement. This structural feature is highly desirable for probing the intricate binding pockets of enzymes and receptors. The presence of two distinct, orthogonally reactive functional groups—a carboxylic acid and a methyl ester—provides chemists with a versatile handle for sequential chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures. This guide will explore the essential technical details required to synthesize, characterize, and effectively utilize this potent chemical tool.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. This compound is a solid at room temperature with well-defined characteristics.[1] The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₄ | [2][3] |
| Molecular Weight | 144.13 g/mol | [2][3] |
| IUPAC Name | 1-methoxycarbonylcyclopropane-1-carboxylic acid | |
| CAS Number | 113020-21-6 | [2][4] |
| Appearance | Solid | [1] |
| Melting Point | 47-51 °C | |
| Boiling Point | 245 °C | |
| Density | 1.419 g/cm³ | |
| InChI Key | IZYOHLOUZVEIOS-UHFFFAOYSA-N | [1][5] |
| SMILES | COC(=O)C1(CC1)C(O)=O | [5] |
Synthesis: Selective Monohydrolysis of a Symmetric Diester
The primary challenge in synthesizing this compound lies in achieving selective reaction at only one of the two ester groups of the symmetric precursor, dimethyl 1,1-cyclopropanedicarboxylate. Classical saponification methods often lead to a mixture of the starting material, the desired mono-acid, and the fully hydrolyzed diacid, resulting in low yields and difficult purification.
A highly efficient and selective method, developed by Niwayama (2000), overcomes this challenge by using a semi-two-phase system at low temperatures.[6][7] This approach leverages subtle differences in reactivity and solubility to afford the desired half-ester in near-quantitative yields.
Causality of Experimental Choices (Expertise & Experience)
-
Precursor: The synthesis begins with the commercially available dimethyl 1,1-cyclopropanedicarboxylate. This symmetric diester is the logical starting point.
-
Solvent System (THF/Water): A biphasic or semi-biphasic system is crucial. The hydrolysis occurs at the interface between the aqueous phase (containing the hydroxide) and the organic phase (the diester, sparingly soluble in water).[8] Tetrahydrofuran (THF) acts as a phase-transfer catalyst or co-solvent, increasing the interfacial area and accelerating the reaction without fully homogenizing the mixture, which would risk over-hydrolysis.[6]
-
Reagent (Aqueous NaOH): Sodium hydroxide is a simple, effective, and economical base for saponification. Using a dilute solution allows for controlled addition and helps manage the reaction rate.
-
Temperature (0 °C): Maintaining the reaction at 0 °C is critical for selectivity.[6] At this low temperature, the activation energy barrier for the first hydrolysis is readily overcome, but the barrier for the second hydrolysis (hydrolyzing the half-ester, which is now a charged carboxylate anion) is significantly higher. The negatively charged carboxylate repels the incoming hydroxide nucleophile, dramatically slowing the rate of the second hydrolysis and allowing the mono-acid product to accumulate.[8]
Synthetic Workflow Diagram
Caption: Synthetic workflow for selective monohydrolysis.
Detailed Experimental Protocol (Self-Validating System)
This protocol is adapted from the principles described by Niwayama, S. (2000) in J. Org. Chem.[6][7]
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl 1,1-cyclopropanedicarboxylate (e.g., 1.58 g, 10.0 mmol).
-
Solvent Addition: Add 40 mL of water and 3 mL of tetrahydrofuran (THF).
-
Cooling: Place the flask in an ice-water bath and stir the suspension vigorously for 15 minutes to equilibrate the temperature to 0 °C.
-
Reagent Addition: Slowly add 1.1 equivalents of 0.25 M aqueous sodium hydroxide (approx. 44 mL) dropwise via an addition funnel over 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction: Continue stirring at 0 °C until TLC analysis indicates the complete consumption of the starting diester.
-
Quenching & Acidification: While still at 0 °C, carefully acidify the reaction mixture to a pH of ~2 by the slow addition of 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Saturate the aqueous layer with sodium chloride to reduce the solubility of the product. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the product can be further purified by silica gel column chromatography to yield this compound as a solid.
Applications in Drug Discovery
The true value of this compound is realized in its role as a pharmaceutical intermediate.[][10] The two functional groups can be addressed in a stepwise fashion. Typically, the more nucleophilic carboxylic acid is activated for amide bond formation, leaving the less reactive ester available for subsequent hydrolysis or reduction.
A practical example is its use in the synthesis of amide-coupled derivatives, which are common motifs in bioactive molecules.[11]
Example Application: Amide Coupling
The carboxylic acid can be activated using standard peptide coupling reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and reacted with an amine (e.g., 4-fluoroaniline) to form a stable amide bond.
Caption: Application in amide bond formation.
This reaction demonstrates the utility of the title compound as a scaffold to link different molecular fragments, a common strategy in the construction of compound libraries for high-throughput screening.
Safety and Handling
According to aggregated GHS information, this compound should be handled with appropriate care in a laboratory setting.[10]
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. It may be harmful if swallowed.[10]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place at room temperature.[2]
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is a strategically designed building block that offers a solution to a common challenge in medicinal chemistry—the introduction of conformational rigidity. Its synthesis, while requiring careful control of reaction conditions, is achievable in high yields through selective monohydrolysis. The orthogonal nature of its functional groups provides a reliable platform for constructing complex molecules, making it an indispensable tool for scientists and researchers in the field of drug development.
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Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]
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Chemspace. (n.d.). 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
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A Technical Guide to 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the cyclopropane ring stands out as a "small ring with a big impact." Its inherent ring strain and unique electronic properties offer a gateway to novel three-dimensional structures and conformational constraints in bioactive molecules. Within this class of compounds, 1-(Methoxycarbonyl)cyclopropanecarboxylic acid has emerged as a particularly valuable and versatile building block. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its nomenclature, physicochemical properties, synthesis, reactivity, and applications, supported by field-proven insights and authoritative references.
Nomenclature and Identification
This compound is a geminally disubstituted cyclopropane derivative, featuring both a carboxylic acid and a methyl ester group attached to the same carbon atom. This arrangement provides two distinct functional handles for subsequent chemical modifications. The compound is systematically named according to IUPAC nomenclature, but is also known by a variety of synonyms.
Table 1: Synonyms and Identifiers [1][2][3][4][5]
| Name/Identifier | Value |
| IUPAC Name | 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid |
| CAS Number | 113020-21-6 |
| Molecular Formula | C₆H₈O₄ |
| Molecular Weight | 144.13 g/mol |
| InChI Key | IZYOHLOUZVEIOS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CC1)C(=O)O |
| Common Synonyms | 1,1-Cyclopropanedicarboxylic acid monomethyl ester |
| Cyclopropane-1,1-dicarboxylic acid monomethyl ester | |
| 1-Carbomethoxycyclopropanecarboxylic acid | |
| Methyl 1-carboxycyclopropanecarboxylate |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of a synthetic building block is paramount for its effective use in the laboratory.
Table 2: Physicochemical Properties [1][3]
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 47-51 °C |
| Boiling Point | 245 °C |
| Density | 1.419 g/cm³ |
| Solubility | Soluble in many organic solvents such as methanol, dichloromethane, and acetone. |
| pKa | Estimated to be around 3-4 due to the electron-withdrawing nature of the adjacent methoxycarbonyl group. |
Spectroscopic Characterization
The structural features of this compound give rise to a distinct spectroscopic signature.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the presence of a singlet for the methyl ester protons, typically observed around 3.7 ppm. The diastereotopic methylene protons of the cyclopropane ring appear as two multiplets, usually between 1.4 and 1.8 ppm. The acidic proton of the carboxylic acid group is often broad and its chemical shift is concentration and solvent dependent, but can be observed in the region of 10-12 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (carboxylic acid and ester) in the range of 170-180 ppm. The quaternary carbon of the cyclopropane ring to which the functional groups are attached is typically found around 30-40 ppm. The methylene carbons of the cyclopropane ring will appear further upfield, generally between 15 and 25 ppm, and the methyl ester carbon will be observed around 52 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. A broad O-H stretch from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. Two distinct C=O stretching bands will be observed: one for the carboxylic acid carbonyl (around 1710 cm⁻¹) and another for the ester carbonyl (around 1735 cm⁻¹). C-O stretching bands for the ester and carboxylic acid will also be present in the 1100-1300 cm⁻¹ region.
Synthesis and Manufacturing
The most common and efficient laboratory-scale synthesis of this compound involves the selective mono-hydrolysis of the corresponding diester, dimethyl cyclopropane-1,1-dicarboxylate. This method is favored due to the ready availability of the starting diester, which can be prepared via the reaction of dimethyl malonate with 1,2-dihaloethane.
Experimental Protocol: Selective Mono-hydrolysis of Dimethyl Cyclopropane-1,1-dicarboxylate
This protocol is based on a well-established procedure for the selective saponification of one of the two ester groups. The key to selectivity lies in the use of a stoichiometric amount of a base, such as potassium hydroxide, in a suitable solvent like methanol.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl cyclopropane-1,1-dicarboxylate in methanol.
-
Reagent Addition: To this solution, add one equivalent of potassium hydroxide (KOH) dissolved in a minimal amount of water or methanol. The addition should be done portion-wise or dropwise to control the reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting diester and the appearance of the mono-acid product.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Dissolve the residue in water and acidify to a pH of approximately 2 using a dilute solution of hydrochloric acid (HCl). This will protonate the carboxylate salt.
-
Extraction: Extract the acidified aqueous solution with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices: The use of one equivalent of base is crucial for achieving selective mono-hydrolysis. Using an excess of base would lead to the formation of the dicarboxylic acid as the major product. Methanol is a common solvent as it is the same alcohol as the ester, thus preventing any transesterification side reactions. The acidification step is necessary to convert the potassium salt of the product into the free carboxylic acid, rendering it soluble in organic solvents for extraction.
Reactivity and Chemical Transformations
The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a highly valuable synthetic intermediate. The carboxylic acid and the methyl ester groups can be addressed selectively under different reaction conditions.
Diagram 2: Reactivity Pathways
Caption: Key reaction pathways of the title compound.
-
Reactions at the Carboxylic Acid: The carboxylic acid moiety can be readily converted into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate can then be reacted with a variety of nucleophiles. For instance, amide bond formation with primary or secondary amines is a common transformation, often facilitated by standard peptide coupling reagents.
-
Reactions at the Ester: The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid under more forcing basic conditions (i.e., using an excess of base and/or elevated temperatures). It can also be reduced to the corresponding hydroxymethyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the carboxylic acid.
-
Decarboxylation: Geminal dicarboxylic acids and their monoesters can undergo decarboxylation under thermal conditions, although this often requires high temperatures. The presence of the strained cyclopropane ring can influence the conditions required for this transformation.
Applications in Research and Development
The rigid cyclopropane scaffold and the presence of two orthogonal functional groups make this compound a highly sought-after building block in the design and synthesis of complex organic molecules, particularly in the pharmaceutical industry. The cyclopropane ring can act as a bioisostere for a gem-dimethyl group or a double bond, often leading to improved metabolic stability and binding affinity of drug candidates.
This compound and its derivatives are key intermediates in the synthesis of a variety of bioactive molecules. For example, cyclopropane-containing amino acids are of significant interest in the development of peptidomimetics and conformationally constrained peptides. The ability to introduce a cyclopropane moiety with versatile functional handles is crucial in the exploration of new chemical space for drug discovery. For instance, similar cyclopropane dicarboxylic acid derivatives have been utilized in the synthesis of inhibitors for various enzymes and as scaffolds for G-protein coupled receptor (GPCR) modulators.[6]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation, well-defined physicochemical and spectroscopic properties, and diverse reactivity make it an indispensable tool for chemists, particularly those in the field of medicinal chemistry. The ability to introduce a conformationally constrained cyclopropane ring with two distinct functional groups provides a powerful strategy for the design and synthesis of novel bioactive molecules. As the demand for new therapeutics with improved properties continues to grow, the importance of such unique building blocks in the drug discovery and development pipeline is set to increase.
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Molbank. (2023). 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. Retrieved from [Link]
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An In-depth Technical Guide to the Spectral Analysis of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methoxycarbonyl)cyclopropanecarboxylic acid (CAS No. 113020-21-6) is a bifunctional organic compound featuring a cyclopropane ring, a carboxylic acid, and a methyl ester.[1][2][3][4][5][6][7] Its rigid cyclopropane scaffold and orthogonal functional groups make it a valuable building block in the synthesis of complex molecules, including pharmacologically active agents. A thorough understanding of its spectral properties is paramount for its correct identification, purity assessment, and for monitoring its transformations in chemical reactions.
This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While specific, published high-resolution spectra for this exact compound are not widely available, this guide will provide a robust, predictive analysis based on the well-established spectral characteristics of its constituent functional groups: cyclopropane rings, carboxylic acids, and methyl esters.
Molecular Structure and Predicted Spectral Data
The molecular structure of this compound is fundamental to understanding its spectral output.
Figure 1: Chemical structure of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this molecule is expected to show distinct signals for the cyclopropyl protons, the methyl ester protons, and the acidic proton of the carboxylic acid. The cyclopropyl protons are diastereotopic and will present as a complex multiplet due to geminal and cis/trans vicinal couplings.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Cyclopropyl CH₂ | 1.3 - 1.8 | m | 4H |
| Methyl OCH₃ | ~3.7 | s | 3H |
| Carboxylic acid OH | > 10 (variable) | br s | 1H |
Causality behind Predicted Shifts:
-
Cyclopropyl Protons (1.3 - 1.8 ppm): Protons on a cyclopropane ring are famously shielded due to the ring's unique electronic structure, which induces a ring current that opposes the external magnetic field.[8][9][10][11] This results in an upfield shift compared to acyclic alkanes. The diastereotopic nature of the two sets of methylene protons on the cyclopropane ring, coupled with geminal and vicinal couplings, would result in a complex multiplet.
-
Methyl Protons (~3.7 ppm): The protons of the methyl ester are deshielded by the adjacent oxygen atom and will appear as a sharp singlet.
-
Carboxylic Acid Proton (>10 ppm): The acidic proton of the carboxylic acid is highly deshielded and appears far downfield as a broad singlet. Its chemical shift is highly dependent on concentration and the solvent used due to hydrogen bonding.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide key information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Cyclopropyl CH₂ | 15 - 25 |
| Quaternary Cyclopropyl C | 25 - 35 |
| Methyl OCH₃ | ~52 |
| Carboxylic Acid C=O | 170 - 180 |
| Ester C=O | 165 - 175 |
Causality behind Predicted Shifts:
-
Cyclopropyl Carbons (15 - 35 ppm): Similar to the protons, the carbons of the cyclopropane ring are also shielded, appearing at a characteristically high field.[12][13][14][15] The quaternary carbon, being substituted with two electron-withdrawing groups, will be shifted further downfield compared to the methylene carbons.
-
Methyl Carbon (~52 ppm): This is a typical chemical shift for a methyl ester carbon.
-
Carbonyl Carbons (165 - 180 ppm): The carbonyl carbons of the carboxylic acid and ester functional groups are significantly deshielded and appear in the characteristic downfield region for sp² hybridized carbons bonded to two oxygen atoms.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups in the molecule. An FTIR spectrum for this compound is available on PubChem.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| C-H (sp³ and sp²) | 2850-3000 | Medium to sharp |
| C=O (Carboxylic Acid & Ester) | 1680-1750 | Strong, likely two distinct peaks |
| C-O | 1000-1300 | Strong |
Interpretation of IR Data:
-
O-H Stretch (2500-3300 cm⁻¹): The carboxylic acid O-H stretch is one of the most recognizable IR absorption bands due to its extreme broadness, which arises from hydrogen bonding.
-
C=O Stretch (1680-1750 cm⁻¹): Two distinct carbonyl stretches are expected. The carboxylic acid carbonyl will likely appear at a lower wavenumber due to hydrogen bonding, while the ester carbonyl will be at a slightly higher frequency.
-
C-O Stretch (1000-1300 cm⁻¹): Strong bands in this region will correspond to the C-O single bonds of both the carboxylic acid and the ester.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 144.13, corresponding to the molecular weight of the compound.[1][4][16]
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) to give a peak at m/z = 113.
-
Loss of the carboxylic acid group (-COOH) to give a peak at m/z = 99.
-
Decarboxylation (-CO₂) to give a peak at m/z = 100.
-
Cleavage of the cyclopropane ring.
-
Figure 2: Predicted key fragmentation pathways in mass spectrometry.
Experimental Protocols
The following are generalized, yet detailed, protocols for the synthesis and spectral analysis of this compound.
Synthesis Protocol
A common route to this compound involves the partial hydrolysis of the corresponding diester.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl cyclopropane-1,1-dicarboxylate in methanol.
-
Hydrolysis: Add a stoichiometric amount of potassium hydroxide (KOH) dissolved in methanol to the flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify to a pH < 2 with concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Figure 3: Workflow for the synthesis of this compound.
Spectral Acquisition Protocols
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Use a standard pulse program for proton NMR. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy:
-
Sample Preparation: For a solid sample, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal and apply pressure.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization if necessary.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
This technical guide provides a comprehensive overview of the expected spectral data for this compound. By understanding the underlying principles of how the unique structural features of this molecule influence its spectral properties, researchers can confidently identify and characterize this important synthetic building block. The provided protocols offer a solid foundation for the synthesis and analysis of this and related compounds.
References
- Leyan. (2023). Certificate of Analysis: this compound.
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PubChem. (n.d.). 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY.
- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507.
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]
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CSSB. (n.d.). 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid - C6H8O4. Retrieved from [Link]
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Aribo Biotechnology. (n.d.). 113020-21-6 | 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxycyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507.
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An In-depth Technical Guide to the Safety and Hazards of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methoxycarbonyl)cyclopropanecarboxylic acid, a key building block in organic synthesis and pharmaceutical development, requires a comprehensive understanding of its safety and hazard profile for its proper handling. This guide provides an in-depth analysis of its chemical and physical properties, toxicological data, and established safety protocols. By elucidating the causality behind experimental choices and providing self-validating systems for handling, this document aims to equip researchers with the knowledge necessary to mitigate risks and ensure a safe laboratory environment.
Chemical Identity and Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is foundational to its safe handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 113020-21-6 | [1][2][3] |
| Molecular Formula | C6H8O4 | [1][2][4][5] |
| Molecular Weight | 144.13 g/mol | [6] |
| Appearance | Solid | [2][3][5] |
| Melting Point | 47-51°C | [4] |
| Boiling Point | 245°C | [4] |
| Flash Point | 104°C | [4] |
| Solubility | No data available | |
| Vapor Pressure | 0.009 mmHg at 25°C | [4] |
This compound is a solid at room temperature with a relatively low melting point, indicating that it may melt under slightly elevated temperatures. Its high boiling point and flash point suggest a low risk of flammability under standard laboratory conditions.
Caption: Figure 1: Chemical Structure of this compound.
Toxicological Profile and Hazard Classification
The toxicological profile of this compound is primarily characterized by its acute oral toxicity and irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards.
GHS Hazard Classification
Data aggregated from multiple suppliers indicates a consensus on the primary hazards, although with some variation in the severity classification.
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 3 / Category 4 | Danger / Warning | H301: Toxic if swallowed / H302: Harmful if swallowed | [4][6][7] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [6][8] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | [6][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [6][8] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects | [7] |
The presence of multiple hazard classifications underscores the necessity for stringent adherence to safety protocols. The "Danger" signal word associated with Acute Toxicity Category 3 indicates a higher level of oral toxicity that warrants significant precautions.[6][7]
Caption: Figure 2: GHS Pictograms for this compound.
Safe Handling and Storage Procedures
Adherence to rigorous safe handling and storage protocols is paramount to minimizing exposure and ensuring laboratory safety.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood and there is a potential for inhalation, a NIOSH-approved respirator is recommended.
Storage
Proper storage is crucial to maintain the stability of the compound and prevent accidental release.
-
Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1][9]
-
Incompatibilities: Keep away from strong oxidizing agents.
Standard Operating Procedure for Safe Handling in a Laboratory Setting
This protocol provides a step-by-step guide for the safe handling of this compound during a typical laboratory workflow, such as weighing and dissolution.
Objective: To safely weigh and dissolve a specified amount of this compound for experimental use.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent
-
Glassware (beaker, volumetric flask)
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (as specified in Section 3)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE.
-
Decontaminate the work surface.
-
Gather all necessary materials.
-
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of the solid compound onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
Securely close the stock container of this compound.
-
-
Dissolution:
-
Place the appropriate glassware containing the chosen solvent on a magnetic stirrer within the fume hood.
-
Carefully add the weighed solid to the solvent.
-
Add the stir bar and begin stirring until the solid is completely dissolved.
-
-
Cleanup:
-
Dispose of the weighing paper in the appropriate chemical waste container.
-
Clean the spatula and any other contaminated equipment.
-
Wipe down the work surface in the fume hood.
-
Remove and properly dispose of gloves.
-
Wash hands thoroughly with soap and water.
-
Caption: Figure 3: Standard Operating Procedure for Safe Handling.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response
-
Small Spills:
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's environmental health and safety department.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Avoid moisture and dust generation.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[10]
Conclusion
This compound is a valuable research chemical that can be handled safely with the appropriate knowledge and precautions. A thorough understanding of its toxicological profile, adherence to safe handling and storage procedures, and preparedness for emergency situations are essential for all personnel working with this compound. This guide serves as a comprehensive resource to facilitate a culture of safety in the laboratory.
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-
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- TCI Chemicals. (2025). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2010). Safety Data Sheet.
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Chemspace. (n.d.). 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
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An In-Depth Technical Guide to the Theoretical Properties of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
This guide provides a comprehensive analysis of the theoretical and computationally-derived properties of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's physicochemical characteristics, predicted spectroscopic signatures, and electronic structure. The insights presented herein are crucial for applications in virtual screening, synthetic strategy development, and the rational design of novel therapeutics leveraging the unique conformational constraints of the cyclopropane scaffold.
Introduction: The Significance of a Strained Scaffold
This compound is a bifunctional molecule featuring a geminally-disubstituted cyclopropane ring. This structural motif is of significant interest in medicinal chemistry. The inherent strain of the three-membered ring imparts a rigid, three-dimensional character that can be exploited to orient pharmacophoric elements in a well-defined spatial arrangement, often leading to enhanced binding affinity and selectivity for biological targets. Understanding the intrinsic, theoretical properties of this building block is paramount for predicting its behavior in complex biological systems and for designing efficient synthetic routes.
This guide moves beyond simple data reporting, offering a causality-driven exploration of why the molecule exhibits these properties. By grounding our discussion in the principles of computational chemistry, we provide a predictive framework that empowers researchers to leverage this versatile scaffold in their discovery programs.
Molecular and Physicochemical Properties: A Computational Overview
The foundational step in characterizing any molecule for research and development is to establish its fundamental molecular and physicochemical properties. Computational methods provide rapid and reliable predictions for these parameters, guiding experimental design and hypothesis testing.
Core Molecular Identifiers
A consistent and unambiguous identification of the molecule is essential. The following table summarizes its key computed descriptors.[1][][3][4][5]
| Descriptor | Value | Source |
| Molecular Formula | C₆H₈O₄ | PubChem[1], BOC Sciences[] |
| Molecular Weight | 144.12 g/mol | PubChem[1], PharmaCompass[5] |
| Exact Mass | 144.04225873 Da | PubChem[1], Echemi[6] |
| IUPAC Name | 1-methoxycarbonylcyclopropane-1-carboxylic acid | PubChem[1] |
| SMILES | COC(=O)C1(CC1)C(=O)O | PubChem[1] |
| InChIKey | IZYOHLOUZVEIOS-UHFFFAOYSA-N | BOC Sciences[], CymitQuimica[3] |
Predicted Physicochemical Parameters for Drug Discovery
Parameters such as acidity, lipophilicity, and polar surface area are critical determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The theoretical values for this compound are summarized below.
| Parameter | Predicted Value | Significance in Drug Development |
| pKa | ~4.3 | Influences ionization state, solubility, and receptor interaction.[7] |
| XLogP3 / LogP | 0.2 - 0.45 | Measures lipophilicity, affecting membrane permeability and metabolism.[1][4][6] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | Correlates with transport properties, including blood-brain barrier penetration.[1][6] |
| Hydrogen Bond Donors | 1 | Potential for specific interactions with biological targets.[1][4][6] |
| Hydrogen Bond Acceptors | 4 | Potential for specific interactions with biological targets.[1][6] |
| Rotatable Bond Count | 3 | An indicator of molecular flexibility and conformational entropy.[1][4][6] |
Causality and Insights: The Electronic Effects of the Scaffold
The predicted pKa of ~4.3 is particularly instructive.[7] This value is lower (more acidic) than that of the parent cyclopropanecarboxylic acid (pKa 4.83), which is a direct consequence of the electron-withdrawing inductive effect of the geminal methoxycarbonyl group.[7] This group helps stabilize the resulting carboxylate anion upon deprotonation. Furthermore, the cyclopropyl ring itself, with its increased s-character in the C-C bonds compared to acyclic systems, also contributes an electron-withdrawing effect, making cyclopropane carboxylic acids generally more acidic than their larger-ring or acyclic counterparts.[7] These theoretical predictions are vital for anticipating a molecule's behavior in physiological pH environments.
Caption: Workflow for predicting key physicochemical properties from a 2D structure.
Computational Analysis and Predicted Spectra
To gain deeper insight into reactivity and provide a basis for experimental characterization, we turn to more advanced computational techniques. Density Functional Theory (DFT) is a powerful tool for optimizing molecular geometry and predicting spectroscopic properties.[8][9]
Theoretical Protocol for Spectroscopic Prediction
Predicting spectroscopic data from first principles requires a robust and validated computational methodology. The following steps outline a standard protocol.
-
Conformational Search: Identify the lowest energy conformer(s) of the molecule using a molecular mechanics force field, followed by refinement.
-
Geometry Optimization: Perform a full geometry optimization of the lowest-energy conformer using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(2d,p)).[10]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum. This provides the data for the theoretical IR spectrum.[11]
-
NMR Calculation: Using the optimized geometry, perform an NMR shielding tensor calculation using the Gauge-Including Atomic Orbital (GIAO) method.[10] The resulting absolute shieldings are then referenced against a standard (e.g., TMS calculated at the same level of theory) to predict the ¹H and ¹³C NMR chemical shifts.
Predicted ¹H and ¹³C NMR Spectra
While experimental spectra are the gold standard, theoretical predictions are invaluable for assignment and for identifying unknown compounds.
-
¹H NMR: The spectrum is expected to show three distinct regions.
-
~3.7 ppm (singlet, 3H): The protons of the methoxy (-OCH₃) group.
-
~1.5-1.8 ppm (multiplet, 4H): The two sets of methylene (-CH₂-) protons on the cyclopropane ring. Due to the chiral center created by the substitution, these protons are diastereotopic and are expected to form a complex AA'BB' spin system.
-
~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group, which may be subject to exchange with solvent.
-
-
¹³C NMR: Key predicted signals include:
-
~175 ppm: Carbonyl carbon of the carboxylic acid.
-
~170 ppm: Carbonyl carbon of the methyl ester.
-
~53 ppm: Methoxy (-OCH₃) carbon.
-
~35 ppm: Quaternary carbon of the cyclopropane ring.
-
~20 ppm: Methylene (-CH₂) carbons of the cyclopropane ring.
-
Predicted Infrared (IR) Spectrum
The theoretical IR spectrum provides a fingerprint of the molecule's vibrational modes. Key predicted absorptions are critical for confirming the presence of the functional groups.
-
3300-2500 cm⁻¹ (broad): A characteristic broad absorption due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.
-
~1740 cm⁻¹ (strong): C=O stretching vibration of the methyl ester.
-
~1705 cm⁻¹ (strong): C=O stretching vibration of the carboxylic acid. The distinct frequencies for the two carbonyl groups are a key feature.
-
~1250 cm⁻¹ (strong): C-O stretching vibration, likely coupled with other modes.
Caption: Structure of this compound with key groups.
Predicted Mass Spectrometry Fragmentation
Computational tools can predict the fragmentation patterns observed in mass spectrometry, aiding in structural elucidation.[12][13] The prediction involves applying chemically reasonable fragmentation rules to the parent ion.
For this compound (MW 144.12), common fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) would likely involve the loss of stable neutral molecules or radicals.
Caption: Plausible fragmentation pathways for the molecular ion of the title compound.
Conclusion
The theoretical properties of this compound, derived from established computational methodologies, provide a powerful lens through which to understand and predict its chemical and physical behavior. The computational data on its acidity (pKa), lipophilicity (LogP), and spectroscopic signatures (NMR, IR, MS) serve as an essential foundation for its application in drug discovery and materials science. This in-depth guide demonstrates how a synergy of calculated parameters and an understanding of underlying chemical principles can accelerate research and development, enabling scientists to make more informed decisions in the design and synthesis of novel molecular entities.
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PubChem. 1-Methoxycyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link][14]
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ResearchGate. pKa – LogP plot for methoxy‐substituted carboxylic acids and their... [Link][16]
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MDPI. 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. [Link][17][18]
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ChemRxiv. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link][19]
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SciSpace. DFT calculations as a ligand toolbox for the synthesis of active initiators for ROP of cyclic esters. [Link][27]
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MDPI. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. [Link][8]
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The Genesis of a Key Building Block: A Technical Guide to 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
An In-depth Exploration of the Synthesis, Properties, and Significance of a Versatile Cyclopropane Derivative for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Importance of Strained Rings
In the landscape of modern medicinal chemistry and organic synthesis, the cyclopropane ring stands out as a uniquely valuable motif. Its inherent ring strain, a consequence of its three-membered carbocyclic structure, imparts distinct conformational rigidity and electronic properties that can significantly influence the biological activity and pharmacokinetic profile of a molecule. The strategic incorporation of this small, rigid scaffold can lead to enhanced potency, improved metabolic stability, and novel intellectual property.
This guide focuses on a particularly valuable derivative: 1-(Methoxycarbonyl)cyclopropanecarboxylic acid (also known as cyclopropane-1,1-dicarboxylic acid monomethyl ester). This molecule serves as a versatile bifunctional building block, possessing both a carboxylic acid and a methyl ester group attached to the same cyclopropyl carbon. This arrangement allows for selective, orthogonal derivatization, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents and other fine chemicals. While the precise first synthesis of this specific monoester is not prominently documented in readily accessible historical literature, its preparation is intrinsically linked to the foundational chemistry of cyclopropane-1,1-dicarboxylic acid and its corresponding diesters, a field with a rich history. This guide provides a comprehensive overview of the most reliable and scientifically sound methods for its synthesis, delving into the mechanistic principles that ensure its efficient and selective formation.
Physicochemical Properties and Identification
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₄ | [1][] |
| Molecular Weight | 144.13 g/mol | [1][] |
| CAS Number | 113020-21-6 | [1][] |
| Appearance | White to off-white solid | |
| Melting Point | 47-51 °C | [1] |
| Boiling Point | 245 °C | [1] |
| Density | 1.419 g/cm³ | [1] |
| IUPAC Name | 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid | [1] |
The Core Synthetic Strategy: Selective Monohydrolysis
The most direct and widely employed method for the preparation of this compound is the selective monohydrolysis of its parent diester, dimethyl 1,1-cyclopropanedicarboxylate. This approach leverages the subtle differences in reactivity of the two ester groups under carefully controlled basic conditions.
Mechanistic Rationale: Achieving Selectivity
The selective hydrolysis of one ester group in a symmetric diester is a non-trivial synthetic challenge. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks one of the ester carbonyls. The key to achieving mono-hydrolysis lies in controlling the stoichiometry of the base and the reaction conditions to favor the formation of the mono-carboxylate intermediate. Once the first ester is hydrolyzed to a carboxylate, the resulting negative charge deactivates the second ester group towards further nucleophilic attack by the hydroxide ion, thus favoring the accumulation of the desired monoester-monoacid product. The choice of a sterically undemanding methyl ester and a suitable solvent system further enhances this selectivity.
Experimental Protocol: Synthesis of this compound
The following protocol is a robust and reproducible method for the synthesis of the target compound.
Step 1: Reaction Setup
-
To a solution of dimethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in methanol, add potassium hydroxide (KOH) (1.2 eq).
-
Stir the reaction mixture at room temperature for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Work-up and Isolation
-
Upon completion of the reaction, remove the solvent by concentration under reduced pressure.
-
Dilute the residue with water and acidify with concentrated hydrochloric acid (HCl) to a pH of less than 2.
-
Extract the acidified aqueous phase with dichloromethane (3 x 10 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield the final product as a white solid.[3]
Precursor Synthesis: Building the Cyclopropane Ring
The synthesis of the starting material, dimethyl 1,1-cyclopropanedicarboxylate, is a classic example of cyclopropane ring formation. The most common method is a variation of the malonic ester synthesis.
Mechanistic Rationale: Malonic Ester Cyclization
This reaction proceeds through a double nucleophilic substitution. A strong base deprotonates the acidic α-carbon of dimethyl malonate, forming a stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of a 1,2-dihaloethane (e.g., 1,2-dibromoethane). This is followed by a second, intramolecular nucleophilic substitution where the newly formed carbanion displaces the second halide, closing the three-membered ring.
Experimental Protocol: Synthesis of Dimethyl 1,1-cyclopropanedicarboxylate
A reliable procedure for the synthesis of the parent diacid, which can then be esterified, is provided in Organic Syntheses.[4] The direct synthesis of the diester is also well-established.
Step 1: Reaction Setup
-
In a suitable reaction vessel, combine dimethyl malonate (1.0 eq), a 1,2-dihaloalkane (e.g., 1,2-dibromoethane, 1.5 eq), and a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
The reaction mixture is typically stirred at an elevated temperature to facilitate the reaction.
Step 2: Work-up and Isolation
-
After the reaction is complete, the inorganic salts are removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield pure dimethyl 1,1-cyclopropanedicarboxylate.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The orthogonal nature of the carboxylic acid and ester functionalities allows for sequential and selective chemical modifications. For instance, the carboxylic acid can be readily converted into an amide via coupling with an amine, while the ester can be hydrolyzed or reduced to an alcohol. This versatility enables the construction of diverse molecular scaffolds with precise control over the final architecture. Its use as a pharmaceutical intermediate is a key application.[3]
Conclusion
This compound is a cornerstone building block for the introduction of the valuable cyclopropane motif in organic synthesis. Its efficient and selective preparation via the monohydrolysis of the corresponding diester is a testament to the principles of reactivity and selectivity in organic chemistry. A deep understanding of the synthetic methodologies and the underlying mechanistic principles, as outlined in this guide, is crucial for researchers and scientists aiming to leverage the unique properties of this versatile molecule in drug discovery and other areas of chemical innovation.
References
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Singh, R. K.; Danishefsky, S. (1981). "Cyclopropane-1,1-dicarboxylic acid". Organic Syntheses, 60, 66. Available at: [Link]
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1-(Methoxycarbonyl)cyclopropanecarboxylic Acid: A Strategic Building Block in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern chemical synthesis and pharmaceutical development, the strategic use of specialized molecular building blocks is paramount for the efficient construction of complex and functionally optimized molecules. Among these, 1-(Methoxycarbonyl)cyclopropanecarboxylic acid has emerged as a uniquely valuable bifunctional reagent. Its rigid, three-membered ring system offers a powerful tool for introducing conformational constraint, enhancing metabolic stability, and modulating the physicochemical properties of target compounds. This technical guide provides an in-depth analysis of the synthesis, core reactivity, and diverse applications of this compound, with a particular focus on its pivotal role in medicinal chemistry and the development of novel therapeutics. Detailed synthetic protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge to leverage this versatile building block in their work.
The Strategic Value of the Cyclopropane Motif
The cyclopropane ring, the smallest of the cycloalkanes, is far more than a simple saturated carbocycle; it is a critical design element in medicinal chemistry.[1] Its inherent ring strain results in unique electronic properties, with the carbon-carbon bonds exhibiting partial π-character. This seemingly simple structural feature imparts a host of desirable properties to molecules, making it a highly sought-after motif in drug design.[2][3]
-
Conformational Rigidity: The cyclopropane ring acts as a rigid scaffold, locking flexible acyclic chains into specific, bioactive conformations. This pre-organization can significantly enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[4]
-
Metabolic Stability: The cyclopropyl group is exceptionally robust and resistant to common metabolic degradation pathways, such as enzymatic oxidation, that often plague more flexible alkyl chains.[4] This enhanced stability can lead to an improved pharmacokinetic profile, including a longer in-vivo half-life.[4]
-
Improved Physicochemical Properties: Incorporation of a cyclopropane ring can fine-tune critical drug-like properties, including solubility, lipophilicity, and membrane permeability. It can serve as a bioisostere for other groups, such as gem-dimethyl groups or alkenes, while offering a different spatial and electronic profile.[2]
-
Vectorial Orientation: The defined geometry of the cyclopropane ring allows for the precise spatial orientation of substituents, enabling chemists to probe the topology of receptor binding pockets with high resolution.
This compound serves as an ideal gateway to this valuable motif. As a bifunctional molecule containing both a carboxylic acid and a methyl ester, it allows for selective, sequential chemical modifications, making it a versatile and powerful building block for complex molecular architectures.
Synthesis and Physicochemical Properties
The practical utility of a building block begins with its accessibility. This compound can be reliably prepared in a two-step sequence from commercially available starting materials.
Synthesis Pathway
The most common route involves the cyclopropanation of a malonic ester followed by selective mono-saponification.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Dimethyl cyclopropane-1,1-dicarboxylate [5] This procedure is adapted from established methods for dialkyl cyclopropane-1,1-dicarboxylates.
-
To a stirred suspension of finely comminuted potassium carbonate (1.2 mol) in dimethylformamide (DMF, 500 mL) in a reaction vessel, add dimethyl malonate (0.5 mol).
-
Add 1,2-dibromoethane (0.75 mol) to the mixture.
-
Heat the reaction mixture to 100°C and stir for 2-4 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the salt cake with additional DMF.
-
Combine the filtrate and washings. Remove the DMF under reduced pressure.
-
The crude residue is then purified by vacuum distillation to yield dimethyl cyclopropane-1,1-dicarboxylate as a colorless liquid.
Causality Insight: The use of a base like potassium carbonate is sufficient to deprotonate dimethyl malonate, forming a nucleophilic enolate. This enolate then participates in a tandem SN2 reaction with 1,2-dibromoethane, first displacing one bromide and then cyclizing via an intramolecular SN2 reaction to displace the second, forming the cyclopropane ring.
Protocol 2: Selective Mono-hydrolysis [6]
-
Dissolve dimethyl cyclopropane-1,1-dicarboxylate (0.63 mmol) in methanol (MeOH).
-
Add a solution of potassium hydroxide (KOH, 0.75 mmol) in methanol to the stirred solution at room temperature.
-
Stir the reaction mixture for 4 hours at room temperature, monitoring for the disappearance of the starting diester.
-
Upon completion, remove the solvent under reduced pressure.
-
Dilute the residue with water and acidify to a pH < 2 using concentrated hydrochloric acid.
-
Extract the aqueous phase with dichloromethane (3 x 10 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Causality Insight: Using a slight excess of one equivalent of a strong base like KOH at room temperature allows for the selective saponification of one of the two methyl esters. The reaction is kinetically controlled; once the first ester is cleaved to form the carboxylate salt, the resulting negative charge disfavors the approach of a second hydroxide ion, thus preventing di-hydrolysis and yielding the desired mono-acid product.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 113020-21-6 | [6][7][8] |
| Molecular Formula | C₆H₈O₄ | [6][7] |
| Molecular Weight | 144.13 g/mol | [6][8] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 47-51 °C | [6][9] |
| Boiling Point | 85-87 °C at 0.2 mmHg | [6] |
| IUPAC Name | 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid | [8] |
Core Applications in Organic Synthesis
The primary role of this compound is that of a bifunctional linchpin, enabling the controlled and sequential introduction of the cyclopropane scaffold into larger molecules.
A Bifunctional Linchpin: Orthogonal Reactivity
The true synthetic power of this building block lies in the differential reactivity of its two functional groups. The carboxylic acid can be selectively activated and reacted with nucleophiles (e.g., amines to form amides) under conditions that leave the methyl ester untouched. Conversely, the ester can be hydrolyzed or reduced after the carboxylic acid has been functionalized. This orthogonality is the cornerstone of its utility.
Caption: Orthogonal reactivity of this compound.
Case Study: Synthesis of Bioactive Amide Derivatives
A prominent application of this building block is in the synthesis of novel amide derivatives for biological screening.[2] The carboxylic acid moiety serves as a handle for coupling with a wide array of amines, while the cyclopropane core provides the rigid scaffold.
Protocol 3: General Amide Coupling Procedure [2]
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq.) and an activator like Hydroxybenzotriazole (HOBT, 1.2 eq.).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture, followed by a tertiary amine base like triethylamine or DIPEA (1.5 eq.) to neutralize the formed HCl.
-
Stir the reaction at room temperature for 12-24 hours until completion (monitored by TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-1-(methoxycarbonyl)cyclopropanecarboxamide.
Role in Drug Discovery and Medicinal Chemistry
The principles of using the cyclopropane motif translate directly into tangible benefits in drug discovery.[3] Molecules containing this scaffold are prevalent across numerous therapeutic areas, including antivirals (e.g., for HIV/AIDS, Hepatitis C), respiratory drugs (e.g., for asthma), and treatments for COVID-19.[3]
Caption: Role of the building block in conferring desirable drug-like properties.
By providing a synthetically accessible source of the cyclopropane ring, this compound allows medicinal chemists to:
-
Enhance Metabolic Stability: Systematically replace metabolically labile ethyl or isopropyl groups with a robust cyclopropyl group.[4]
-
Optimize Receptor Binding: Use the rigid scaffold to lock a pharmacophore into its most active conformation, thereby increasing potency and selectivity.[4]
-
Explore Structure-Activity Relationships (SAR): The defined stereochemistry of substituted cyclopropanes allows for precise mapping of ligand-receptor interactions. The synthesis of fluorinated cyclopropane derivatives as selective serotonin receptor agonists is a prime example of this strategy.[10]
Conclusion and Future Outlook
This compound is a quintessential example of a modern molecular building block—a relatively simple molecule that provides access to a high-value structural motif. Its bifunctional nature, coupled with the profound impact of the cyclopropane ring on the properties of larger molecules, secures its place as a vital tool in the arsenal of organic and medicinal chemists. Its strategic application streamlines the synthesis of complex targets and provides a direct pathway to improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. As the demand for more stable, potent, and selective therapeutics continues to grow, the role of well-designed building blocks like this compound will only become more critical in the future of drug discovery and materials science.
References
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Google Cloud. Retrieved January 13, 2026.
- Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.).
- 1,1-Cyclopropanedicarboxylic acid monomethyl ester | 113020-21-6. (2025). ChemicalBook. Retrieved January 13, 2026.
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Retrieved January 13, 2026.
- New, simple and accessible method creates potency-increasing structure in drugs. (2023). Penn State University. Retrieved January 13, 2026.
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- Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 13, 2026.
- US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid. (n.d.).
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- This compound. (n.d.). CymitQuimica. Retrieved January 13, 2026.
- Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. (n.d.). SCIDAR. Retrieved January 13, 2026.
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- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Strained Ring
1-(Methoxycarbonyl)cyclopropanecarboxylic acid is a valuable bifunctional molecule characterized by a strained cyclopropane ring bearing both a carboxylic acid and a methyl ester group.[1][2] This unique structural motif makes it a highly sought-after building block in organic synthesis and medicinal chemistry. The cyclopropane ring acts as a rigid scaffold, allowing for precise spatial orientation of substituents, a feature highly desirable in the design of novel therapeutics and complex organic molecules. Its applications range from the synthesis of pharmaceutical intermediates to the development of new materials.[3][]
This guide provides a detailed exploration of its synthesis, focusing on the prevalent and robust method involving the cyclopropanation of malonic esters. We will delve into the underlying reaction mechanism, provide detailed, field-tested protocols, and offer insights into troubleshooting common experimental challenges.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties is critical for its successful synthesis and handling.
| Property | Value | Reference |
| CAS Number | 113020-21-6 | [5][6][7] |
| Molecular Formula | C₆H₈O₄ | [1][2][5] |
| Molecular Weight | 144.13 g/mol | [][8] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 47-51°C | [6] |
| Boiling Point | 245°C | [6] |
| Density | 1.419 g/cm³ | [6] |
| Solubility | Soluble in most organic solvents. | |
| pKa | Data not widely available, but expected to be typical for a carboxylic acid (~4-5). |
Safety & Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is known to cause skin and eye irritation and may cause respiratory irritation.[5][9] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information.
The Synthetic Pathway: A Mechanistic Deep Dive
The most common and reliable synthesis of the cyclopropane-1,1-dicarboxylate core involves a tandem double alkylation of a malonic ester with a 1,2-dihaloethane.[10][11] The target molecule, a mono-ester, is typically achieved by first synthesizing the dimethyl ester followed by a carefully controlled selective monohydrolysis.
The Overall Transformation: Dimethyl Malonate → Dimethyl cyclopropane-1,1-dicarboxylate → this compound
Causality of the Mechanism: The entire process hinges on the unique acidity of the α-protons of the malonic ester. These protons are positioned between two electron-withdrawing carbonyl groups, making them readily removable by a suitable base. This generates a soft, resonance-stabilized enolate nucleophile, which is key to the subsequent C-C bond-forming reactions.[12]
Step-by-Step Mechanism:
-
First Deprotonation: A base, such as potassium carbonate or an alkoxide, abstracts an acidic α-proton from dimethyl malonate to form a nucleophilic enolate ion.
-
First S_N2 Alkylation: The enolate attacks one of the electrophilic carbons of 1,2-dibromoethane in a classic S_N2 reaction, displacing the first bromide ion and forming an intermediate, 2-bromoethylmalonate.[12]
-
Second Deprotonation: The second α-proton on the malonate backbone, still acidic, is removed by the base.
-
Intramolecular S_N2 Cyclization: The resulting carbanion performs a rapid intramolecular S_N2 attack on the carbon bearing the second bromine atom.[13] This ring-closing step is kinetically favored due to the proximity of the reacting centers, leading to the formation of the stable, albeit strained, cyclopropane ring.[12][13]
-
Selective Saponification: To obtain the final product, one of the two methyl ester groups of the resulting dimethyl cyclopropane-1,1-dicarboxylate is hydrolyzed to a carboxylate using exactly one equivalent of a base (e.g., potassium hydroxide). Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Caption: Mechanism for the synthesis of this compound.
Experimental Protocols
The following protocols are designed as a self-validating system. Adherence to stoichiometry and reaction conditions is crucial for success.
Protocol 1: Synthesis of Dimethyl cyclopropane-1,1-dicarboxylate
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
| Dimethyl malonate | 132.12 | 13.21 g | 0.10 | 1.0 |
| 1,2-Dibromoethane | 187.86 | 28.18 g | 0.15 | 1.5 |
| Anhydrous K₂CO₃ (fine powder) | 138.21 | 34.55 g | 0.25 | 2.5 |
| Dimethylformamide (DMF) | - | 200 mL | - | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel (optional)
-
Standard glassware for workup (separatory funnel, beakers, rotary evaporator)
Procedure:
-
Setup: Assemble the reaction flask with the stirrer, reflux condenser, and a stopper. Ensure the system is dry and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charging Flask: Add anhydrous potassium carbonate and 200 mL of DMF to the flask. Begin vigorous stirring to create a fine suspension.
-
Reagent Addition: Add the dimethyl malonate to the flask. Follow with the dropwise addition of 1,2-dibromoethane over 30 minutes. Expertise Insight: Using a slight excess of the dihaloalkane favors the desired cyclization over potential side reactions like oligomerization.[14]
-
Reaction: Heat the mixture to 100-110°C and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the dimethyl malonate spot.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water and stir.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product is purified by vacuum distillation to yield dimethyl cyclopropane-1,1-dicarboxylate as a colorless liquid.
Protocol 2: Selective Monohydrolysis
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
| Dimethyl cyclopropane-1,1-dicarboxylate | 158.15 | 15.82 g | 0.10 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 5.61 g | 0.10 | 1.0 |
| Methanol | - | 100 mL | - | - |
| Water | - | 25 mL | - | - |
| 3M Hydrochloric Acid (HCl) | - | ~35 mL | - | - |
Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve the dimethyl cyclopropane-1,1-dicarboxylate in 100 mL of methanol.
-
Base Addition: In a separate beaker, dissolve the potassium hydroxide in 25 mL of water. Cool this solution in an ice bath and then add it slowly to the stirred solution of the diester. Trustworthiness Check: Precise stoichiometry is paramount here. Using more than one equivalent of base will lead to the formation of the dicarboxylic acid, reducing the yield of the desired product.
-
Reaction: Allow the mixture to stir at room temperature for 12-16 hours (overnight). Monitor the reaction by TLC until the starting diester is consumed.
-
Workup & Isolation:
-
Remove the methanol using a rotary evaporator.
-
Add 100 mL of water to the residue and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with 3M HCl. A white precipitate may form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield this compound as a white solid.
Caption: Overall experimental workflow from starting materials to final product.
Troubleshooting & Field-Proven Insights
| Issue | Probable Cause | Recommended Solution |
| Low Yield in Protocol 1 | Incomplete reaction or side reactions. | Ensure K₂CO₃ is finely powdered and anhydrous. Use a phase-transfer catalyst like triethylbenzylammonium chloride to improve reaction rates.[10] Consider a non-alcoholic, polar aprotic solvent like DMF or DMSO.[14] |
| Formation of Ether Byproduct | Use of an alkoxide base (e.g., NaOEt) which reacts with the dihaloethane (Williamson ether synthesis). | Switch to a non-nucleophilic base like potassium carbonate or sodium hydride.[14] |
| Formation of Oligomers | The enolate of the malonic ester attacks the product in a Michael-type addition. | Add the base slowly to keep the enolate concentration low. Use a molar excess of the 1,2-dihaloethane to favor the desired reaction.[14] |
| Low Yield in Protocol 2 | Formation of dicarboxylic acid due to excess base, or incomplete hydrolysis. | Use high-purity, accurately weighed KOH. Monitor the reaction closely by TLC to avoid over-reaction. Ensure sufficient reaction time for complete monohydrolysis. |
| Difficult Purification | Separation of the final product from starting diester or byproduct diacid. | Careful, repeated extractions during workup are crucial. For challenging separations, column chromatography on silica gel may be required. |
Conclusion
The synthesis of this compound via the cyclopropanation of dimethyl malonate followed by selective hydrolysis is a robust and scalable method. Success relies on a firm grasp of the underlying mechanism, careful control of stoichiometry—particularly during the hydrolysis step—and an awareness of potential side reactions. By following the detailed protocols and troubleshooting advice provided, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and beyond.
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PubChem. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | C6H8O4 | CID 13861823. [Link]
-
Chemistry Stack Exchange. Mechanism of cyclopropane ring formation from malonate ester. [Link]
-
CSSB. 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid - C6H8O4 | CSSB00000062387. [Link]
-
Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]
-
ResearchGate. Cyclopropanation using diethyl malonate. [Link]
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ACS Publications. Stereoselective Cyclopropanation Reactions. [Link]
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-
National Institutes of Health. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. [Link]
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1-(Methoxycarbonyl)cyclopropanecarboxylic acid synthesis protocols
An In-Depth Guide to the Synthesis of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
Introduction: The Significance of a Strained Scaffold
This compound, also known as cyclopropane-1,1-dicarboxylic acid monomethyl ester, is a valuable bifunctional building block in modern organic synthesis.[1][2] Its rigid cyclopropane core imparts unique conformational constraints into larger molecules, a feature highly sought after by medicinal chemists to enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates. The presence of two distinct and addressable functional groups—a carboxylic acid and a methyl ester—makes it a versatile intermediate for the construction of complex molecular architectures, particularly in the agrochemical and pharmaceutical industries.[1][3]
This guide provides a detailed examination of the prevalent synthetic routes to this key intermediate, focusing on the underlying chemical principles, field-proven experimental protocols, and critical parameters for success.
Strategic Overview: Pathways to the Target Molecule
The synthesis of this compound is most reliably achieved through a two-step sequence. This strategy involves the initial construction of the cyclopropane ring as a diester, followed by a carefully controlled selective hydrolysis of one of the ester groups. This approach offers high yields and excellent control over the final product.
Caption: High-level overview of the primary two-step synthetic route.
An alternative, though often less direct, route would involve the synthesis of cyclopropane-1,1-dicarboxylic acid, followed by mono-esterification. However, achieving selective mono-esterification can be challenging and may lead to mixtures of the desired product, the starting diacid, and the diester. Therefore, the selective hydrolysis pathway is generally preferred.
Protocol 1: Cyclization of Dimethyl Malonate
The cornerstone of this synthesis is the formation of the cyclopropane ring via a double alkylation of dimethyl malonate with 1,2-dibromoethane. The acidity of the α-protons in dimethyl malonate allows for the formation of a stabilized enolate, which acts as the nucleophile in two sequential SN2 reactions to form the three-membered ring.
Mechanism Insight: The reaction proceeds through deprotonation of dimethyl malonate by a base. The resulting enolate attacks one bromine atom of 1,2-dibromoethane. A second, intramolecular deprotonation and subsequent SN2 reaction then closes the ring. The choice of base and solvent system is critical to optimize yield and minimize side reactions, such as intermolecular dimerization.[4][5]
Comparative Synthesis Conditions for Dimethyl Cyclopropane-1,1-dicarboxylate
| Base | Solvent | Catalyst | Temperature | Yield | Reference |
| Potassium Carbonate | DMF | Tetrabutylammonium bromide | 120°C | 85% | [6] |
| Sodium Methoxide | Methanol/DMF | None | 110°C | 78% | [4] |
| Potassium Carbonate | DMF | None | Room Temp -> 100°C | 73% | [7] |
Experimental Protocol: Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate
This protocol is adapted from a high-yield procedure utilizing potassium carbonate as the base and a phase-transfer catalyst to facilitate the reaction.[6]
Caption: Workflow for the synthesis of the diester intermediate.
Materials:
-
Dimethyl malonate (1.0 eq)
-
1,2-Dibromoethane (3.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.1 eq)
-
Tetrabutylammonium bromide (TBAB) (0.004 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl malonate, 1,2-dibromoethane, potassium carbonate, tetrabutylammonium bromide, and DMF.
-
Heat the reaction mixture to 120-130°C and stir vigorously for 3 hours.
-
After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature.
-
Remove the excess 1,2-dibromoethane and DMF by distillation under reduced pressure.
-
To the resulting residue, add dichloromethane and stir to dissolve the organic components.
-
Filter the mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate).
-
Concentrate the filtrate under reduced pressure to yield the crude dimethyl cyclopropane-1,1-dicarboxylate. The product is often of sufficient purity for the next step, or it can be further purified by vacuum distillation.
Protocol 2: Selective Mono-hydrolysis
The critical step in this synthesis is the selective saponification of one of the two methyl ester groups. This is achieved by using a carefully controlled amount of a strong base, typically potassium hydroxide, in a methanolic solution at room temperature.
Mechanism Insight: The reaction uses approximately one equivalent of hydroxide to hydrolyze one ester. The initial saponification produces a carboxylate salt. This negatively charged species imparts a degree of electronic deactivation, making the second ester group less electrophilic and thus less susceptible to nucleophilic attack by the remaining hydroxide. This kinetic difference allows for the isolation of the mono-acid, mono-ester product in high yield.[1]
Experimental Protocol: Synthesis of this compound
This robust protocol is based on a well-documented procedure with a reported yield of 71%.[1]
Caption: Workflow for the selective mono-hydrolysis step.
Materials:
-
Dimethyl cyclopropane-1,1-dicarboxylate (1.0 eq)
-
Potassium hydroxide (KOH) (1.2 eq)
-
Methanol
-
Water (deionized)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve dimethyl cyclopropane-1,1-dicarboxylate in methanol in a round-bottom flask.
-
To this solution, add potassium hydroxide.
-
Stir the reaction mixture at room temperature for approximately 4 hours, monitoring the progress by TLC.
-
Upon completion, remove the methanol by concentration under reduced pressure.
-
Dilute the residue with water and, while cooling in an ice bath, carefully acidify the solution with concentrated hydrochloric acid to a pH of less than 2.
-
Transfer the acidified aqueous phase to a separatory funnel and extract three times with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield this compound as a white solid.[1]
Physicochemical and Characterization Data
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 113020-21-6 | [1] |
| Molecular Formula | C₆H₈O₄ | [1] |
| Molecular Weight | 144.13 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 47-51°C | [1] |
| Boiling Point | 85-87°C at 0.2 mmHg | [1] |
Safety and Handling Precautions
-
1,2-Dibromoethane: This reagent is a suspected carcinogen and is toxic. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Bases (KOH, K₂CO₃): These are corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
Chlorinated Solvents (Dichloromethane): Dichloromethane is a suspected carcinogen and should be handled in a fume hood.
-
Acidification: The acidification step with concentrated HCl is exothermic. It should be performed slowly and with cooling to control the temperature.
Conclusion
The two-step synthesis of this compound, beginning with the cyclization of dimethyl malonate followed by selective mono-hydrolysis, represents the most efficient and reliable pathway to this important synthetic intermediate. The protocols detailed herein are scalable and utilize readily available reagents. Careful control of stoichiometry, particularly in the hydrolysis step, is paramount to achieving high yields and purity. This versatile building block will undoubtedly continue to play a crucial role in the discovery and development of new chemical entities across various scientific disciplines.
References
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Cyclopropane-1,1-dicarboxylic acid . Organic Syntheses Procedure. [Link]
-
Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11 . ResearchGate. [Link]
- US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
-
Dieckmann condensation . Wikipedia. [Link]
-
This compound . Oakwood Chemical. [Link]
-
cyclopropanecarboxylic acid . Organic Syntheses Procedure. [Link]
-
Dieckmann Condensation . SynArchive. [Link]
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-
Dieckmann Condensation . Organic Chemistry Portal. [Link]
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1-(methoxycarbonyl)cyclopropane-1-carboxylic acid - C6H8O4 . ChemSrc. [Link]
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This compound . Lead Sciences. [Link]
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This compound, AldrichCPR . PharmaCompass. [Link]
- DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives.
- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
- US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
- CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester.
-
Synthesis of Cyclopropanecarboxylic Acid . YouTube. [Link]
- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
Malonates in Cyclocondensation Reactions . PMC - NIH. [Link]
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Preparation of Diethyl Malonate . Sciencemadness Discussion Board. [Link]
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Application Notes and Protocols for Asymmetric Synthesis Utilizing 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
Intended Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of a Constrained Chiral Scaffold
In the landscape of modern medicinal chemistry and complex molecule synthesis, the cyclopropane ring has emerged as a privileged structural motif. Its inherent rigidity and unique electronic properties can profoundly influence the conformational behavior, metabolic stability, and binding affinity of bioactive molecules. When chirality is introduced to this three-membered ring, it unlocks a powerful tool for stereocontrolled synthesis. 1-(Methoxycarbonyl)cyclopropanecarboxylic acid, a readily accessible dicarboxylic acid monoester, serves as a versatile and highly valuable chiral building block for the introduction of stereodefined quaternary centers.
This guide provides an in-depth exploration of the application of this compound in asymmetric synthesis. We will delve into the critical first step of resolving the racemic mixture to obtain the enantiomerically pure starting material, followed by a detailed protocol for its application as a chiral building block in the synthesis of complex nitrogen-containing cyclopropane derivatives.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₄ | [1] |
| Molecular Weight | 144.13 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 47-51 °C | |
| Boiling Point | 245 °C | |
| CAS Number | 113020-21-6 |
Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as acutely toxic if swallowed and harmful to aquatic life.[1] All manipulations should be performed in a well-ventilated fume hood.
Chiral Resolution: Isolating the Enantiomerically Pure Building Block
The key to utilizing this compound in asymmetric synthesis is the separation of its enantiomers. Diastereomeric salt formation followed by fractional crystallization is a robust and scalable method for this purpose. This process involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated based on their differential solubility.
Protocol 1: Diastereomeric Salt Resolution with (S)-(-)-α-Methylbenzylamine
This protocol provides a general yet detailed procedure for the resolution of racemic this compound. The choice of (S)-(-)-α-methylbenzylamine as the resolving agent is based on its common and effective use for the resolution of chiral carboxylic acids.
Materials:
-
Racemic this compound
-
(S)-(-)-α-Methylbenzylamine
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
Polarimeter
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol.
-
In a separate flask, dissolve an equimolar amount of (S)-(-)-α-methylbenzylamine in 50 mL of methanol.
-
Slowly add the amine solution to the acid solution with gentle stirring. The formation of a salt may cause the solution to become cloudy.
-
Gently warm the mixture until a clear solution is obtained.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize.
-
To maximize crystal formation, store the flask at 4 °C overnight.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor can be concentrated and cooled to obtain subsequent crops of crystals, which may have varying diastereomeric purity.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the collected crystals in 100 mL of diethyl ether and 50 mL of water in a separatory funnel.
-
Slowly add 1 M HCl with shaking until the aqueous layer is acidic (pH ~2). This will protonate the amine and liberate the free carboxylic acid into the ether layer.
-
Separate the layers and extract the aqueous layer with two additional 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved acid can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by converting the acid to a diastereomeric derivative (e.g., an amide with a chiral amine) and analyzing by standard HPLC or NMR spectroscopy.
-
Application in Asymmetric Synthesis: A Chiral Building Block Approach
Once obtained in its enantiomerically pure form, this compound is a powerful tool for the synthesis of complex chiral molecules. Its gem-dicarboxylic monoester functionality allows for selective transformations at either the carboxylic acid or the ester group, while the inherent chirality of the cyclopropane ring directs the stereochemical outcome of subsequent reactions.
Workflow for the Synthesis of Chiral 1-Aminocyclopropanecarboxylic Acid (ACC) Derivatives
This workflow illustrates how enantiomerically pure this compound can be used to synthesize valuable chiral 1-aminocyclopropanecarboxylic acid (ACC) derivatives, which are important non-proteinogenic amino acids in medicinal chemistry.[2][3]
Sources
- 1. 1-Aminocyclopropane-1-carboxylic acid | SIELC Technologies [sielc.com]
- 2. Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An asymmetric synthesis of novel aminocyclopropyl carboxylic acids (ACC) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid in Complex Molecule Synthesis
Introduction: The Unique Utility of a Strained Ring System
In the landscape of modern organic synthesis, the pursuit of molecular complexity and diversity is paramount. Small, strained ring systems, particularly cyclopropanes, have emerged as powerful building blocks, offering a unique combination of conformational rigidity and latent reactivity.[1] Among these, 1-(Methoxycarbonyl)cyclopropanecarboxylic acid, a geminally disubstituted cyclopropane, stands out as a versatile and strategically important intermediate. Its inherent ring strain, coupled with the orthogonal reactivity of its carboxylic acid and methyl ester functionalities, provides a gateway to a wide array of complex molecular architectures. This application note will delve into the synthesis and strategic application of this valuable building block, with a particular focus on its role in the total synthesis of pharmaceutically relevant molecules.
The cyclopropyl motif is increasingly incorporated into drug candidates to enhance metabolic stability, improve binding potency, and introduce novel three-dimensional pharmacophores.[2] The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to enhanced target engagement. This compound serves as a compact and efficient precursor for introducing this valuable moiety.
Physicochemical Properties and Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₄ | [3] |
| Molecular Weight | 144.13 g/mol | [1] |
| Appearance | White solid | [3] |
| Melting Point | 47-51 °C | |
| Boiling Point | 85-87 °C at 0.2 mmHg | |
| CAS Number | 113020-21-6 | [3] |
| InChI Key | IZYOHLOUZVEIOS-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)C1(CC1)C(O)=O | [4] |
Synthesis of this compound: A Two-Step Approach
A reliable and scalable synthesis of this compound is crucial for its widespread use. A robust two-step procedure starting from readily available diethyl malonate provides a practical entry point to this building block. The first step involves the formation of the parent dicarboxylic acid, followed by a selective mono-esterification.
Workflow for the Synthesis of this compound
Caption: Figure 1. Two-step synthesis of the target building block.
Protocol 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid[5]
This procedure is adapted from Organic Syntheses and provides a reliable method for the preparation of the parent dicarboxylic acid.
Materials:
-
Diethyl malonate
-
1,2-dibromoethane
-
50% aqueous sodium hydroxide
-
Triethylbenzylammonium chloride (TEBAC)
-
Concentrated hydrochloric acid
-
Ether
-
Benzene
-
Magnesium sulfate (anhydrous)
-
Activated carbon
Procedure:
-
To a mechanically stirred 1-L solution of 50% aqueous sodium hydroxide in a 2-L three-necked flask, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25 °C.
-
To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.
-
Stir the reaction mixture vigorously for 2 hours.
-
Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.
-
Cool the mixture to 15 °C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25 °C.
-
Extract the aqueous layer three times with 900 mL of ether. Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.
-
Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.
-
Remove the solvent by rotary evaporation to yield a semisolid residue.
-
Triturate the residue with 100 mL of benzene and filter the mixture to obtain cyclopropane-1,1-dicarboxylic acid as white crystals.
Protocol 2: Selective Mono-esterification of Cyclopropane-1,1-dicarboxylic Acid
This protocol utilizes a strongly acidic ion-exchange resin to achieve selective mono-esterification, a method that is both efficient and practical.[5]
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Methanol
-
Strongly acidic ion-exchange resin (e.g., Amberlyst-15)
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask, suspend cyclopropane-1,1-dicarboxylic acid in methanol.
-
Add the strongly acidic ion-exchange resin to the suspension.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, filter off the ion-exchange resin and wash it with methanol.
-
Combine the filtrate and washings and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any unreacted dicarboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Application in Total Synthesis: The Case of Oliceridine
A prominent example showcasing the strategic importance of this compound derivatives is in the synthesis of Oliceridine (TRV130), a G protein-biased μ-opioid receptor agonist used for the management of moderate to severe acute pain.[6] The synthesis of Oliceridine involves the preparation of a key chiral intermediate that is derived from a cyclopropane-containing precursor.
Retrosynthetic Analysis of a Key Oliceridine Intermediate
Caption: Figure 2. Retrosynthetic analysis of a key Oliceridine intermediate.
The synthesis of Oliceridine highlights the utility of a cyclopropane carboxylic acid derivative which undergoes a decarboxylation step to furnish a key nitrile intermediate.[6] The this compound scaffold provides the necessary functionality for further elaboration and introduction of the required stereochemistry. The carboxylic acid can be converted to other functional groups, such as an amine via a Curtius rearrangement, which is a common strategy in the synthesis of complex amines from carboxylic acids.
Mechanistic Insights and Strategic Advantages
The utility of this compound stems from several key features:
-
Orthogonal Reactivity: The carboxylic acid and methyl ester groups can be manipulated independently. The carboxylic acid can be activated for amide bond formation, converted to an acyl azide for Curtius rearrangement, or reduced, while the ester remains protected. Conversely, the ester can be saponified under basic conditions without affecting a derivatized carboxylic acid moiety.
-
Conformational Constraint: The rigid cyclopropane ring imparts a defined three-dimensional structure to the molecule, which can be crucial for achieving high stereoselectivity in subsequent reactions and for optimal interaction with biological targets.
-
Synthetic Handle for Diversity: The geminal substitution allows for the introduction of two distinct functional groups, making it a valuable scaffold for the creation of diverse chemical libraries for drug discovery.[7]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the unique reactivity conferred by its strained ring and orthogonal functional groups make it an attractive starting material for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The successful application of a derivative of this building block in the synthesis of the FDA-approved drug Oliceridine underscores its significance and potential for future drug discovery and development endeavors. The protocols and strategic insights provided in this application note aim to facilitate the broader adoption of this powerful synthetic tool by researchers and scientists in both academic and industrial settings.
References
-
NROChemistry. Oliceridine. [Link]
-
Singh, R. K.; Danishefsky, S. Cyclopropane-1,1-dicarboxylic acid. Org. Synth.1981 , 60, 66. [Link]
-
Mangelinckx, S.; Kostic, M. D.; Backx, S.; De Kimpe, N. Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.0]hexane‐1‐carboxylates. ResearchGate. [Link]
-
Nelson, A., et al. Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]
-
Tada, M.; Nagao, Y.; Hirata, Y. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. J. Chem. Soc., Perkin Trans. 11985 , 37-39. [Link]
- Huels AG. Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
-
Frongia, A., et al. Convenient Formal Synthesis of (+)-Grandisol through Lewis Acid Promoted Enantioselective Pinacolic Rearrangement. ResearchGate. [Link]
-
Su, J., et al. Straightforward Synthesis of 1-Amino-2,2-dialkylcyclopropanecarboxylic Acids via Selective Saponification of 2,2-Dialkylcyclopropane-1,1-dicarboxylic Esters and Curtius Rearrangement. The Journal of Organic Chemistry. [Link]
-
Peters, U. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
- Huels AG. Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
-
Piras, P. P., et al. Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. [Link]
-
Thomson, R. J. Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine. PubMed Central. [Link]
- Jiangsu Nhwa Pharmaceutical Co Ltd. Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester.
-
Chemspace. 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid. [Link]
-
Oakwood Chemical. This compound. [Link]
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Introduction: The Unique Chemistry of a Strained Ring System
An In-Depth Guide to the Reactivity and Synthetic Applications of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
This compound (also known as 1,1-Cyclopropanedicarboxylic acid monomethyl ester) is a versatile building block in modern organic synthesis.[1][2] Its structure, featuring a geminally substituted cyclopropane ring, combines the reactivity of a carboxylic acid and a methyl ester with the inherent ring strain of a three-membered carbocycle.[3] This strain, estimated around 27-28 kcal/mol, makes the cyclopropane ring susceptible to cleavage under various conditions, offering a gateway to a diverse array of linear and heterocyclic compounds.[3] This guide provides a comprehensive overview of the key reactions of this molecule, supported by detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.
Compound Profile:
| Property | Value | Reference |
| CAS Number | 113020-21-6 | [4] |
| Molecular Formula | C₆H₈O₄ | [1] |
| Molecular Weight | 144.13 g/mol | [] |
| Appearance | Solid | [1] |
| Melting Point | 47-51 °C | [] |
| Boiling Point | 245 °C | [] |
| SMILES | COC(=O)C1(CC1)C(=O)O | [] |
| InChI Key | IZYOHLOUZVEIOS-UHFFFAOYSA-N | [1] |
Chapter 1: Synthesis of the Core Moiety
The most common and direct route to this compound is the selective hydrolysis of the corresponding diester, dimethyl 1,1-cyclopropanedicarboxylate. This method is advantageous as the cyclopropane ring is generally stable under mild acidic or basic hydrolysis conditions.[3] The parent diester is often prepared via the reaction of a malonic ester with 1,2-dibromoethane.[6]
Protocol 1: Synthesis via Selective Hydrolysis
This protocol describes the preparation of the title compound from its dimethyl ester precursor using acid-catalyzed hydrolysis.
Materials:
-
Dimethyl 1,1-cyclopropanedicarboxylate
-
Hydrochloric acid (HCl), 6 M solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine dimethyl 1,1-cyclopropanedicarboxylate (1 equiv.) and 6 M hydrochloric acid (5-10 equiv.).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours). The stability of the cyclopropane ring is high under these conditions.[3]
-
Cool the reaction mixture to room temperature.
-
Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Chapter 2: Reactions at the Carboxylic Acid Moiety
The carboxylic acid group of this compound undergoes standard transformations such as esterification and amidation, providing handles for further molecular elaboration.
Esterification
Standard Fischer esterification conditions can be employed to convert the carboxylic acid to a different ester, should the need arise for a di-ester with dissimilar alkyl groups.
Amidation
The formation of an amide bond is a cornerstone of medicinal chemistry.[7] This can be achieved using various peptide coupling agents that activate the carboxylic acid for nucleophilic attack by an amine.
Protocol 2: Amide Synthesis via EDC Coupling
This protocol details a general procedure for coupling the title compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
This compound
-
Primary or secondary amine (1.1 equiv.)
-
EDC (1.2 equiv.)
-
Hydroxybenzotriazole (HOBt) (0.5 equiv.)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (2.0 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), 1 M HCl, Brine
Procedure:
-
Dissolve this compound (1 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add HOBt (0.5 equiv.) and EDC (1.2 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 equiv.) followed by the slow addition of DIPEA (2.0 equiv.).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-16 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography on silica gel.
Caption: Mechanism of Decarboxylative Rearrangement.
Protocol 3: Thermal Decarboxylative Rearrangement
Materials:
-
This compound
-
High-boiling point, inert solvent (e.g., diphenyl ether) or neat conditions
-
Reaction vessel suitable for high temperatures (e.g., sealed tube or flask with reflux condenser)
Procedure:
-
Place the this compound into the reaction vessel. The reaction can be run neat or in a high-boiling solvent. [8]2. Heat the reaction mixture to 120-150 °C.
-
Monitor the evolution of CO₂ gas as an indicator of reaction progress. The reaction can also be monitored by taking aliquots and analyzing via GC-MS or ¹H NMR.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
If run neat, dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Purify the resulting dihydrofuran derivative by vacuum distillation or column chromatography.
Acid-Catalyzed Ring Opening
While the cyclopropane ring is stable to mild acid, more forcing acidic conditions can induce ring cleavage to form linear compounds. [3]The reaction likely proceeds via protonation of the ester carbonyl, which facilitates the cleavage of a C-C bond of the strained ring to generate a stabilized carbocationic intermediate.
Caption: Plausible Acid-Catalyzed Ring-Opening Mechanism.
Protocol 4: Acid-Catalyzed Ring Opening
This protocol provides a generalized method for inducing ring cleavage under strong acidic conditions. [3] Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or other strong acid
-
Water
-
Ethyl acetate or diethyl ether
-
Ice bath, round-bottom flask, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the this compound in a minimal amount of water.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring. Caution: This is a highly exothermic process.
-
Once the addition is complete, remove the ice bath and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS to determine the point of completion.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice to quench the reaction.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude ring-opened product, which can be purified further as needed.
Chapter 4: Applications in Drug Discovery and Synthesis
This compound is recognized as a valuable building block for drug discovery. []The cyclopropyl moiety is a common motif in pharmaceuticals, often used as a bioisostere for larger or more flexible groups, which can improve metabolic stability and binding affinity. The ability to functionalize the acid and ester groups or to open the ring into novel scaffolds makes this compound a versatile starting point for generating compound libraries for screening and lead optimization.
Conclusion
The chemistry of this compound is a rich field, governed by the interplay between its functional groups and the strained cyclopropane ring. By carefully selecting reaction conditions, chemists can either leverage the stability of the ring to perform transformations at the acid/ester sites or induce ring-opening and rearrangement reactions to access unique and complex molecular architectures. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers looking to exploit the full synthetic potential of this valuable chemical intermediate.
References
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-
Graziano, M. L., Iesce, M. R., Cermola, F., Caputo, G., & De Lorenzo, F. (2002). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. J. Chem. Soc., Perkin Trans. 1, 664-668. Available at: [Link]
- Lead Sciences. This compound.
- PharmaCompass. This compound, AldrichCPR.
- BOC Sciences. CAS 113020-21-6 this compound.
- Sigma-Aldrich. This compound AldrichCPR.
- BLD Pharm. 113020-21-6|this compound.
- ChemSrc. 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid.
- Vibrant Pharma Inc. 1-((Methoxycarbonyl)amino)cyclopropane-1-carboxylic acid.
- Oakwood Chemical. This compound.
-
PubChem. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. Available at: [Link]
-
PubChem. 1-Methoxycyclopropane-1-carboxylic acid. Available at: [Link]
- Echemi. This compound.
-
Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available at: [Link]
- CymitQuimica. This compound.
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-
Organic Chemistry with Victor (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available at: [Link]
- Google Patents. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Jahngen, E., Mallett, J., O'Connor, R., & Fischer, S. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ARKIVOC, 2007(ix), 135-149.
-
Chem Pedia (2020). MCQ about decarboxylation of cyclopropane carboxylic acid. YouTube. Available at: [Link]
-
Wang, L., et al. (2021). A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals. PubMed Central. Available at: [Link]
-
Maji, M., et al. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers. Available at: [Link]
-
Hu, F., et al. (2021). Cooperative NHC/Photoredox Catalyzed Ring-Opening of Aryl Cyclopropanes to 1-Aroyloxylated-3-Acylated Alkanes. Angewandte Chemie International Edition. Available at: [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
Corici, L., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules. Available at: [Link]
-
Thompson, A. M., et al. (2018). The Broad Aryl Acid Specificity of the Amide Bond Synthetase McbA Suggests Potential for the Biocatalytic Synthesis of Amides. ACS Catalysis. Available at: [Link]
Sources
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- 4. This compound - Lead Sciences [lead-sciences.com]
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Derivatization of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
An In-Depth Guide to the Derivatization of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid for Synthetic Chemistry and Drug Discovery
Introduction: The Strategic Value of a Constrained Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the cyclopropane ring stands out as a "bioisostere" of choice. Its rigid, three-dimensional structure is frequently incorporated into molecules to enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties. This compound is a particularly valuable bifunctional building block, offering two distinct chemical handles for elaboration: a carboxylic acid and a methyl ester. This unique arrangement on a geminally-substituted cyclopropane core allows for the controlled, sequential synthesis of diverse and complex molecular architectures.
This guide provides a detailed exploration of the common and effective derivatization strategies for this compound. We will delve into the underlying chemical principles, provide field-tested protocols, and offer insights into the selection of reagents and reaction conditions. This document is intended for researchers and scientists engaged in synthetic chemistry and drug development who seek to leverage this versatile scaffold in their discovery programs.
Physicochemical Properties and Safety Profile
Before commencing any synthetic work, a thorough understanding of the starting material's properties and safety requirements is essential.
| Property | Value | Source |
| CAS Number | 113020-21-6 | [1][] |
| Molecular Formula | C₆H₈O₄ | [1][] |
| Molecular Weight | 144.13 g/mol | [1][] |
| Appearance | Solid | |
| Melting Point | 47-51 °C | [][3] |
| Boiling Point | 245 °C | [][3] |
| Density | 1.419 g/cm³ | [][3] |
| SMILES | COC(=O)C1(CC1)C(=O)O | [] |
| InChI Key | IZYOHLOUZVEIOS-UHFFFAOYSA-N | [] |
Safety Information: Always consult the Safety Data Sheet (SDS) before handling.
-
Pictograms: GHS06 (Toxic)
-
Signal Word: Danger
-
Hazard Statements: H301 (Toxic if swallowed), H412 (Harmful to aquatic life with long-lasting effects)
-
Precautionary Statements: P264, P270, P273, P301 + P310, P405, P501
Part 1: Derivatization via the Carboxylic Acid Functional Group
The carboxylic acid moiety is the more reactive site for many common transformations, particularly nucleophilic acyl substitution. Its derivatization is typically the first strategic step in a synthetic sequence.
Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most critical reactions in drug development. Direct reaction between a carboxylic acid and an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that readily reacts with the amine nucleophile.[5]
The Logic of Activation: The goal of an activating agent is to convert the hydroxyl group of the carboxylic acid into a better leaving group. This is typically achieved by using coupling reagents that form a highly reactive intermediate, such as an activated ester or an acyl-isourea.
Caption: General workflow for carboxylic acid activation and amide bond formation.
Common Coupling Reagents: The choice of coupling reagent is crucial and depends on factors like substrate steric hindrance, desired reaction time, and the need to suppress side reactions like racemization.[4]
| Reagent Class | Examples | Additive(s) | Base | Key Advantages & Insights |
| Carbodiimides | EDC, DCC | HOBt, NHS | Mild base or none | EDC is preferred due to its water-soluble urea byproduct, simplifying purification. Additives like NHS or HOBt form an active ester intermediate that minimizes racemization, which is critical for chiral substrates.[4][5] |
| Uronium/Aminium | HBTU, HATU, PyBOP | None required | DIEA, NMM | Generally fast, high-yielding, and efficient for hindered substrates. HBTU is a very common and reliable choice.[6] The reaction can sometimes require gentle heating to proceed to completion.[5] |
| Phosphonium | BOP, PyAOP | None required | DIEA, NMM | Highly effective but produce carcinogenic HMPA as a byproduct. Newer phosphonium reagents have been developed to mitigate this. |
Protocol 1: General Procedure for Amide Coupling using EDC/NHS
This protocol describes a standard method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 - 1.5 eq)
-
NHS (N-Hydroxysuccinimide) or HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Anhydrous solvent (e.g., DCM, DMF)
-
Base (e.g., DIEA, NMM) (optional, 2-3 eq, especially if the amine is a hydrochloride salt)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add NHS (or HOBt) and EDC to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine in the same solvent. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIEA) to liberate the free amine.
-
Add the amine solution dropwise to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 8-16 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide product by column chromatography on silica gel.
Fischer-Speier Esterification: Modifying the Ester Group
While the starting material already contains a methyl ester, the carboxylic acid can be converted into a different ester (e.g., ethyl, benzyl) via Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8]
The Mechanism and Driving Equilibrium: The reaction mechanism involves protonation of the carbonyl oxygen, making it more electrophilic for attack by the alcohol.[7][9] Since the reaction is reversible, Le Châtelier's principle is used to drive it towards the product.[9] This is achieved by either using a large excess of the alcohol (which can also serve as the solvent) or by removing the water that is formed, often with a Dean-Stark apparatus.[7]
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Application Notes & Protocols: The Strategic Utility of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid in the Synthesis of Novel Pharmaceutical Intermediates
Abstract
The cyclopropane ring is a highly valuable structural motif in modern drug discovery, prized for its ability to impart conformational rigidity, enhance metabolic stability, and improve potency.[1][2][3] This guide details the application of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid, a versatile bifunctional building block, in the synthesis of pharmaceutical intermediates. We provide an in-depth examination of its utility in forming cyclopropyl amide intermediates, a common scaffold in medicinal chemistry. This document offers a detailed, step-by-step protocol for a representative amide coupling reaction, complete with expert rationale, workflow diagrams, and characterization data. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage this reagent in their synthetic campaigns.
Introduction: The Cyclopropane Motif in Modern Drug Design
In the pursuit of novel therapeutics, medicinal chemists increasingly turn to unique structural elements to overcome challenges in drug design. The cyclopropane ring, a strained three-membered carbocycle, has emerged as a "versatile player" in this field.[2] Its rigid structure can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[1]
Key advantages of incorporating a cyclopropyl fragment include:
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in alkanes, making the group resistant to metabolic degradation and potentially extending a drug's in-vivo half-life.[1][2][3]
-
Improved Potency and Selectivity: By restricting conformational flexibility, the cyclopropane moiety can reduce the entropic penalty of binding to a receptor, leading to increased potency and a reduction in off-target effects.[2]
-
Modulation of Physicochemical Properties: The unique electronic properties of the cyclopropane ring can be used to fine-tune a drug's solubility, lipophilicity, and membrane permeability.[2][3]
This compound (also known as 1,1-Cyclopropanedicarboxylic acid monomethyl ester) is an exemplary building block for introducing this valuable motif.[4] Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, allows for selective and sequential chemical transformations, making it a powerful tool for constructing complex molecular architectures.
| Compound Profile: this compound | |
| CAS Number | 113020-21-6[4][5][][7] |
| Molecular Formula | C₆H₈O₄[4][5] |
| Molecular Weight | 144.13 g/mol [5][] |
| Appearance | Solid |
| Key Functional Groups | Carboxylic Acid, Methyl Ester, Cyclopropane Ring |
| Primary Application | Organic Building Block for Pharmaceutical Intermediates[4][7] |
Core Application: Synthesis of Cyclopropyl Amide Intermediates
Amide bond formation is one of the most fundamental and frequently employed reactions in pharmaceutical synthesis. The reaction of this compound with a primary or secondary amine yields a stable cyclopropyl carboxamide intermediate. This intermediate retains the methyl ester, which can be further hydrolyzed, reduced, or used in subsequent coupling reactions, demonstrating the compound's divergent synthetic potential.[8]
A standard approach involves the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or phosphonium/uronium salts like HATU.[8][9]
Sources
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- 9. benchchem.com [benchchem.com]
The Strategic Utility of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid in Modern Drug Discovery
Introduction: The Value of Conformational Constraint in Medicinal Chemistry
In the intricate dance of drug-receptor interactions, the three-dimensional shape of a molecule is paramount. Rigid molecular scaffolds that limit conformational flexibility can enhance binding affinity, improve metabolic stability, and increase selectivity for a biological target. 1-(Methoxycarbonyl)cyclopropanecarboxylic acid emerges as a valuable building block in this context, offering a compact and stereochemically defined cyclopropane ring. This unique structural motif is increasingly utilized by medicinal chemists to introduce conformational rigidity into bioactive molecules, leading to the development of novel therapeutics with improved pharmacological profiles.
This comprehensive guide provides detailed experimental procedures for the synthesis and application of this compound, reflecting its growing importance in pharmaceutical research and development. The protocols herein are designed to be robust and reproducible, grounded in established chemical principles and supported by peer-reviewed literature.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₄ | [1][2] |
| Molecular Weight | 144.13 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 47-51 °C | |
| CAS Number | 113020-21-6 | [2] |
Safety Information:
This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as acutely toxic if swallowed and may cause skin and eye irritation. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of this compound: A Two-Step Approach
The most common and efficient route to this compound involves the preparation of a precursor, dimethyl cyclopropane-1,1-dicarboxylate, followed by its selective monohydrolysis.
Part 1: Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate
The synthesis of the diester precursor is typically achieved through the reaction of dimethyl malonate with a 1,2-dihaloethane, most commonly 1,2-dibromoethane, in the presence of a base.
Diagram: Selective Monohydrolysis of the Diester.
Experimental Protocol: Selective Monohydrolysis
-
Materials:
-
Dimethyl cyclopropane-1,1-dicarboxylate
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath.
-
-
Procedure:
-
Reaction Setup: Dissolve dimethyl cyclopropane-1,1-dicarboxylate (1.0 equivalent) in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: In a separate flask, prepare a solution of potassium hydroxide (1.0 equivalent) in a mixture of methanol and water (e.g., 1:1 v/v). Slowly add the KOH solution to the cooled solution of the diester over 1-2 hours.
-
Causality: The slow addition of a stoichiometric amount of base at low temperature is critical for achieving selective monohydrolysis and minimizing the formation of the dicarboxylic acid byproduct. [3][4] 3. Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.
-
-
Work-up: Once the starting material is consumed, remove the methanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted diester.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
-
Applications in Drug Discovery: Amide Bond Formation
This compound is an excellent substrate for amide coupling reactions, allowing for its incorporation into a wide range of molecular scaffolds. The use of modern coupling reagents provides a mild and efficient means of forming the amide bond.
Diagram: General Amide Coupling Reaction.
Experimental Protocol: HATU-Mediated Amide Coupling
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask and magnetic stirrer.
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF.
-
Addition of Reagents: Add HATU (1.2 equivalents) to the solution, followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.
-
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates the completion of the reaction.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired amide.
-
Application in Peptide Synthesis: Crafting Constrained Analogues
The cyclopropane ring of this compound can serve as a rigid scaffold for the synthesis of constrained, non-natural amino acids. These can then be incorporated into peptides to modulate their conformation and biological activity. [5][6][7] Protocol: Synthesis of a Boc-Protected Cyclopropane Amino Acid Methyl Ester
This protocol outlines the conversion of the carboxylic acid to an amine via a Curtius rearrangement, followed by Boc protection.
-
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
tert-Butanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Round-bottom flask, magnetic stirrer, heating mantle, and condenser.
-
-
Procedure:
-
Formation of the Acyl Azide: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous toluene. Add triethylamine (1.1 equivalents) and diphenylphosphoryl azide (1.1 equivalents).
-
Causality: DPPA facilitates the conversion of the carboxylic acid to an acyl azide, a key intermediate for the Curtius rearrangement.
-
-
Curtius Rearrangement: Heat the reaction mixture to 80-90 °C. The acyl azide will undergo rearrangement to an isocyanate with the evolution of nitrogen gas.
-
Trapping of the Isocyanate: After the rearrangement is complete (as indicated by the cessation of gas evolution), add tert-butanol (2.0 equivalents) to the reaction mixture and continue heating for 1-2 hours.
-
Causality: The isocyanate is trapped by tert-butanol to form the Boc-protected amine.
-
-
Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the Boc-protected 1-aminocyclopropane-1-carboxylic acid methyl ester. This protected amino acid can then be used in standard solid-phase or solution-phase peptide synthesis. [8]
-
Conclusion
This compound is a versatile and powerful tool in the arsenal of the modern medicinal chemist. Its rigid cyclopropane core provides a reliable strategy for introducing conformational constraint, a key principle in the design of potent and selective therapeutics. The protocols detailed in this guide offer a solid foundation for the synthesis and application of this important building block, empowering researchers to explore new frontiers in drug discovery.
References
-
North, M. (2000). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Journal of Peptide Science, 6(7), 301-13. [Link]
-
Yuen, T. Y., Brown, C. J., Tan, Y. S., & Johannes, C. W. (2020). Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. The Journal of Organic Chemistry, 85(3), 1556-1566. [Link]
-
Yuen, T. Y., Brown, C. J., Tan, Y. S., & Johannes, C. W. (2020). Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. PubMed. [Link]
- Stokker, G. E. (1985). The synthesis of cyclopropane amino acids and peptides.
-
Gee, A. D., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]
-
Various Authors. (2025). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Request PDF. [Link]
-
Author not available. (2023). 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. Molbank. [Link]
-
Shi, J., & Niwayama, S. (2017). Practical selective monohydrolysis of bulky symmetric diesters. Tetrahedron Letters, 59(2), 144-147. [Link]
-
Pasha, M. A., & Jayashankara, V. P. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 3(4), 285-287. [Link]
- Rich, D. H., & Tam, J. P. (1981). Process for preparing 1-aminocyclopropane-1-carboxylic acid.
-
Various Authors. (2014). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 19(9), 13535-13548. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. PubChem. [Link]
-
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Organic Syntheses. [Link]
- Schollkopf, U., et al. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
- Various Authors. (2001). Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives.
-
Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836. [Link]
-
Niwayama, S. (2011). Highly efficient and practical monohydrolysis of symmetric diesters. Grantome. [Link]
-
Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]
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- 1. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid [cymitquimica.com]
- 2. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | C6H8O4 | CID 13861823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 4. math-cs.gordon.edu [math-cs.gordon.edu]
- 5. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Scalable and Efficient Synthesis of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
Abstract
1-(Methoxycarbonyl)cyclopropanecarboxylic acid is a pivotal building block in medicinal chemistry and the synthesis of complex organic molecules, notably finding use as an intermediate for active pharmaceutical ingredients (APIs).[1] The strained cyclopropane ring imparts unique conformational constraints and metabolic stability to drug candidates.[2][3] This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound, commencing with the cyclopropanation of dimethyl malonate followed by a selective monohydrolysis. The methodology is designed for researchers in process development and drug discovery, emphasizing safety, efficiency, and scalability from the gram to kilogram level.
Introduction and Strategic Overview
The construction of the cyclopropane motif is a foundational challenge in organic synthesis.[4][5] While numerous methods exist, including those employing transition metal catalysis with hazardous diazo compounds or Simmons-Smith reactions, these often present scalability and safety challenges.[2][6] For the synthesis of 1,1-disubstituted cyclopropanes like the target molecule, a classical and highly reliable approach is the double alkylation of an active methylene compound, such as a malonic ester, with a 1,2-dihaloalkane.[7][8][9]
This guide details a process rooted in this principle, selected for its cost-effectiveness, use of readily available starting materials, and proven industrial applicability. The synthesis is divided into two primary stages:
-
Stage 1: Cyclopropanation. Synthesis of Dimethyl 1,1-cyclopropanedicarboxylate via the reaction of dimethyl malonate and 1,2-dichloroethane using potassium carbonate as the base.
-
Stage 2: Selective Monohydrolysis. Controlled saponification of the intermediate diester to yield the target mono-acid, this compound.
This strategy avoids highly energetic reagents and provides a clear path for process control and optimization, which are critical for safe and reproducible scale-up.[10]
Reaction Pathway and Mechanism
The overall synthetic workflow is a two-step process starting from common laboratory reagents.
Caption: Overall two-stage workflow for the synthesis.
The core of this synthesis, the cyclopropanation, proceeds via a base-mediated double alkylation mechanism. The base deprotonates the acidic α-carbon of dimethyl malonate to form an enolate. This nucleophile then displaces a chloride from 1,2-dichloroethane in an S_N2 reaction. A subsequent, more rapid intramolecular S_N2 reaction, driven by the proximity of the reacting centers, closes the three-membered ring.
Caption: Key mechanistic steps in the formation of the cyclopropane ring.
Data Summary and Reagent Planning
Proper planning of reagent quantities is essential for a successful scale-up. The following table provides a model for a 1.0 mole scale reaction, which can be linearly adapted for larger batches.
| Compound | Stage | Molar Mass ( g/mol ) | Molar Eq. | Mass (g) | Volume (mL) | Density (g/mL) | Notes |
| Dimethyl Malonate | 1 | 132.12 | 1.0 | 132.1 | 115.3 | 1.146 | Limiting Reagent |
| 1,2-Dichloroethane (DCE) | 1 | 98.96 | 1.5 | 148.4 | 118.7 | 1.25 | Excess to drive reaction |
| Potassium Carbonate (K₂CO₃) | 1 | 138.21 | 2.2 | 304.1 | - | - | Finely powdered, dried |
| Dimethylformamide (DMF) | 1 | 73.09 | - | - | 750 | 0.944 | Anhydrous grade |
| Dimethyl 1,1-cyclopropanedicarboxylate | 2 | 158.15 | 1.0 | 158.2 | 138.0 | 1.147 | Crude from Stage 1 |
| Potassium Hydroxide (KOH) | 2 | 56.11 | 1.05 | 58.9 | - | - | As a solution in MeOH |
| Methanol (MeOH) | 2 | 32.04 | - | - | 800 | 0.792 | Anhydrous grade |
| Hydrochloric Acid (conc. 37%) | 2 | 36.46 | ~1.2 | - | ~120 | 1.18 | For acidification to pH < 2 |
| Dichloromethane (DCM) | 2 | 84.93 | - | - | 3 x 300 | 1.33 | For extraction |
Detailed Experimental Protocols
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All reagents are hazardous and should be handled with care. A risk assessment should be completed before commencing work.[10]
Protocol Part A: Scale-up Synthesis of Dimethyl 1,1-cyclopropanedicarboxylate [Intermediate]
Rationale: This procedure uses potassium carbonate as a base and DMF as a polar apathetic solvent, a combination known to be effective for this type of alkylation on a large scale.[7][11] 1,2-dichloroethane is used in excess as it is more cost-effective and less toxic than its dibromo- counterpart.
Equipment:
-
5 L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and a nitrogen inlet/outlet.
-
Heating/cooling circulator connected to the reactor jacket.
-
Addition funnel (500 mL).
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: To the reactor, add finely powdered and dried potassium carbonate (304.1 g, 2.2 mol). Add anhydrous DMF (750 mL) and begin stirring to create a slurry.
-
Malonate Addition: Add dimethyl malonate (132.1 g, 1.0 mol) to the slurry.
-
Heating: Heat the mixture to 110-115 °C.
-
DCE Addition: Slowly add 1,2-dichloroethane (148.4 g, 1.5 mol) dropwise via the addition funnel over 2-3 hours. Caution: The reaction is exothermic. Maintain the internal temperature below 125 °C by controlling the addition rate and using the cooling circulator if necessary.
-
Reaction: After the addition is complete, maintain the reaction mixture at 120 °C for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC). The reaction is complete when the dimethyl malonate peak is consumed (<1% remaining).
-
Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts (K₂CO₃ and KCl). Wash the filter cake with DMF (2 x 100 mL).
-
Solvent Removal: Combine the filtrate and washes. Remove the DMF and excess DCE under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at 196-198 °C. The expected yield of Dimethyl 1,1-cyclopropanedicarboxylate is 75-85%.
Protocol Part B: Selective Monohydrolysis to this compound [Final Product]
Rationale: Selective monohydrolysis is achieved by using a slight excess of one equivalent of base at room temperature.[1] This kinetically controlled process favors the formation of the mono-acid over the diacid. Acidification to a low pH ensures the complete precipitation of the carboxylic acid product.
Equipment:
-
3 L round-bottom flask with a magnetic stirrer.
-
Ice-water bath.
-
Separatory funnel (2 L).
Procedure:
-
Dissolution: In the 3 L flask, dissolve the Dimethyl 1,1-cyclopropanedicarboxylate (158.2 g, 1.0 mol) obtained from Stage 1 in methanol (800 mL).
-
Base Addition: Prepare a solution of potassium hydroxide (58.9 g, 1.05 mol) in methanol (200 mL). Slowly add this solution to the stirred diester solution over 30 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting diester is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Work-up: Dissolve the resulting residue in water (500 mL). This aqueous solution may be washed with a non-polar solvent like hexanes (200 mL) to remove any unreacted diester.
-
Acidification: Cool the aqueous solution in an ice-water bath. Slowly and carefully add concentrated hydrochloric acid (~120 mL) with vigorous stirring until the pH is less than 2 (verify with pH paper). A white solid should precipitate.
-
Extraction: Extract the acidified aqueous phase with dichloromethane (3 x 300 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white to off-white solid.[1][12]
-
Purification & Characterization: The product is often of high purity after this procedure. If necessary, it can be recrystallized from a suitable solvent system (e.g., toluene/hexanes). Confirm identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis (MP: 47-51 °C).[12][13] The expected yield is 70-80%.
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Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]
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-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry. [Link]
-
Cyclopropanation. ACS Green Chemistry Institute. [Link]
-
Catalytic Cyclopropanation Reactions | Request PDF. ResearchGate. [Link]
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-
Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]
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-
Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry. [Link]
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-
This compound. Oakwood Chemical. [Link]
-
Methods for synthesis of cyclopropane derivatives. ResearchGate. [Link]
-
Scale Up Safety_FINAL. Stanford Environmental Health & Safety. [Link]
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Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. [Link]
-
Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2. Shree Ganesh Remedies Limited. [Link]
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-
1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester. PubChem. [Link]
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Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses. [Link]
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-
1-(methoxycarbonyl)cyclopropane-1-carboxylic acid. Chem-space.com. [Link]
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-
Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]
-
Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. ResearchGate. [Link]
-
Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. JACS Au. [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. [Link]
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- 11. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 12. file.leyan.com [file.leyan.com]
- 13. This compound [oakwoodchemical.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(Methoxycarbonyl)cyclopropanecarboxylic acid (CAS 113020-21-6). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this versatile building block. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve optimal purity and yield in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route. Typically, it is synthesized via mono-saponification or mono-esterification of the corresponding diester or diacid. Therefore, the primary impurities are usually the starting materials and the other possible product.
-
Cyclopropane-1,1-dicarboxylic acid (Diacid): This is a common impurity if the reaction is an incomplete mono-esterification. Due to its high polarity, it often presents challenges in chromatographic separations.
-
Dimethyl cyclopropane-1,1-dicarboxylate (Diester): This results from incomplete hydrolysis of the diester starting material or as a byproduct in mono-esterification.[1] Being a neutral molecule, it has significantly different solubility and chromatographic behavior compared to the desired product.
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include reagents like methanol or cyclopropane-1,1-dicarboxylic acid.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., ethers, toluene, THF) are often present.
-
Inorganic Salts: Salts like sodium chloride or sodium sulfate may be present from the workup or hydrolysis steps.[2]
Understanding these potential impurities is the first step in designing an effective purification strategy.
Q2: I'm developing a purification plan. What is the recommended first-pass strategy for this compound?
A2: A multi-step approach combining chemical properties and physical separation is most effective. We recommend an initial acid-base extraction followed by either recrystallization or chromatography, depending on the nature of the remaining impurities.
Rationale: The key to an efficient purification is to exploit the unique chemical handles of the target molecule. This compound possesses both an acidic carboxylic acid group and a neutral methyl ester. This duality allows for a powerful separation from the common neutral (diester) and diacidic (diacid) impurities. An acid-base extraction is an exceptionally effective first step to remove the bulk of neutral impurities like the diester.[3]
Below is a decision-making workflow to guide your choice of purification strategy.
Caption: Decision workflow for purifying this compound.
Q3: My compound is streaking badly on a silica gel TLC plate. How can I get clean spots for column chromatography?
A3: This is a classic problem for carboxylic acids on silica gel. The streaking, or tailing, occurs because the acidic proton of your compound interacts strongly with the slightly acidic silanol (Si-OH) groups on the silica surface.[3] This creates a mixed-state equilibrium between the protonated and deprotonated forms of the acid, causing it to smear along the plate.
Solution: To prevent this, you must suppress the deprotonation of the carboxylic acid. This is achieved by adding a small amount of a volatile acid to your eluent system.
-
Primary Recommendation: Add 0.5% to 1% acetic acid to your mobile phase (e.g., ethyl acetate/hexanes). The excess protons in the eluent ensure your compound remains fully protonated, minimizing interaction with the silica and resulting in a well-defined spot.
-
Alternative: Formic acid can also be used, but it is more corrosive.
-
Important Note: Always use the same modified eluent for your column that you used to get good separation on the TLC plate.
Q4: I'm struggling with recrystallization. The compound either oils out or my recovery is very poor. What should I do?
A4: Recrystallization success hinges on selecting the right solvent system. The ideal solvent should dissolve the compound poorly at low temperatures but completely at higher temperatures.[4] this compound has a relatively low melting point (47-51 °C), which increases the likelihood of it "oiling out" if the boiling point of the solvent is too high.[][6]
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. Use small amounts of your crude material for these tests.
-
Use a Co-solvent System: A mixture of two miscible solvents, one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent"), is often very effective. Dissolve the compound in a minimal amount of the hot "solvent," then slowly add the "anti-solvent" until turbidity persists. Cool slowly to induce crystallization.
-
Control Cooling Rate: Crashing the temperature too quickly promotes oiling out or the formation of very small, impure crystals. Allow the solution to cool slowly to room temperature first, then move it to an ice bath or refrigerator.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates a rough surface that can initiate nucleation and crystal growth.
| Solvent System | Polarity | Suitability Assessment |
| Hexanes/Ethyl Acetate | Low | Recommended. Dissolve in minimal hot ethyl acetate, add hexanes until cloudy. |
| Toluene | Low | Potential to work, but its high boiling point may cause oiling out. |
| Dichloromethane/Hexanes | Medium | Good option. Dissolve in dichloromethane and add hexanes as the anti-solvent. |
| Water | High | The compound is slightly soluble, making it a poor choice for high-recovery recrystallization. |
Q5: How can I accurately assess the purity of my final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column is typically effective.[7] The mobile phase can be a gradient of water and acetonitrile with an acidic modifier like 0.1% formic acid or phosphoric acid to ensure sharp peaks.[7][8] Purity is determined by the area percentage of the main peak.
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with the product signals. Look for the characteristic cyclopropyl protons and the methyl ester singlet. Integrating key peaks against a known internal standard can also provide a quantitative purity assessment (qNMR).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying unknown impurities by providing their mass-to-charge ratio.[9]
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction Workflow
This protocol is designed to separate the acidic product from neutral impurities like dimethyl cyclopropane-1,1-dicarboxylate.
Caption: Step-by-step workflow for purification via acid-base extraction.
Causality: This method works because the weak base (sodium bicarbonate) is strong enough to deprotonate the carboxylic acid, forming a water-soluble sodium salt.[3] The neutral diester, lacking an acidic proton, remains in the organic layer. Re-acidification of the aqueous layer protonates the carboxylate salt, causing the water-insoluble product to precipitate.[3]
References
-
MDPI. (n.d.). 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSrc. (n.d.). 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxycyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Chemical Science. Retrieved from [Link]
- Google Patents. (n.d.). EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid.
-
SIELC Technologies. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). 113020-21-6 | 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
Sources
- 1. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 6. echemi.com [echemi.com]
- 7. Cyclopropane carboxylic acid | SIELC Technologies [sielc.com]
- 8. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 9. 113020-21-6|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-(methoxycarbonyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. Here, we provide in-depth, field-proven insights and practical solutions to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods are the partial hydrolysis of dimethyl 1,1-cyclopropanedicarboxylate and the cyclopropanation of an appropriate acrylate precursor. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I see an unexpected peak in my NMR spectrum. What is the most likely byproduct?
A2: The identity of the byproduct is highly dependent on your synthetic route. If you are performing a partial hydrolysis of dimethyl 1,1-cyclopropanedicarboxylate, the most common byproduct is cyclopropane-1,1-dicarboxylic acid. In cyclopropanation reactions, byproducts can include compounds from C-H insertion, carbene dimerization, or pyrazoline formation if using diazo compounds.[1]
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors. Incomplete reaction is a common issue. For hydrolysis reactions, this could be due to insufficient reaction time or catalyst activity. In cyclopropanation, catalyst degradation, impure reagents, or non-optimal reaction temperatures can lead to reduced yields.[1] It's also possible that competing side reactions are consuming your starting materials.[2]
Troubleshooting Guide: Partial Hydrolysis of Dimethyl 1,1-Cyclopropanedicarboxylate
This method is a common and straightforward approach to obtaining this compound. However, precise control is necessary to prevent the formation of the dicarboxylic acid byproduct.
Issue 1: Presence of Cyclopropane-1,1-dicarboxylic Acid
-
Identification: This byproduct can be detected by NMR spectroscopy (disappearance of one methoxy signal and a change in the chemical shift of the cyclopropyl protons) and confirmed by mass spectrometry (molecular weight of 130.09 g/mol ).
-
Cause: Over-hydrolysis of the starting diester. This can be caused by an excess of base, prolonged reaction time, or elevated temperatures.
-
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the hydrolyzing agent (e.g., potassium hydroxide). Begin with a substoichiometric amount and monitor the reaction progress by TLC or LC-MS.
-
Temperature Management: Maintain a consistent and controlled temperature throughout the reaction. Lowering the temperature can help to slow down the second hydrolysis step.
-
Reaction Monitoring: Actively monitor the reaction progress at regular intervals. Quench the reaction immediately once the desired monoester is the major product.
-
Purification: If the dicarboxylic acid does form, it can often be separated from the desired monoester by careful pH adjustment during aqueous workup, as their solubilities will differ significantly at different pH values.
-
Issue 2: Incomplete Reaction (Presence of Dimethyl 1,1-cyclopropanedicarboxylate)
-
Identification: The starting material, dimethyl 1,1-cyclopropanedicarboxylate, will be visible on TLC or in the NMR and mass spectra of the crude product.[3]
-
Cause: Insufficient hydrolyzing agent, low reaction temperature, or short reaction time.
-
Troubleshooting Protocol:
-
Optimize Reagent Amount: If the reaction stalls, a small, incremental addition of the hydrolyzing agent can be made while monitoring the reaction.
-
Adjust Temperature: A modest increase in temperature can enhance the reaction rate, but this must be balanced against the risk of over-hydrolysis.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration, with continued monitoring.
-
Workflow for Partial Hydrolysis
Caption: Troubleshooting workflow for partial hydrolysis.
Troubleshooting Guide: Cyclopropanation Reactions
Cyclopropanation reactions, for example, using a diazo compound with an acrylate, offer a direct route to the cyclopropane ring. However, the reactive carbene intermediate can lead to several byproducts.[1]
Issue 1: C-H Insertion Byproducts
-
Identification: These byproducts will have the same molecular formula as the desired product but a different structure.[1] Their identification often requires detailed NMR analysis (e.g., 2D NMR).
-
Cause: The carbene intermediate inserts into a C-H bond of the substrate or solvent instead of adding across the double bond.[1]
-
Troubleshooting Protocol:
-
Catalyst Selection: The choice of metal and ligands is critical. Copper catalysts, for instance, often show a higher preference for cyclopropanation over C-H insertion compared to some rhodium catalysts.[1]
-
Solvent Choice: Use a solvent with less reactive C-H bonds.
-
Substrate Design: If possible, modify the substrate to block or disfavor C-H insertion at susceptible positions.
-
Issue 2: Carbene Dimerization Byproducts
-
Identification: These byproducts are typically compounds containing a C=C double bond and have a molecular weight double that of the carbene unit.[1]
-
Cause: The metal carbene intermediate reacts with another molecule of the diazo compound or dimerizes. This is more prevalent at higher concentrations of the diazo compound.[1]
-
Troubleshooting Protocol:
-
Slow Addition: Add the diazo compound slowly to the reaction mixture to maintain a low concentration.
-
Dilution: Run the reaction at a lower concentration.
-
Temperature Control: Optimize the reaction temperature, as higher temperatures can sometimes favor dimerization.
-
Issue 3: Pyrazoline Byproduct (with Diazo Compounds)
-
Identification: The formation of a pyrazoline intermediate can be observed by monitoring the reaction mixture. These are five-membered heterocyclic compounds.
-
Cause: The reaction between a diazo compound and an olefin can proceed via a 1,3-dipolar cycloaddition to form a pyrazoline, which then needs to eliminate N₂ to form the cyclopropane.[4]
-
Troubleshooting Protocol:
-
Thermal or Photochemical Conditions: Ensure adequate thermal or photochemical conditions are provided for the extrusion of nitrogen from the pyrazoline intermediate.[4]
-
Catalyst: The use of a suitable catalyst can promote the direct formation of the cyclopropane without the accumulation of the pyrazoline intermediate.
-
Byproduct Formation in Cyclopropanation
Caption: Potential pathways for a carbene intermediate.
Quantitative Data Summary
| Parameter | Condition | Expected Outcome | Potential Byproduct(s) |
| Hydrolysis | |||
| Base Stoichiometry | 1.0-1.1 eq. | High yield of monoester | Unreacted diester |
| > 1.2 eq. | Increased dicarboxylic acid | Cyclopropane-1,1-dicarboxylic acid | |
| Temperature | 25-40 °C | Controlled hydrolysis | - |
| > 50 °C | Faster reaction, risk of over-hydrolysis | Cyclopropane-1,1-dicarboxylic acid | |
| Cyclopropanation | |||
| Diazo Compound Addition | Slow | Minimized dimerization | - |
| Rapid | Increased dimerization | Carbene dimers | |
| Catalyst | Copper-based | Favors cyclopropanation | Lower C-H insertion |
| Rhodium-based | Highly active, may increase C-H insertion | C-H insertion products |
Experimental Protocols
Protocol 1: Partial Hydrolysis of Dimethyl 1,1-cyclopropanedicarboxylate
-
Dissolve dimethyl 1,1-cyclopropanedicarboxylate (1.0 eq.) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium hydroxide (1.05 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate with a small amount of acetic acid).
-
Once the starting material is consumed and the monoester is the major product, cool the mixture to 0 °C and acidify with cold 1M HCl to pH ~2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation
-
To a solution of the acrylate substrate (1.0 eq.) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%) in a suitable solvent (e.g., dichloromethane) at room temperature, add a solution of methyl diazoacetate (1.1 eq.) in the same solvent dropwise over several hours using a syringe pump.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
References
- Side reactions and byproduct formation in cyclopropanation reactions - Benchchem.
- Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates.
- 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid - CymitQuimica.
- Cyclopropanation - Wikipedia.
- Dimethyl 1,1-cyclopropanedicarboxylate 99 6914-71-2 - Sigma-Aldrich.
Sources
Technical Support Center: 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
Guide Objective: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the stability and storage of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid (CAS No. 113020-21-6). The following sections offer field-proven insights and troubleshooting protocols to ensure the chemical integrity of this valuable building block throughout its lifecycle in your laboratory.
Section 1: Chemical Profile and Intrinsic Properties
This compound is a bifunctional organic compound featuring both a carboxylic acid and a methyl ester on a strained cyclopropane ring. This unique structure makes it a versatile intermediate in organic synthesis, but also introduces specific stability considerations.
Table 1: Key Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 113020-21-6 | [1][2][3] |
| Molecular Formula | C₆H₈O₄ | [1][3][4] |
| Molecular Weight | 144.13 g/mol | [2][4][5] |
| Appearance | White to off-white solid | [2][3] |
| Melting Point | 47-51 °C | [6] |
| Synonyms | 1,1-Cyclopropanedicarboxylic acid monomethyl ester; 1-Methyl ester 1,1-cyclopropanedicarboxylic acid |[3][4][6] |
Figure 1: Chemical Structure of this compound.
Section 2: Recommended Storage and Handling Protocols
The primary goal of proper storage is to prevent chemical degradation, ensuring experimental reproducibility. The key environmental factors to control are moisture and temperature . Several suppliers note the need for cold-chain transportation, underscoring the compound's sensitivity.[1]
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Causality and Rationale |
|---|---|---|
| Temperature | Long-term (> 1 month): 2-8 °C (Refrigerated)[7]. Short-term (< 1 month): Room Temperature[1]. | Lower temperatures significantly slow the rate of potential hydrolysis and other degradation reactions. While stable for short periods at room temperature, refrigeration is the best practice for preserving long-term purity. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.[8][9][10] | The compound is moisture-sensitive.[10][11] Exposure to atmospheric moisture can initiate hydrolysis of the methyl ester. An inert atmosphere displaces moist air, protecting the compound. |
| Container | Use amber glass vials with PTFE-lined caps. | Protects from light as a general precaution for complex organic molecules and ensures a tight, non-reactive seal. |
| Handling | Handle only in a well-ventilated area or chemical fume hood.[9][12] Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[8][12] | The compound is classified as corrosive and can cause severe skin burns and eye damage.[7][8] It may also cause respiratory irritation.[5][13] |
Section 3: Understanding Chemical Stability and Degradation
Proactive knowledge of potential degradation pathways is essential for troubleshooting and for designing robust experimental conditions.
Primary Degradation Pathway: Hydrolysis
The most probable degradation route under common laboratory conditions is the hydrolysis of the methyl ester functional group. This reaction can be catalyzed by the presence of acids or bases, with water being the requisite reagent.
Figure 2: Primary degradation pathway via hydrolysis.
While all esters are susceptible to hydrolysis, esters of cyclopropanecarboxylic acid have been shown to possess enhanced stability compared to other aliphatic esters due to hyperconjugative stabilization from the cyclopropyl group.[14] However, this provides increased resistance, not immunity. The presence of water, especially with acidic or basic catalysts, will promote degradation over time.
Secondary Degradation Pathway: Thermal Decomposition
At elevated temperatures, carboxylic acids can undergo thermal decomposition.[15] While specific data for this compound is limited, decomposition can lead to the release of irritating vapors and gases, such as carbon monoxide and carbon dioxide.[7] It is crucial to avoid unnecessary exposure to high heat during storage or experimental workup unless required by the protocol.
Incompatible Materials
To maintain the integrity of the compound, avoid contact with:
-
Strong Bases: Will readily deprotonate the carboxylic acid and can aggressively catalyze ester hydrolysis.[7]
-
Strong Oxidizing Agents: The organic nature of the molecule makes it susceptible to oxidation.[7][9]
-
Water/Moisture: As detailed above, water is a reagent in the primary degradation pathway.[9][10]
Section 4: Troubleshooting Guide (Q&A Format)
Q1: I received my compound, and it appears clumpy and slightly oily, not like a fine powder. Is it degraded?
A: This could indicate exposure to moisture. The compound is a low-melting solid (47-51 °C), and the presence of impurities like the diacid (a degradation product) or absorbed water can lower the melting point, leading to a change in physical appearance. It is highly recommended to verify the purity via an analytical method as described in Section 5 before use.
Q2: My reaction is giving inconsistent or low yields. Could the starting material be the problem?
A: Absolutely. If the compound has degraded, its effective molar mass has changed, and impurities may interfere with your reaction. A common scenario is partial hydrolysis, meaning you are introducing a mixture of the starting material and 1,1-cyclopropanedicarboxylic acid into your reaction. This can alter stoichiometry and reaction kinetics. We recommend running a purity check (Protocol 5.1) on your stored material.
Q3: How can I confirm the purity of my this compound before an experiment?
A: The most straightforward method is ¹H NMR spectroscopy. A high-purity sample will show clean, sharp peaks corresponding to the expected structure. The appearance of a new singlet around 3.2-3.4 ppm could indicate methanol (from hydrolysis), and changes in the integration of the cyclopropyl protons relative to the methyl ester peak can indicate the formation of the diacid. See Protocol 5.1 for a detailed procedure.
Q4: Can I store the compound in solution for easier handling?
A: Storing in solution is generally not recommended due to the increased risk of degradation. If necessary for your workflow, use a dry, aprotic solvent (e.g., anhydrous Dichloromethane, THF, or Acetonitrile) and store under an inert atmosphere at 2-8 °C for the shortest possible duration. Avoid protic solvents like methanol or ethanol, which can participate in transesterification or hydrolysis.
Section 5: Experimental Protocols for Quality Assessment
These protocols provide a self-validating framework to assess the integrity of your compound.
Protocol 5.1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the purity of the compound and detect common degradation products.
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent. Ensure the solvent is from a fresh, sealed bottle to minimize water content.
-
Gently vortex or swirl to dissolve the sample completely.
-
Transfer the solution to an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
Interpretation of Results:
-
High-Purity Sample: Expect to see characteristic peaks for the methoxy group (singlet, ~3.7 ppm), and the diastereotopic cyclopropyl protons (multiplets, ~1.6-1.8 ppm). The carboxylic acid proton is a broad singlet and may be highly variable in position or not observed.
-
Signs of Hydrolysis:
-
Methanol: A singlet appearing around 3.3-3.4 ppm.
-
1,1-Cyclopropanedicarboxylic acid: The disappearance of the methyl ester singlet at ~3.7 ppm and a potential shift in the cyclopropyl proton signals. Comparing the integration of the methyl protons to the cyclopropyl protons is a key diagnostic.
-
Figure 3: Workflow for troubleshooting compound purity via NMR.
Section 6: Frequently Asked Questions (FAQs)
-
What is the definitive long-term storage temperature? For storage longer than one month, 2-8 °C is the authoritative recommendation to minimize any potential for degradation.[7]
-
Is the compound sensitive to light? While there is no specific data indicating extreme photosensitivity, it is a standard best practice for complex organic molecules to be stored in amber vials to prevent potential photochemical reactions.
-
What are the visual and physical signs of a high-purity sample? A high-purity sample should be a free-flowing, white to off-white crystalline solid. It should dissolve fully in appropriate solvents to give a clear, colorless solution.
References
-
PubChem. (n.d.). 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11. Retrieved from [Link]
-
Dellinger, B., et al. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Tysoe, W. T., et al. (2011). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Faraday Discussions, 147, 233-44. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxycyclopropane-1-carboxylic acid. Retrieved from [Link]
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- 1. 113020-21-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [cymitquimica.com]
- 4. This compound [oakwoodchemical.com]
- 5. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | C6H8O4 | CID 13861823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
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- 11. tcichemicals.com [tcichemicals.com]
- 12. biosynth.com [biosynth.com]
- 13. 1-Methoxycyclopropane-1-carboxylic acid | C5H8O3 | CID 22484226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Synthesis of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(methoxycarbonyl)cyclopropanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this critical building block. Here, we address common challenges encountered during its synthesis, focusing on the optimization of reaction conditions to maximize yield and purity. Our guidance is grounded in established chemical principles and peer-reviewed methodologies to ensure scientific integrity and reproducibility.
Reaction Overview: The Challenge of Selectivity
The most common and practical route to this compound is the selective monohydrolysis (saponification) of its parent diester, dimethyl 1,1-cyclopropanedicarboxylate. While ester hydrolysis is a fundamental organic reaction, the primary challenge lies in achieving high selectivity.[1] The reaction must be stopped after the first hydrolysis without proceeding to the second, which would yield the undesired cyclopropane-1,1-dicarboxylic acid byproduct.
This guide provides solutions to control this selectivity and troubleshoot common experimental pitfalls.
Caption: Synthetic pathway showing the desired selective monohydrolysis and the competing over-hydrolysis reaction.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is low, and I have a complex mixture of starting material, mono-acid, and di-acid. Where should I start troubleshooting?
A: A low yield and complex product mixture typically point to suboptimal control over three core parameters: stoichiometry of the base, reaction temperature, and the solvent system. [1][2] Classical methods using aqueous alcohol often yield such complex mixtures, making purification difficult.[1]
The key is to create conditions that favor the first hydrolysis kinetically while disfavoring the second. A highly efficient method utilizes a biphasic THF-water medium with a carefully controlled amount of sodium hydroxide at 0 °C.[2] This system provides clean reaction mixtures and high yields.
Troubleshooting Steps:
-
Verify Base Stoichiometry: Use a slight excess, typically 1.1 to 1.2 equivalents of NaOH. Too little will result in an incomplete reaction, while a large excess promotes di-acid formation.
-
Implement Strict Temperature Control: The reaction should be maintained at 0 °C using an ice bath. Higher temperatures dramatically reduce selectivity.[2]
-
Switch to a THF-Water Solvent System: This solvent mixture has been shown to outperform traditional alcohol-based solvents, leading to cleaner reactions and near-quantitative yields of the desired half-ester.[2]
Q2: I'm seeing a significant amount of the cyclopropane-1,1-dicarboxylic acid byproduct. How can I prevent this over-hydrolysis?
A: The formation of the di-acid is a direct result of the second ester group hydrolyzing. This is highly dependent on reaction conditions. Once the first ester is hydrolyzed, the resulting carboxylate is less reactive, but this selectivity can be easily overcome.
Strategies to Minimize Di-acid Formation:
-
Temperature is Paramount: Maintaining the reaction at precisely 0 °C is the most critical factor.[2] The energy barrier for the second hydrolysis is higher, and low temperatures exploit this kinetic difference. Prolonged reaction times, even at 0 °C, can still lead to decreased yields of the half-ester.[3]
-
Avoid "Hot Spots": Add your aqueous base solution slowly and with vigorous stirring to the cooled solution of the diester. This prevents localized areas of high base concentration and temperature, which can accelerate the second hydrolysis.
-
Limit Reaction Time: Monitor the reaction by TLC or HPLC. Once the starting diester is consumed, proceed with the workup immediately. Do not let the reaction stir for an extended period "just to be sure." For many symmetric diesters under optimal conditions, the reaction is complete within 30-60 minutes.[2]
Q3: My reaction is very slow or stalls, leaving significant unreacted starting material. What can I do to drive it to completion?
A: An incomplete reaction is frustrating, but often easily remedied. The cause is typically insufficient activation or poor solubility.
Solutions for a Stalled Reaction:
-
Check Reagent Quality: Ensure your base (NaOH) is not old or has absorbed significant atmospheric CO₂, which would reduce its effective concentration. Use a freshly prepared solution.
-
Optimize the Solvent System: The THF-water system is highly effective because THF helps to solubilize the organic diester, creating a semi-two-phase medium where the reaction can proceed efficiently at the interface.[2] If using other systems, ensure the diester is sufficiently soluble.
-
Consider a Co-solvent: For particularly stubborn or sterically hindered diesters, adding a water-miscible polar aprotic co-solvent like DMSO can increase the reaction rate and selectivity.[3] However, for dimethyl 1,1-cyclopropanedicarboxylate, the THF-water system is generally sufficient.
Q4: Purification is challenging. How can I effectively separate the desired mono-acid from the other components?
A: The success of the purification depends on a clean reaction mixture and exploiting the polarity differences between the three main components.
| Compound | Relative Polarity | Elution Order (Normal Phase) |
| Dimethyl 1,1-cyclopropanedicarboxylate | Low | 1st (Least Polar) |
| This compound | Medium | 2nd |
| Cyclopropane-1,1-dicarboxylic acid | High | 3rd (Most Polar, may stick to silica) |
Recommended Purification Protocol:
-
Acidification & Extraction: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with cold, dilute HCl to a pH of ~2-3. This protonates the carboxylate(s), making them soluble in organic solvents.
-
Organic Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or diethyl ether. The desired product and any remaining starting material will move to the organic phase.
-
Brine Wash & Drying: Wash the combined organic layers with brine to remove excess water, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Column Chromatography: Concentrate the dried organic phase under reduced pressure. Purify the resulting residue using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will effectively separate the components.
Frequently Asked Questions (FAQs)
Q: Why is the THF-water solvent system so effective for this selective hydrolysis? A: The THF-water system creates a highly efficient semi-two-phase reaction medium.[2] THF enhances the solubility of the non-polar diester, while the aqueous NaOH remains in the water phase. The reaction occurs at the interface. It is hypothesized that once one ester group is hydrolyzed, the resulting hydrophilic carboxylate anion orients itself into the aqueous phase, protecting the remaining hydrophobic ester group from further attack by the hydroxide ion.[3]
Q: Can I use other bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH)? A: Yes, other alkali metal hydroxides can be used. However, reaction kinetics and selectivity may vary slightly. NaOH is widely documented and cost-effective. If you choose to use another base, ensure you use the same molar equivalents and begin with a small-scale optimization experiment.
Q: How critical is the starting material's purity? A: Very critical. The synthesis of dimethyl 1,1-cyclopropanedicarboxylate from dimethyl malonate can sometimes be contaminated with unreacted malonate.[4] This impurity can interfere with the hydrolysis and complicate purification. Always use a pure starting diester, confirmed by NMR or GC-MS, for best results.
Optimized Experimental Protocol
This protocol is adapted from the highly efficient method for selective monohydrolysis of symmetric diesters.[2]
Caption: Step-by-step experimental workflow for the optimized synthesis and purification.
Materials:
-
Dimethyl 1,1-cyclopropanedicarboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in THF.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature stabilizes at 0 °C.
-
Base Addition: In a separate container, prepare a solution of NaOH (1.1 eq) in deionized water. Add this aqueous NaOH solution dropwise to the cold, stirring THF solution over 5-10 minutes.
-
Reaction: Vigorously stir the resulting mixture at 0 °C. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Workup: Once the starting material is consumed, quench the reaction by adding cold 1M HCl until the pH of the aqueous layer is between 2 and 3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction two more times.
-
Washing and Drying: Combine the organic layers and wash them once with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
References
-
Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. [Link]
-
Reddy, K. L., et al. (2007). Lewis Acid Mediated Selective Monohydrolysis of Geminal Diesters: Synthesis of Functionalized Malonic Acid Half Esters. Organic Letters, 9(19), 3781–3783. [Link]
-
Niwayama, S. (2018). Practical selective monohydrolysis of bulky symmetric diesters. Morressier. [Link]
-
Niwayama, S. (2011). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2014). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 19(6), 7626–7635. [Link]
-
Singh, R. K., & Danishefsky, S. (1976). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 55, 76. [Link]
- Process for the preparation of cyclopropane-1,1-dicarboxylic acid. (1998).
- Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. (1999).
Sources
- 1. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 3. Practical selective monohydrolysis of bulky symmetric diesters [morressier.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Overcoming challenges in the synthesis of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
Introduction
Welcome to the Technical Support Center for the synthesis of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid. This molecule is a valuable spirocyclic building block in medicinal chemistry and materials science. While its structure appears simple, its synthesis presents several common yet surmountable challenges that can impact yield, purity, and scalability.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your experimental outcomes. The primary synthetic route discussed involves a two-step process: the formation of dimethyl 1,1-cyclopropanedicarboxylate followed by its selective monohydrolysis.
Part 1: The Primary Synthetic Pathway - A Two-Step Approach
The most common and scalable route to this compound begins with the cyclopropanation of dimethyl malonate, followed by a controlled saponification of one of the two ester groups.
Caption: Overall synthetic workflow.
Part 2: Troubleshooting the Cyclopropanation Step
The formation of the cyclopropane ring is the foundation of the synthesis. Issues at this stage are common and typically relate to reaction conditions, stoichiometry, and side reactions.
FAQ 2.1: My yield of dimethyl 1,1-cyclopropanedicarboxylate is low, and purification is difficult due to unreacted starting material. What's going wrong?
Answer: This is a frequent issue often stemming from incomplete reaction or inefficient purification. The traditional double alkylation of malonic esters with 1,2-dibromoethane can be challenging, often requiring difficult distillations to separate the product from unreacted starting material[1].
Core Problem: The reaction relies on the generation of a malonate enolate which then undergoes two successive SN2 reactions. Incomplete conversion can be due to several factors:
-
Ineffective Base/Solvent System: The choice of base and solvent is critical for efficient enolate formation and subsequent reaction. Using a strong base like sodium methylate in methanol or a weaker base like potassium carbonate in a polar aprotic solvent like DMF are common strategies.[2][3]
-
Insufficient Reaction Time or Temperature: These reactions can be slow, sometimes requiring extended heating (e.g., >20 hours) to proceed to completion.[3]
-
Water Content: The presence of water can quench the enolate and hydrolyze the ester. Using anhydrous solvents and finely ground, dry potassium carbonate is crucial.[3]
Troubleshooting & Optimization:
-
Optimize Base and Solvent: For laboratory scale, the potassium carbonate/DMF system is often effective and avoids some side reactions associated with alkoxide bases.[3][4] For industrial processes, sodium methylate in methanol with continuous removal of a methanol/dichloroethane azeotrope has been shown to give high yields.[2]
-
Control Stoichiometry: An excess of the 1,2-dihaloalkane is typically used to drive the reaction to completion. A molar ratio of malonate to 1,2-dichloroethane to potassium carbonate of 1 : (2.5 to 3.5) : (1.0 to 1.4) is recommended.[3][4]
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Using comminuted potassium carbonate with a small particle size increases surface area and reaction rate.[3]
| Parameter | Recommended Condition | Rationale & Reference |
| Base | Finely ground K₂CO₃ | Minimizes ether side-products and is effective in aprotic polar solvents.[3][4] |
| Solvent | Anhydrous DMF | High boiling point allows for necessary reaction temperatures and effectively solvates ions.[3] |
| Dihaloalkane | 1,2-dichloroethane or 1,2-dibromoethane | Dibromoethane is more reactive but dichloroethane is often used in industrial settings.[2][3] |
| Temperature | 90–160 °C | Depends on the specific reagents; higher temperatures are needed for 1,2-dichloroethane.[2][3] |
| Stoichiometry | 1 : 3 : 1.2 (Malonate:DCE:K₂CO₃) | Excess dihaloalkane ensures complete reaction of the malonate.[3] |
FAQ 2.2: I'm observing a significant byproduct with a higher molecular weight. What is it and how can I prevent it?
Answer: The formation of high-molecular-weight byproducts is likely due to a Michael-type addition side reaction. The reactive enolate of the malonic ester, instead of reacting with the 1,2-dihaloethane, can attack the electron-deficient carbon of the already-formed cyclopropane product.[4]
Caption: Competing reaction pathways for the malonate enolate.
Troubleshooting & Optimization:
-
Slow Addition of Base: Adding the base slowly or using a weaker base that generates the enolate in a lower steady-state concentration can minimize its attack on the product.[4]
-
Maintain Excess Dihaloethane: Keeping a high concentration of the primary electrophile (1,2-dihaloethane) favors the desired reaction pathway. A molar excess of 2.5 to 3.5 equivalents is recommended.[3][4]
FAQ 2.3: My reaction is producing a significant amount of an ether byproduct. Why is this happening?
Answer: This issue arises almost exclusively when using an alkoxide base (e.g., sodium ethoxide) in its corresponding alcohol solvent (e.g., ethanol). The alkoxide can act as a nucleophile and attack the 1,2-dihaloethane via the well-known Williamson ether synthesis, competing with the desired malonate alkylation.[4]
Troubleshooting & Optimization:
-
Change the Base/Solvent System: The most effective solution is to switch to a non-alkoxide base and a non-alcoholic solvent. The combination of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is a well-established alternative that completely avoids this side reaction.[3][4]
Part 3: Troubleshooting the Selective Monohydrolysis Step
Achieving selective hydrolysis of one ester group while leaving the other intact is a delicate process that requires precise control over reaction conditions.
FAQ 3.1: My hydrolysis is not selective. I'm getting a mixture of starting material, the desired mono-acid, and the fully hydrolyzed di-acid. How do I improve selectivity?
Answer: This is the central challenge of this step. Over-saponification leads to the undesired cyclopropane-1,1-dicarboxylic acid, while incomplete reaction leaves starting material. Selectivity is governed by stoichiometry, temperature, and reaction time.
Core Problem: The first hydrolysis produces the mono-carboxylate anion. This anion is less electrophilic and partially deactivated towards further nucleophilic attack by hydroxide compared to the neutral starting diester. However, under harsh conditions (excess base, high temperature, long reaction times), the second hydrolysis will still occur.
Troubleshooting & Optimization:
-
Strict Stoichiometric Control: Use precisely one equivalent of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). An automated titrator can be beneficial for accurately dispensing the base.
-
Controlled Temperature: Perform the reaction at room temperature or slightly below. Avoid heating, as it will promote the second hydrolysis. An ice bath can be used to manage any exotherms upon base addition.
-
Use a Mixed Solvent System: A mixture of methanol and water is ideal. Methanol helps to solubilize the starting diester, while water is necessary for the hydrolysis reaction.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the starting diester is consumed to prevent over-reaction.
Detailed Protocol: Selective Monohydrolysis
This protocol is a representative procedure for achieving selective saponification.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 1,1-cyclopropanedicarboxylate (1.0 eq.) in a 3:1 mixture of methanol and water.
-
Base Addition: Cool the solution in an ice bath. Slowly add a solution of potassium hydroxide (1.0 eq.) in water dropwise over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate with a trace of acetic acid as the mobile phase) every hour. The reaction is typically complete in 2-4 hours.
-
Workup:
-
Once the starting material is consumed, reduce the volume of the solvent in vacuo to remove most of the methanol.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 using cold 1M HCl. The desired product should precipitate or can be extracted.
-
-
Purification:
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization if necessary.[1]
-
Part 4: Characterization
After synthesis and purification, it is essential to confirm the identity and purity of this compound.
-
Appearance: White to off-white solid.[5]
-
¹H NMR Spectroscopy: Expect signals corresponding to the methoxy protons (~3.7 ppm, singlet, 3H) and the diastereotopic cyclopropane protons (multiplets, 4H). A broad singlet for the carboxylic acid proton will also be present.[5]
-
Purity (NMR/HPLC): Should be ≥97% for most applications.[5]
References
-
Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1, 1-cyclopropanedimethanol. Retrieved from [Link]
- Kowalski, J., et al. (1999). Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives. U.S. Patent No. 5,869,737. Washington, DC: U.S. Patent and Trademark Office.
- Thieme, H., et al. (1996). Preparation of esters of cyclopropane-1,1-dicarboxylic acid. U.S. Patent No. 5,510,509. Washington, DC: U.S. Patent and Trademark Office.
-
Mol-Instincts. (n.d.). 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
McCloskey, C. M., & Coleman, G. H. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 3. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. file.leyan.com [file.leyan.com]
- 6. This compound [oakwoodchemical.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Synthesis of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the purity of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, from suboptimal reaction conditions to incomplete reactions or product degradation. Here’s a systematic approach to diagnosing and resolving this issue:
-
Incomplete Cyclopropanation: The formation of the cyclopropane ring is the crucial step. In syntheses involving the reaction of a malonic ester derivative with a dihaloalkane (e.g., 1,2-dibromoethane), the reaction's success is highly dependent on the base and reaction conditions.[1]
-
Causality: The base must be strong enough to deprotonate the malonic ester, forming the nucleophile that attacks the dihaloalkane. However, overly harsh basic conditions can lead to side reactions. The intramolecular cyclization is a delicate balance.[2]
-
Solution:
-
Base Selection: Experiment with different bases. While sodium ethoxide is common, stronger bases like sodium hydride in an aprotic solvent (e.g., THF, DMF) can be more effective. Phase-transfer catalysts (e.g., triethylbenzylammonium chloride) in a biphasic system with concentrated sodium hydroxide can also improve yields.[1]
-
Temperature Control: Temperature plays a critical role.[3] High temperatures might favor side reactions, while low temperatures could slow down the reaction rate, leading to incomplete conversion. Monitor the reaction progress using TLC or GC to determine the optimal temperature.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the dihaloalkane can lead to double alkylation on the starting material, while an excess of the base might promote side reactions.
-
-
-
Hydrolysis and Decarboxylation Issues: If your synthesis involves a malonic ester pathway, the final steps of hydrolysis and selective mono-decarboxylation are critical.
-
Causality: Incomplete hydrolysis of the diester will result in a mixture of the desired product, the starting diester, and the dicarboxylic acid. Conversely, harsh decarboxylation conditions (e.g., prolonged heating) can lead to the degradation of the desired product.
-
Solution:
-
Controlled Hydrolysis: For selective hydrolysis of one ester group, enzymatic hydrolysis can be a mild and effective alternative to chemical methods.
-
Careful Decarboxylation: If starting from the cyclopropane-1,1-dicarboxylic acid, heat gently and monitor the reaction closely to avoid decomposition.
-
-
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
The formation of side products is a common challenge. The nature of these impurities depends on the synthetic route.
-
Common Side Products:
-
Polymerization Products: Especially in reactions involving strong bases and unsaturated starting materials.
-
Amide Impurities: If the synthesis starts from a nitrile and involves hydrolysis, incomplete hydrolysis can leave behind the corresponding amide.[3]
-
Ring-Opened Products: Under harsh acidic or basic conditions, the cyclopropane ring can be susceptible to opening.
-
-
Minimizing Side Products:
-
Reaction Conditions: As mentioned, optimizing the base, solvent, and temperature is crucial. Mild reaction conditions are generally preferred.
-
Purification: Careful purification by column chromatography or recrystallization is essential to remove impurities. The choice of solvent system for chromatography is critical for good separation.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis-related byproducts.
-
Q3: How can I effectively purify this compound?
Purification can be challenging due to the product's polarity and potential for co-elution with impurities.
-
Crystallization: This is often the most effective method for obtaining high-purity material.
-
Solvent Selection: Experiment with different solvent systems. A good crystallization solvent will dissolve the compound when hot but not when cold. Common choices include ethyl acetate/hexanes, dichloromethane/hexanes, or water (if the compound is sufficiently soluble).
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis. Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.
-
-
Extraction:
-
Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified (e.g., with dilute HCl) and the pure product extracted back into an organic solvent.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established methods for the synthesis of cyclopropanecarboxylic acid derivatives. The choice of method often depends on the available starting materials and the desired scale of the reaction.
-
Malonic Ester Synthesis: This is a classic and versatile method. It involves the reaction of a malonate ester with a 1,2-dihaloalkane in the presence of a base to form the cyclopropane ring. Subsequent hydrolysis and decarboxylation yield the desired product.[2][5]
-
From γ-Butyrolactone: This method involves the cleavage of γ-butyrolactone to form a 4-chlorobutyric acid derivative, which is then cyclized.[6]
-
Cyclopropanation of Alkenes: While less direct for this specific molecule, cyclopropanation of an appropriately substituted alkene using a carbene or carbenoid reagent is another general strategy for forming cyclopropane rings.
Q2: What are the key reaction parameters to control for a successful synthesis?
Several parameters need careful control to ensure a high yield and purity.
| Parameter | Importance | Recommended Control Measures |
| Temperature | High temperatures can lead to side reactions and decomposition.[3] | Use a temperature-controlled reaction vessel. Monitor the internal temperature. |
| Base Concentration | The strength and concentration of the base are critical for the cyclization step. | Add the base slowly to control the reaction rate and exotherm. |
| Reaction Time | Insufficient time leads to incomplete reaction, while prolonged time can increase side products.[3] | Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Solvent | The solvent can influence the solubility of reactants and the reaction pathway. | Choose a solvent that is appropriate for the chosen base and reaction temperature. Anhydrous solvents are often necessary. |
Q3: What analytical techniques are recommended for characterizing the final product?
To confirm the identity and purity of your this compound, a combination of analytical techniques should be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the cyclopropyl protons and the methyl ester protons.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the ester C=O stretch.
-
Melting Point: A sharp melting point is a good indicator of purity.
Experimental Protocols
Protocol 1: Synthesis via Malonic Ester Pathway
This protocol is a general guideline and may require optimization.
-
Step 1: Cyclopropanation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl malonate in anhydrous ethanol.
-
Add sodium ethoxide to the solution and stir for 15 minutes.
-
To this solution, add 1,2-dibromoethane dropwise.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude dimethyl cyclopropane-1,1-dicarboxylate.
-
-
Step 2: Selective Hydrolysis and Decarboxylation
-
Dissolve the crude diester in a mixture of ethanol and aqueous potassium hydroxide.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with cold, dilute hydrochloric acid.
-
Heat the mixture gently to effect decarboxylation until gas evolution ceases.
-
Cool the solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Diagram 1: General Malonic Ester Synthesis Workflow
Caption: Workflow for the malonic ester synthesis of the target molecule.
Diagram 2: Troubleshooting Logic for Low Yield
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive technical resource for the safe handling, storage, and disposal of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid (CAS No. 113020-21-6). Designed for researchers, scientists, and drug development professionals, this document synthesizes safety data, field-proven protocols, and troubleshooting advice to ensure procedural integrity and laboratory safety.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound frequently used as a building block in organic synthesis.[1] Understanding its fundamental properties is the first step toward safe and effective utilization.
| Property | Value | Source(s) |
| CAS Number | 113020-21-6 | [2][3] |
| Molecular Formula | C₆H₈O₄ | [1][2][4] |
| Molecular Weight | 144.13 g/mol | [2][3][5] |
| Appearance | Solid | [1][4][5] |
| Synonyms | 1,1-Cyclopropanedicarboxylic acid monomethyl ester, 1-Methyl ester 1,1-cyclopropanedicarboxylic acid | [1][2][4] |
| Storage Conditions | Store in a dry, cool, well-ventilated area. Some suppliers recommend room temperature. | [6][7][8] |
Hazard Identification and Safety Summary
This compound presents multiple hazards that necessitate strict adherence to safety protocols. It is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][9] Furthermore, it is recognized as harmful to aquatic life with long-lasting effects.[2][5]
GHS Hazard Classification:
-
Pictograms: GHS06 (Skull and Crossbones)
-
Hazard Statements:
Core Safety Directive: Due to its acidic nature and toxicity profile, this chemical must be handled exclusively within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[10][11][12]
Core Protocols: Handling, Storage, and Spill Management
Adherence to standardized protocols is non-negotiable for ensuring operator safety and experimental reproducibility.
Personal Protective Equipment (PPE) and Engineering Controls
The primary defense against exposure is a combination of engineering controls and robust PPE.
-
Engineering Controls: All weighing and handling operations must be conducted in a certified chemical fume hood to control dust and potential vapors.[11][12] Ensure that an eyewash station and safety shower are readily accessible and operational.[6][10][11]
-
Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection.[10][11]
-
Hand Protection: Nitrile rubber gloves are recommended for their resistance to acids.[10][11] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Body Protection: A laboratory coat or a chemical-resistant apron must be worn to protect against splashes and spills.[10][13]
-
Step-by-Step Safe Handling Workflow
The following workflow outlines the critical steps from material acquisition to experimental use.
Caption: Safe Handling Workflow for this compound.
Storage and Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Location: Store in a dedicated, lockable corrosives or acid cabinet.[11][13] Wooden cabinets are often preferred over metal as they are more resistant to corrosion from acid fumes.[11]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][14]
-
Incompatible Materials: Segregate from the following chemical classes to prevent dangerous reactions:
-
Strong Bases (e.g., Sodium Hydroxide): Risk of a highly exothermic neutralization reaction.[6][15]
-
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates): Risk of a violent reaction.[6][15][16]
-
Reactive Metals: Avoid contact with metals that can react with acids to produce flammable hydrogen gas.
-
Spill Management Protocol
In the event of a spill, a calm and systematic response is essential.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's safety officer.
-
Control Vapors: Ensure the chemical fume hood is operating to contain any dust or vapors.
-
Don PPE: Wear the full PPE ensemble described in section 3.1.
-
Contain and Absorb: For small spills, cover with an inert absorbent material like sand, vermiculite, or a commercial acid spill neutralizer/absorbent.[14]
-
Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[6]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Final Disposal: Dispose of the sealed waste container through your institution's hazardous waste management program.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: The solid material in the bottle appears clumped and difficult to handle. Is it still viable for my experiment?
A: Clumping typically indicates moisture absorption from the atmosphere, which can occur if the container was not sealed tightly. While the compound may still be chemically viable, its effective concentration is altered. For highly sensitive quantitative reactions, it is recommended to use a fresh, unopened container. For qualitative use, you may attempt to dry the material in a desiccator, but be aware that weighing accuracy will be compromised.
Q2: My reaction yield is lower than expected. Could the starting material be the issue?
A: Yes. Beyond moisture contamination, improper storage (e.g., exposure to heat or incompatible fumes) can lead to gradual degradation. Always store the compound according to the guidelines in section 3.3. It is also crucial to re-evaluate your reaction conditions, as this compound's carboxylic acid and ester functionalities can participate in various side reactions.
Q3: Can I weigh this material on an open lab bench if I am careful?
A: No. This is a direct violation of safety protocols. The compound is an irritant to the respiratory system and skin, and its dust can be easily inhaled or spread.[2][9] All handling, especially operations that can generate dust like weighing, must be performed inside a chemical fume hood.[12]
Q4: I noticed a slight discoloration of the solid. What does this mean?
A: Discoloration can be a sign of impurity or degradation. If the material was received in this state, contact the supplier. If it has developed over time, it is likely due to improper storage or age. Using discolored material is not recommended for reactions where purity is critical.
Q5: What is the primary incompatibility I should be concerned about during a reaction setup?
A: The most immediate and common hazardous incompatibility is with strong bases. Accidental addition of a concentrated base can cause a rapid and uncontrolled exothermic reaction. Always ensure your glassware is clean and free of basic residues, and plan your reagent addition sequence to manage reactivity.[6][15]
Disposal Guidelines
Disposal must be conducted in compliance with all local, state, and federal regulations. Never dispose of this chemical directly down the drain without treatment.[17]
Waste Characterization
Waste streams containing this compound are classified as hazardous due to toxicity and corrosivity.
Disposal Decision Workflow
The following workflow provides a logical pathway for managing waste generated from experiments using this compound.
Caption: Waste Disposal Decision Tree.
Protocol for In-Lab Neutralization (for small, simple aqueous waste streams only): [18]
-
Work in a Fume Hood: Perform all neutralization steps within a chemical fume hood.
-
Dilute: Place the acidic waste in a large beaker and dilute it by adding it to cold water (at least 10 parts water to 1 part waste).[18]
-
Neutralize Slowly: While stirring continuously, slowly add a dilute basic solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide). Add the base dropwise or in small increments to control the exothermic reaction and any gas evolution (effervescence if using bicarbonate).[19]
-
Monitor pH: Periodically check the pH of the solution.
-
Final pH Adjustment: Continue adding base until the pH is stable within a neutral range (typically 5-9).[18]
-
Dispose: If your local regulations and institutional policies permit, the neutralized solution can be flushed down the sanitary sewer with a large volume of running water (at least 20 times the volume of the neutralized solution).[18] If this is not permitted, the neutralized solution must still be collected for EHS pickup.
References
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PubChem. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. [Link]
-
Stutsman Fire & Safety. (2024). Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. [Link]
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Bitesize Bio. (2023). How to Handle Strong Acids in the Lab. [Link]
-
Chemistry LibreTexts. (2024). Experiment 731: Esters. [Link]
-
University of California, Santa Cruz. SOP - ACID HANDLING. [Link]
-
Chemspace. 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid. [Link]
-
Oakwood Chemical. This compound. [Link]
-
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
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Lead Sciences. This compound. [Link]
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Chemtalk. Ester Disposal. [Link]
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Organic Chemistry Portal. Treatment and disposal of chemical wastes in daily laboratory work. [Link]
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West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid. [Link]
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- 3. This compound [oakwoodchemical.com]
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- 7. 113020-21-6|this compound|BLD Pharm [bldpharm.com]
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- 9. 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid - C6H8O4 | CSSB00000062387 [chem-space.com]
- 10. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]
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- 19. epfl.ch [epfl.ch]
Validation & Comparative
A Comparative Guide to the NMR Analysis of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
This guide provides an in-depth technical analysis of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document details the structural elucidation of this key synthetic intermediate, compares NMR with alternative analytical techniques, and provides actionable experimental protocols. Our focus is on not just the data, but the underlying scientific principles that inform the analytical choices, ensuring a robust and reliable characterization.
Introduction
This compound (C₆H₈O₄, M.W.: 144.13 g/mol ) is a bifunctional molecule incorporating a strained cyclopropane ring, a carboxylic acid, and a methyl ester. This unique combination of functionalities makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Accurate and unambiguous structural confirmation is paramount for its application in multi-step syntheses, and NMR spectroscopy stands as the primary tool for this purpose. The rigid, three-membered ring of the cyclopropane moiety imparts distinct magnetic environments to its protons, leading to characteristic and informative NMR spectra.
I. Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy provides a non-destructive window into the molecular structure, offering detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for a complete structural assignment.
A. ¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the methoxy group and the diastereotopic protons of the cyclopropane ring.
A typical ¹H NMR spectrum in deuterated chloroform (CDCl₃) reveals the following key resonances:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.75 | Singlet | 3H | -OCH₃ |
| 1.70-1.73 | Multiplet | 2H | -CH₂- (cyclopropane) |
| 1.62-1.65 | Multiplet | 2H | -CH₂- (cyclopropane) |
-
The Methoxy Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and do not have any neighboring protons to couple with. Consequently, they appear as a sharp singlet at approximately 3.75 ppm. This downfield shift is indicative of the protons being attached to an oxygen atom, which is deshielding.
-
The Cyclopropane Protons (-CH₂-): The four protons on the cyclopropane ring are diastereotopic due to the presence of two different substituents on the quaternary carbon. This results in a complex splitting pattern, often appearing as two distinct multiplets. The protons on the carbon atoms of the cyclopropane ring are magnetically non-equivalent and exhibit geminal and vicinal coupling, leading to the observed multiplets in the regions of 1.62-1.65 ppm and 1.70-1.73 ppm. The upfield chemical shift of these protons is a hallmark of the shielding effect caused by the ring current in the cyclopropane ring.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For enhanced solubility or to observe exchangeable protons, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of the multiplets.
-
Acquisition Parameters:
-
Number of scans: 16-32 scans are typically sufficient for a high signal-to-noise ratio.
-
Relaxation delay: 1-2 seconds.
-
Pulse width: A 30-45 degree pulse is commonly used.
-
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.
B. ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, five distinct signals are expected.
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~175-180 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in this characteristic downfield region.[2][3][4] |
| ~170-175 | C=O (Ester) | The ester carbonyl carbon is also significantly deshielded, typically appearing slightly upfield from the carboxylic acid carbonyl.[2][4][5] |
| ~52 | -OCH₃ | The carbon of the methoxy group is attached to an electronegative oxygen atom, resulting in a chemical shift in this range. |
| ~30-35 | C(C=O)₂ | The quaternary carbon of the cyclopropane ring is substituted with two electron-withdrawing carbonyl groups, causing a downfield shift compared to unsubstituted cyclopropane carbons. |
| ~15-20 | -CH₂- (cyclopropane) | The methylene carbons of the cyclopropane ring are highly shielded and appear at a characteristic upfield chemical shift. The strain and unique hybridization of the cyclopropane ring contribute to this shielding.[6] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of the chosen deuterated solvent.
-
Instrument Setup:
-
Spectrometer: A 100 MHz or higher ¹³C frequency is standard.
-
Acquisition Mode: Proton-decoupled (broadband decoupling) is the standard mode to produce a spectrum with singlets for each carbon.
-
Acquisition Parameters:
-
Number of scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons to fully relax and be accurately quantified.
-
-
-
Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase, and baseline correct the spectrum.
Visualizing Molecular Structure and NMR Correlations
The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments as determined by NMR spectroscopy.
Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR chemical shift assignments.
II. Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information for purity assessment and functional group identification.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, and quantitative analysis. | Unambiguous structural determination, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration, can be expensive. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation from impurities. | High sensitivity, excellent for quantitative analysis and purity checks.[1][7][8][9] | Provides no structural information on its own; requires coupling with other detectors (e.g., MS). |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. | Fast, simple, and provides a characteristic "fingerprint" of the molecule.[10][11][12] | Does not provide detailed structural connectivity; interpretation can be complex for molecules with many functional groups. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation patterns. | Extremely high sensitivity, provides molecular formula with high-resolution MS. | Isomeric compounds can be difficult to distinguish; provides limited information on the carbon skeleton connectivity. |
Experimental Protocol: HPLC Analysis
-
System: An HPLC system with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for small organic acids.[7]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% sulfuric acid or phosphoric acid) is typical.[1][7] A common starting point is a 5:95 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Experimental Protocol: FT-IR Spectroscopy
-
Method: The Attenuated Total Reflectance (ATR) method is convenient for solid samples.[10]
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
-
Expected Absorptions:
III. Conclusion
The comprehensive analysis of this compound is most effectively achieved through a combination of analytical techniques. NMR spectroscopy, including both ¹H and ¹³C experiments, provides an unparalleled level of detail for unambiguous structural elucidation. The characteristic upfield shifts of the cyclopropane protons and carbons, coupled with the distinct signals for the methoxy and carbonyl groups, create a unique spectral fingerprint. When supplemented with HPLC for purity assessment and FT-IR for rapid functional group confirmation, a complete and robust characterization of this important synthetic intermediate can be confidently established. This multi-technique approach ensures the quality and identity of the material, which is critical for its successful application in research and development.
IV. References
-
BenchChem. (n.d.). Application Notes and Protocols for FTIR Spectroscopy of Dicarboxylic Acids. Retrieved from BenchChem website.
-
Chemistry Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Retrieved from [Link]
-
Ellis, P. D., & Maciel, G. E. (1972). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of the American Chemical Society, 94(18), 6448–6451.
-
JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(20), 4245–4262.
-
protocols.io. (2024, February 8). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Small Organic Acids on Newcrom B Column. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]
Sources
- 1. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
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- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. scioninstruments.com [scioninstruments.com]
- 8. HPLC Separation of Small Organic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 9. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
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- 12. eng.uc.edu [eng.uc.edu]
A Comparative Guide to the Analytical Methods for 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
For researchers, scientists, and drug development professionals, the accurate and precise analytical characterization of pharmaceutical intermediates is paramount. 1-(Methoxycarbonyl)cyclopropanecarboxylic acid, a key building block in various synthetic pathways, requires robust analytical methods to ensure its purity, identity, and stability. This guide provides an in-depth comparison of the primary analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration. The discussion is grounded in established scientific principles and guided by regulatory expectations for analytical method validation.[1][2][3][4]
Introduction to the Analyte
This compound (MCCDA) is a polar, acidic compound with a molecular weight of 144.12 g/mol . Its structure, containing both a carboxylic acid and a methyl ester functional group, presents unique analytical challenges and opportunities. The choice of analytical method will depend on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity profiling, or simple confirmation of identity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like MCCDA. A reversed-phase HPLC method is particularly well-suited for this polar analyte.
Principle and Rationale
In reversed-phase HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase.[5] For a polar acidic compound like MCCDA, retention can be challenging.[6][7][8][9] To achieve adequate retention and symmetrical peak shape, the ionization of the carboxylic acid group must be suppressed. This is accomplished by acidifying the mobile phase to a pH below the pKa of the carboxylic acid, typically around pH 2-3.[8] This protonation makes the molecule less polar, increasing its affinity for the non-polar stationary phase.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Data Presentation
| Parameter | Result | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | To be determined based on reporting thresholds |
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of MCCDA.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its low volatility and the presence of a polar carboxylic acid group, MCCDA is not directly amenable to GC analysis. Derivatization is a necessary step to increase its volatility and thermal stability.[10][11]
Principle and Rationale
Derivatization chemically modifies the analyte to make it suitable for GC analysis. For carboxylic acids, common derivatization techniques include silylation, acylation, or esterification.[11][12] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a robust and common choice. It replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[13] The resulting TMS-ester is significantly more volatile and thermally stable.
Experimental Protocol: GC-MS with Silylation
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
Weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL (splitless).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation
| Parameter | Result | Acceptance Criteria (ICH Q2(R2)) |
| Specificity | Unique mass spectrum and retention time | Confirmed by mass spectral library matching |
| Limit of Detection (LOD) | 0.1 µg/mL | To be determined |
| Precision (% RSD of peak area) | < 5.0% | ≤ 15% for trace analysis |
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of MCCDA.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[14][15] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.[16]
Principle and Rationale
In qNMR, a certified internal standard with a known purity is added to the sample at a known weight.[14] The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[16] Key considerations for a successful qNMR experiment include the selection of a suitable internal standard (with non-overlapping signals and good solubility), ensuring complete relaxation of the nuclei, and careful data processing.[16][17]
Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of MCCDA and 10 mg of maleic acid into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative ¹H experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Spectral Width: Appropriate for ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the well-resolved singlet of the methoxy group of MCCDA (~3.6 ppm) and the singlet of the vinyl protons of maleic acid (~6.3 ppm).
-
Calculate the purity using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
-
Data Presentation
| Parameter | Result | Acceptance Criteria |
| Purity Assay | 99.2% | Typically ≥ 98.0% for pharmaceutical intermediates |
| Precision (% RSD) | < 0.5% | ≤ 1.0% |
Acid-Base Titration
This classical analytical technique provides a straightforward and cost-effective method for quantifying the carboxylic acid moiety of MCCDA.
Principle and Rationale
Acid-base titration involves the neutralization of the acidic analyte with a standardized basic titrant.[18][19] The equivalence point, where the moles of base added are equal to the moles of acid in the sample, can be determined using a colorimetric indicator or potentiometrically.[20][21] Since MCCDA is a monocarboxylic acid, there will be one equivalence point.
Experimental Protocol: Potentiometric Titration
-
Instrumentation: Autotitrator with a pH electrode.
-
Titrant: 0.1 M Sodium Hydroxide (standardized).
-
Procedure:
-
Accurately weigh approximately 150 mg of MCCDA.
-
Dissolve the sample in 50 mL of deionized water (or a water/ethanol mixture if solubility is an issue).
-
Titrate with 0.1 M NaOH, recording the pH as a function of the titrant volume.
-
Determine the equivalence point from the inflection point of the titration curve.
-
-
Calculation: Purity (%) = (V_eq * M_NaOH * MW_MCCDA) / (m_sample) * 100
Data Presentation
| Parameter | Result | Acceptance Criteria |
| Purity Assay | 99.5% | Typically ≥ 98.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | qNMR | Acid-Base Titration |
| Primary Application | Purity, Impurity Profiling | Identification, Trace Impurities | Absolute Purity | Purity (Assay) |
| Specificity | High (with reference standard) | Very High (Mass Spectrum) | High (Chemical Shift) | Low (titrates any acid) |
| Sensitivity | High (µg/mL) | Very High (ng/mL to pg/mL) | Moderate (mg/mL) | Low (mg/mL) |
| Sample Preparation | Simple dissolution | Complex (derivatization) | Simple dissolution | Simple dissolution |
| Throughput | High | Moderate | Low | Moderate |
| Instrumentation Cost | Moderate | High | Very High | Low |
| Quantitation | Relative (needs standard) | Semi-quantitative/Relative | Absolute (primary method) | Absolute |
Logical Relationship of Method Selection
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A Senior Application Scientist's Guide to Cyclopropane Building Blocks: A Comparative Analysis of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
In the landscape of modern medicinal chemistry, the cyclopropane ring has emerged as a privileged structural motif. Its inherent ring strain and unique electronic properties offer a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1] The rigid, three-dimensional nature of the cyclopropyl group can enforce a bioactive conformation, enhance metabolic stability, and improve potency by providing a favorable vector for substituent placement.[2] This guide provides an in-depth comparison of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid with other key cyclopropane building blocks, offering insights into their relative strengths and applications in drug discovery.
The Strategic Advantage of the Cyclopropane Moiety
The utility of the cyclopropane ring in drug design stems from several key features:
-
Conformational Rigidity: The fixed, triangular geometry of the cyclopropane ring restricts the conformational freedom of a molecule. This can pre-organize the molecule into a conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.[2]
-
Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased in vivo half-life and improved pharmacokinetic profiles.[3]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can influence a molecule's lipophilicity, solubility, and membrane permeability, all critical parameters for drug development.[4]
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other common functional groups, such as gem-dimethyl groups or alkenes, while offering a distinct and often advantageous three-dimensional shape.
A Comparative Look at Key Cyclopropane Building Blocks
While the benefits of incorporating a cyclopropane ring are clear, the choice of the specific building block is crucial for synthetic success and for achieving the desired molecular properties. Here, we compare this compound to its close relatives: cyclopropanecarboxylic acid and cyclopropane-1,1-dicarboxylic acid.
This compound: The Versatile Differentiator
Also known as cyclopropane-1,1-dicarboxylic acid monomethyl ester, this building block offers a unique combination of functionalities that allows for sequential and selective chemical modifications.
Key Attributes:
-
Orthogonal Reactivity: The presence of both a carboxylic acid and a methyl ester on the same cyclopropane ring provides two distinct reactive handles. The carboxylic acid can be readily activated for amide bond formation or other nucleophilic substitutions, while the ester remains protected. Subsequently, the ester can be hydrolyzed or transformed, allowing for the introduction of a second point of diversity. This orthogonality is a significant advantage in the construction of complex molecules and chemical libraries.
-
Precise Vectorial Control: The geminal disubstitution pattern provides a well-defined and rigid scaffold. This allows for the precise positioning of substituents in three-dimensional space, which is critical for optimizing interactions with a biological target.
-
Synthetic Accessibility: This building block can be reliably synthesized from commercially available starting materials. A common route involves the selective hydrolysis of dimethyl cyclopropane-1,1-dicarboxylate.
Cyclopropanecarboxylic Acid: The Simple Workhorse
This is the most fundamental of the cyclopropane building blocks, offering a straightforward way to introduce a cyclopropyl group with a single point of attachment.
Key Attributes:
-
Simplicity and Availability: It is a readily available and cost-effective reagent.
-
Direct Introduction of the Cyclopropyl Moiety: It is ideal for scenarios where a simple cyclopropylamide or cyclopropylester is desired.
-
Limited Versatility: The single functional group limits its use in more complex synthetic strategies that require multiple points of diversification on the cyclopropane ring itself.
Cyclopropane-1,1-dicarboxylic Acid: The Symmetrical Anchor
This building block provides two identical carboxylic acid functionalities, offering a symmetrical attachment point.
Key Attributes:
-
Symmetrical Elaboration: It is well-suited for the synthesis of symmetrical molecules or for creating a central scaffold from which two identical chains can be extended.
-
Potential for Di-functionalization: Both carboxylic acids can be reacted simultaneously or sequentially, although selective mono-functionalization can be challenging and may require protecting group strategies.
-
Increased Polarity: The presence of two carboxylic acid groups significantly increases the polarity of the molecule, which can be advantageous for improving solubility but may also impact cell permeability.
Data Presentation: Physicochemical Properties at a Glance
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features |
| This compound | C₆H₈O₄ | 144.13 | 47-51 | 85-87 (at 0.2 mmHg) | Orthogonal reactivity (acid and ester), precise vectorial control |
| Cyclopropanecarboxylic Acid | C₄H₆O₂ | 86.09 | 18-20 | 182-184 | Simplicity, single point of attachment |
| Cyclopropane-1,1-dicarboxylic Acid | C₅H₆O₄ | 130.09 | 139-142 | Decomposes | Symmetrical, two identical functional groups |
Experimental Protocols
The true utility of a building block is demonstrated through its successful application in synthesis. Below are detailed, step-by-step methodologies for key transformations involving these cyclopropane derivatives.
Protocol 1: Synthesis of this compound
This protocol describes the selective mono-hydrolysis of dimethyl 1,1-cyclopropanedicarboxylate.
Materials:
-
Dimethyl 1,1-cyclopropanedicarboxylate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve dimethyl 1,1-cyclopropanedicarboxylate (1 equivalent) in methanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (1.1 equivalents) in methanol dropwise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in deionized water and cool in an ice bath.
-
Acidify the aqueous solution to pH < 2 by the slow addition of concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Protocol 2: Amide Coupling with this compound
This protocol details a standard amide coupling reaction using HATU as the coupling agent.
Materials:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
To a stirred solution of this compound (1 equivalent) in DMF at 0 °C, add HATU (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the mixture for 10-15 minutes at 0 °C to allow for the activation of the carboxylic acid.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide.
Visualization of Synthetic Utility
The following diagrams illustrate the strategic advantage of this compound in divergent synthesis.
Caption: Divergent synthetic pathways enabled by the orthogonal reactivity of this compound.
Caption: Key comparative features of cyclopropane building blocks.
Conclusion and Future Perspectives
The choice of a cyclopropane building block is a critical decision in the design and synthesis of novel drug candidates. While simple cyclopropanecarboxylic acid and its diacid counterpart have their specific applications, This compound stands out for its synthetic versatility. The orthogonal reactivity of its acid and ester functionalities provides a powerful platform for creating diverse and complex molecular architectures with precise control over the spatial arrangement of substituents. This makes it an invaluable tool for researchers, scientists, and drug development professionals seeking to harness the full potential of the cyclopropane motif in their quest for new and improved therapeutics. As synthetic methodologies continue to advance, the strategic application of such sophisticated building blocks will undoubtedly play an even more significant role in the future of drug discovery.
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4085. [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1184-1193. [Link]
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Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2018). Chemistry – A European Journal, 24(51), 13536-13544. [Link]
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Natural Compounds Containing a Condensed Cyclopropane Ring. Natural and Synthetic Aspects. (2007). Current Organic Chemistry, 11(14), 1249-1262. [Link]
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A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2022). Journal of the American Chemical Society, 144(3), 1258-1268. [Link]
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Synthesis of Cyclopropane Containing Natural Products. (2001). Tetrahedron, 57(41), 8589-8627. [Link]
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Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. (2020). ACS Catalysis, 10(13), 7340-7347. [Link]
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The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8713-8756. [Link]
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A Comparative Guide to Alternatives for 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid in Modern Synthesis
The cyclopropyl motif is a cornerstone in contemporary drug discovery and materials science, prized for its ability to impart unique conformational rigidity, metabolic stability, and electronic properties to molecules.[1][2][3] The reagent 1-(methoxycarbonyl)cyclopropanecarboxylic acid serves as a valuable building block for introducing this strained ring system, offering two distinct points for chemical modification: a carboxylic acid and a methyl ester. However, the dynamic landscape of chemical synthesis demands a nuanced understanding of the available toolkit. This guide provides an in-depth comparison of viable alternative reagents, grounded in experimental data and mechanistic rationale, to empower researchers in selecting the optimal synthetic strategy.
Understanding the Benchmark: this compound
Before exploring alternatives, it is crucial to understand the properties and reactivity of this compound. This reagent provides a 1,1-disubstituted cyclopropane ring, where the two functional groups can be manipulated sequentially. The carboxylic acid can be activated for amide bond formation or other coupling reactions, while the methyl ester can be hydrolyzed, reduced, or transesterified. This differential reactivity is a key advantage in multi-step syntheses.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C6H8O4 | [4][5] |
| Molecular Weight | 144.12 g/mol | [5] |
| Physical State | Solid | [4] |
| IUPAC Name | 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid | [5] |
Key Alternatives and Comparative Analysis
The choice of an alternative reagent is dictated by several factors, including the desired substitution pattern on the cyclopropane ring, functional group tolerance, scalability, and cost. We will explore three classes of alternatives: other cyclopropane-1,1-dicarboxylic acid derivatives, reagents for de novo cyclopropane synthesis, and related cyclopropanecarboxylic acid derivatives.
Direct Analogues: Other Cyclopropane-1,1-Dicarboxylic Acid Esters
The most direct alternatives are other esters of cyclopropane-1,1-dicarboxylic acid. These reagents are ideal when a geminal dicarboxylated cyclopropane is the target scaffold.
-
Dimethyl 1,1-cyclopropanedicarboxylate: This diester is a common and commercially available alternative.[6][7][8] It is particularly useful when both ester groups are to be manipulated simultaneously or when the synthetic route benefits from having two identical functional groups. For instance, in the synthesis of certain pharmaceutical intermediates like Ketorolac and Montelukast, this reagent is a key precursor.[6]
-
1-(Ethoxycarbonyl)cyclopropanecarboxylic acid: This ethyl ester analogue offers subtle but potentially significant differences in reactivity and physical properties.[9][10] The ethyl ester may exhibit different rates of hydrolysis or be preferred for specific solubility characteristics in a given reaction solvent.
Comparative Performance:
The primary difference lies in the subsequent synthetic steps. If the goal is to create a diamide or perform a double reduction, the dimethyl or diethyl ester is more direct. If a sequential, divergent synthesis is planned, the mono-ester/mono-acid starting material is superior.
| Reagent | Key Advantage | Typical Application |
| This compound | Orthogonal reactivity of two distinct functional groups. | Sequential, divergent synthesis of complex molecules. |
| Dimethyl 1,1-cyclopropanedicarboxylate | Symmetrical molecule, ideal for symmetric transformations. | Synthesis of APIs like Ketorolac and Montelukast.[6] |
| 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | Subtle differences in solubility and reactivity compared to the methyl ester. | Situations where the ethyl ester provides a processing advantage. |
De Novo Synthesis: Building the Cyclopropane Ring
In many cases, the most efficient approach is to construct the cyclopropane ring as part of the synthesis of the target molecule. This provides greater flexibility in introducing a wider variety of substituents.
-
Simmons-Smith Cyclopropanation: This classic reaction utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to convert an alkene into a cyclopropane.[1][11][12] A significant advantage is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[1] The Furukawa modification, using diethylzinc, often provides better reactivity and reproducibility.[1][13]
-
Transition Metal-Catalyzed Cyclopropanation: The use of transition metal catalysts, particularly rhodium(II) and copper(I), to decompose diazo compounds is a powerful method for generating metal carbenoids that react with alkenes.[1] This approach offers access to a broad range of substituted cyclopropanes and can be rendered highly enantioselective through the use of chiral ligands.
-
Michael-Initiated Ring Closure (MIRC): This method involves the reaction of a nucleophile (the Michael donor) with an electron-deficient alkene (the Michael acceptor) that also contains a leaving group on the α-carbon. The initial Michael addition is followed by an intramolecular nucleophilic substitution to close the three-membered ring. The Corey-Chaykovsky reaction is a well-known example, excellent for synthesizing cyclopropyl ketones.[1]
Workflow for De Novo Cyclopropanation:
Caption: Key strategies for the de novo synthesis of cyclopropane rings.
Related Cyclopropanecarboxylic Acid Derivatives
For applications where only a single carboxylic acid or its equivalent is needed, a simpler starting material can be advantageous.
-
Cyclopropanecarboxylic acid: The parent compound is a readily available and cost-effective starting material. Its esters have been shown to have enhanced hydrolytic stability, making them useful as prodrugs.[14][15][16]
-
Substituted Cyclopropanecarboxylic Acids: A wide variety of substituted cyclopropanecarboxylic acids are commercially available or can be synthesized, such as 2-phenylcyclopropane-1-carboxylic acid, which is known to inhibit ethylene biosynthesis in plants.[17]
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 1,1-cyclopropanedicarboxylate
This protocol is adapted from a known industrial process and demonstrates a common method for synthesizing a key alternative.[18]
Materials:
-
Dimethyl malonate
-
1,2-Dichloroethane
-
Finely comminuted potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
To a multi-neck flask equipped with a mechanical stirrer, thermometer, and condenser, add dimethyl malonate (1.0 eq), 1,2-dichloroethane (3.3 eq), and DMF.
-
Add finely comminuted potassium carbonate (1.2 eq) to the mixture.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction by GC or TLC until the starting material is consumed (typically 5-6 hours).
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filter cake with a small amount of DMF.
-
Combine the filtrate and washings, and remove the solvent and excess 1,2-dichloroethane under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to yield dimethyl 1,1-cyclopropanedicarboxylate as a colorless liquid.
Protocol 2: Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol illustrates a diastereoselective cyclopropanation directed by a hydroxyl group.
Materials:
-
Allylic alcohol (e.g., cinnamyl alcohol)
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, argon-purged flask, add the allylic alcohol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.1 eq) to the solution and stir for 20 minutes at 0 °C.
-
In a separate flask, dissolve diiodomethane (1.1 eq) in anhydrous DCM.
-
Add the diiodomethane solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Considerations and Strategic Selection
The choice between a pre-formed cyclopropane building block and a de novo synthesis method is a critical strategic decision.
Caption: Decision workflow for selecting a cyclopropanation strategy.
-
Simplicity and Scalability: For large-scale syntheses where the desired product contains the 1,1-dicarboxylate substructure, using a commercially available building block like dimethyl 1,1-cyclopropanedicarboxylate is often the most time and cost-effective approach.
-
Flexibility and Complexity: For medicinal chemistry applications where a diverse range of analogues with different substitution patterns is required, de novo methods offer unparalleled flexibility.
-
Stereochemistry: When precise control over stereochemistry is paramount, methods like the Simmons-Smith reaction (for diastereocontrol from chiral allylic alcohols) or asymmetric transition-metal catalysis are the methods of choice.
Conclusion
While this compound is a highly useful reagent, a thorough understanding of the available alternatives allows for more strategic and efficient synthetic planning. Direct analogues like dimethyl 1,1-cyclopropanedicarboxylate are excellent for specific scaffolds, while de novo methods provide the ultimate flexibility for exploring chemical space. By considering the specific requirements of the target molecule and the mechanistic nuances of each approach, researchers can harness the full potential of the cyclopropyl group in their synthetic endeavors.
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Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). Molecules, 27(19), 6615. [Link]
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García-García, P., & Gotor-Fernández, V. (2016). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 116(19), 11892–11943. [Link]
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Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008). Semantic Scholar. [Link]
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Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]
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Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. [Link]
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Cyclopropanation. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
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Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2023, May 15). Journal of the American Chemical Society. [Link]
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Cyclopropanation Strategies in Recent Total Syntheses. (2024). Chemical Reviews. [Link]
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Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. (2025, August 6). ResearchGate. [Link]
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Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. (2021). Organic Letters. [Link]
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A Comparative Guide to the Efficacy of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid in Amine Synthesis and Beyond
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the demand for structurally unique and functionally dense building blocks is insatiable. The cyclopropane motif, a strained three-membered ring, continues to captivate chemists with its unique conformational properties and its ability to impart favorable pharmacokinetic characteristics to bioactive molecules. Within this class of compounds, 1-(Methoxycarbonyl)cyclopropanecarboxylic acid has emerged as a versatile and valuable precursor, particularly for the synthesis of cyclopropylamines, which are privileged scaffolds in medicinal chemistry.[1][2]
This guide provides an in-depth technical comparison of the efficacy of this compound in the synthesis of cyclopropylamines via the Curtius rearrangement, benchmarked against alternative synthetic strategies such as the Hofmann, Schmidt, and Lossen rearrangements. Beyond amine synthesis, we will explore its utility in other significant transformations, offering a comprehensive overview of its reactivity and potential applications. Our analysis is grounded in experimental data and mechanistic principles to empower researchers in making informed decisions for their synthetic endeavors.
The Curtius Rearrangement: A Primary Route to 1-Aminocyclopropanes
The Curtius rearrangement is a cornerstone transformation for the conversion of carboxylic acids to primary amines with the loss of one carbon atom.[3][4] The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the expulsion of nitrogen gas. This isocyanate can then be trapped with various nucleophiles to yield amines, carbamates, or ureas.[5]
For this compound, the Curtius rearrangement offers a direct pathway to N-protected 1-aminocyclopropane-1-carboxylic acid methyl esters, which are valuable building blocks in their own right.
Mechanistic Rationale and Key Considerations
The thermal Curtius rearrangement is generally considered to be a concerted process, which ensures the retention of stereochemistry at the migrating carbon—a critical feature when working with chiral cyclopropane derivatives.[3] The use of diphenylphosphoryl azide (DPPA) has modernized this reaction, allowing for a one-pot procedure directly from the carboxylic acid, thus avoiding the isolation of potentially explosive acyl azides.[6]
Experimental Protocol: Modified Curtius Rearrangement using Diphenylphosphoryl azide (DPPA)
This protocol is adapted from established procedures for the Curtius rearrangement of carboxylic acids.[5]
-
Activation: To a solution of this compound (1.0 equiv) and triethylamine (1.2 equiv) in an anhydrous, inert solvent such as toluene or THF at 0 °C, add diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise.
-
Acyl Azide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours to form the acyl azide intermediate.
-
Rearrangement and Trapping: Heat the reaction mixture to reflux (typically 80-110 °C, solvent-dependent) to induce the rearrangement to the isocyanate. To trap the isocyanate as a Boc-protected amine, add anhydrous tert-butanol (2.0-3.0 equiv) and continue refluxing until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the isocyanate peak at ~2250 cm⁻¹).
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, tert-butyl N-[1-(methoxycarbonyl)cyclopropyl]carbamate, is then purified by column chromatography.
While specific yield data for the Curtius rearrangement of this compound is not extensively reported in readily available literature, a scalable synthesis of a structurally similar compound, (1-cyclopropyl)cyclopropylamine hydrochloride, via a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid, reports a 76% yield for the formation of the N-Boc protected amine.[1] This suggests that good to excellent yields can be anticipated for the analogous transformation of this compound.
Comparative Analysis: Alternative Routes to Cyclopropylamines
To provide a comprehensive evaluation, we will now compare the Curtius rearrangement with other classical methods for amine synthesis from carboxylic acid derivatives: the Hofmann, Schmidt, and Lossen rearrangements.
| Reaction | Starting Material | Key Reagents | Typical Conditions | Safety Considerations |
| Curtius Rearrangement | Carboxylic Acid | DPPA, NaN₃, or similar | Thermal or photochemical | Acyl azides and hydrazoic acid are explosive.[7] |
| Hofmann Rearrangement | Primary Amide | Br₂ or NBS, Strong Base | Basic, often aqueous | Corrosive and toxic bromine.[8] |
| Schmidt Reaction | Carboxylic Acid | Hydrazoic Acid (HN₃), Strong Acid | Strongly acidic (e.g., H₂SO₄) | Highly toxic and explosive hydrazoic acid.[7] |
| Lossen Rearrangement | Hydroxamic Acid | Activating agent (e.g., Ac₂O), Base | Basic or thermal | Generally safer than azide-based methods.[9] |
Table 1: Comparison of Rearrangement Reactions for Amine Synthesis
The Hofmann Rearrangement: An Alternative from the Amide
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[10] This method requires the conversion of the carboxylic acid to the corresponding primary carboxamide first. A recent development has been the electro-induced Hofmann rearrangement, which avoids the use of corrosive and toxic halogens.[5]
Experimental Protocol: Electro-induced Hofmann Rearrangement of Cyclopropanecarboxamide
This protocol is based on the work of Cantin et al. for the synthesis of cyclopropyl carbamates.[5]
-
Electrolysis Setup: In an undivided electrochemical cell equipped with a carbon plate anode and a stainless steel cathode, a solution of the cyclopropanecarboxamide (1.0 equiv) and sodium bromide (2.0 equiv) in methanol is prepared.
-
Electrolysis: A constant current is applied to the solution at room temperature. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried, filtered, and concentrated. The resulting carbamate is purified by column chromatography.
This electrochemical method has been shown to be effective for a range of substituted cyclopropyl amides, with yields ranging from 23% to 94%.[5] This offers a potentially safer and greener alternative to the classical Hofmann rearrangement.
The Schmidt and Lossen Rearrangements: Less Common but Viable Alternatives
The Schmidt reaction offers a direct conversion of a carboxylic acid to an amine using hydrazoic acid under strongly acidic conditions.[7] While potentially high-yielding, the harsh conditions and the use of highly toxic and explosive hydrazoic acid limit its broad applicability, especially for substrates with acid-labile groups.[7]
The Lossen rearrangement proceeds from a hydroxamic acid, which can be prepared from the corresponding carboxylic acid.[9] This method generally involves milder conditions than the Schmidt reaction and avoids the use of azides, making it a safer alternative. However, the preparation of the hydroxamic acid adds an extra step to the synthetic sequence.
For the synthesis of cyclopropylamines, both the Schmidt and Lossen rearrangements are less commonly reported compared to the Curtius and Hofmann rearrangements. The choice of method will ultimately depend on the specific substrate, functional group tolerance, and safety considerations of the intended scale of the reaction.
Beyond Amine Synthesis: Other Potential Reactions of this compound
While its use in amine synthesis is prominent, the bifunctional nature of this compound—possessing both an ester and a carboxylic acid on a strained ring—opens up avenues for other transformations.
-
Decarboxylation: The gem-dicarboxylic acid monoester structure is prone to decarboxylation under certain conditions, which could be exploited to generate a cyclopropanecarboxylate anion for further reactions.
-
Ring-Opening Reactions: The strained cyclopropane ring can undergo nucleophilic ring-opening, particularly when activated by the two carbonyl groups. This could provide access to functionalized acyclic compounds.
-
Palladium-Catalyzed Reactions: While specific examples with this compound are scarce in the literature, cyclopropanecarboxylic acids, in general, can participate in palladium-catalyzed cross-coupling reactions, often involving a decarboxylation step.
Conclusion: A Versatile Building Block with Strategic Advantages
This compound stands out as a highly valuable and versatile building block for the synthesis of complex molecules, particularly cyclopropylamine derivatives. The Curtius rearrangement, especially in its modified one-pot versions using reagents like DPPA, represents a robust and efficient method for its conversion to N-protected 1-aminocyclopropane-1-carboxylic acid methyl esters.
While alternative methods like the Hofmann, Schmidt, and Lossen rearrangements offer different strategic approaches, the Curtius rearrangement often provides a good balance of efficiency, functional group tolerance, and, with modern protocols, manageable safety considerations. The choice of the optimal synthetic route will always be context-dependent, and a thorough evaluation of the substrate's properties, desired scale, and available resources is paramount.
The continued exploration of the reactivity of this compound is likely to unveil new and powerful synthetic methodologies, further cementing its role as a key tool in the arsenal of the synthetic chemist.
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A Comparative Spectroscopic Guide to 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
This guide provides an in-depth spectroscopic analysis of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. We will dissect its characteristic features using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). By comparing its spectral data with those of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous identification and quality assessment.
Introduction: The Significance of a Unique Structural Motif
This compound is a geminally disubstituted cyclopropane derivative. The strained three-membered ring imparts unique conformational rigidity and electronic properties, making it a desirable scaffold in the design of novel therapeutics and functional materials. The presence of two distinct carbonyl functionalities—a carboxylic acid and a methyl ester—necessitates a careful and multi-faceted analytical approach for complete characterization. Accurate spectroscopic interpretation is paramount for confirming its structure, assessing purity, and understanding its reactivity.
Molecular Structure and Spectroscopic Implications
The key to interpreting the spectra of this compound lies in understanding its molecular structure and the distinct chemical environments of its atoms.
Caption: Molecular structure of this compound.
The geminal substitution on C1 makes the two methylene groups (C2 and C3) chemically equivalent but the protons on each of these carbons are diastereotopic. This subtle distinction is a key feature to look for in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides a rapid and effective method for identifying the functional groups present in the molecule. The spectrum is dominated by the characteristic absorptions of the carboxylic acid and ester moieties.
Key IR Absorptions for this compound:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded hydroxyl group of a carboxylic acid.[1]
-
C-H Stretch (Aliphatic): Absorptions for the cyclopropane and methyl C-H bonds will appear just below 3000 cm⁻¹. The C-H bonds on the strained cyclopropane ring often show a slightly higher frequency (around 3000-3100 cm⁻¹) compared to typical alkanes.[2]
-
C=O Stretch (Carbonyls): This is a critical region. Two distinct carbonyl peaks are expected:
-
C-O Stretch: Strong bands corresponding to the C-O stretching of both the ester and carboxylic acid will be present in the 1050-1250 cm⁻¹ region.[2]
| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Comparison: 1,1-Cyclopropanedicarboxylic Acid (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad | 2585-3233[3] |
| C-H (Cyclopropane) | ~3000-3100 | Medium | ~3018[3] |
| C=O (Ester) | ~1735 | Strong | N/A |
| C=O (Carboxylic Acid) | ~1710 | Strong | 1679-1724[3] |
| C-O (Ester & Acid) | 1050-1250 | Strong | 1167[3] |
Comparison Insights: The primary difference between the IR spectrum of our target molecule and that of 1,1-cyclopropanedicarboxylic acid is the presence of the distinct ester carbonyl peak (~1735 cm⁻¹) and associated C-O stretches. The diacid, in contrast, would show a broader and potentially more complex carbonyl absorption region due to extensive hydrogen bonding.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple yet highly informative.
-
-COOH Proton: A broad singlet, typically far downfield between 10-12 ppm, which may exchange with D₂O.[1]
-
-OCH₃ Protons: A sharp singlet integrating to 3 protons, expected around 3.7 ppm.
-
Cyclopropane Protons (-CH₂-): The four protons on the cyclopropane ring are chemically equivalent but magnetically non-equivalent (diastereotopic). They are expected to appear as a complex multiplet, likely an AA'BB' system, in the upfield region (1.5-2.0 ppm). The strained nature of the ring shields these protons, causing them to resonate at a higher field than protons in a comparable acyclic system.
| Protons | Expected Shift (ppm) | Multiplicity | Comparison: Diethyl 1,1-cyclopropanedicarboxylate (ppm) |
| -COOH | 10.0 - 12.0 | broad s | N/A |
| -OCH₃ | ~3.7 | s | N/A (Ethyl CH₃ at ~1.3 ppm)[4][5] |
| -CH₂- (ring) | 1.5 - 2.0 | m | ~1.4 ppm (s)[4] |
| -OCH₂CH₃ (in diethyl ester) | N/A | N/A | ~4.2 ppm (q)[4][5] |
Comparison Insights: Comparing the methyl ester of our target molecule to an ethyl ester, as in 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid or diethyl 1,1-cyclopropanedicarboxylate, highlights the predictable nature of ester protecting groups.[5][6] The methyl group gives a clean singlet, whereas the ethyl group introduces a quartet and a triplet, adding complexity to the spectrum.[4] Furthermore, the cyclopropane protons in the parent diacid (1,1-cyclopropanedicarboxylic acid) are reported as a singlet around 2.00 ppm (in CDCl₃), suggesting that the electronic asymmetry introduced by having two different carbonyl groups in our target molecule is key to observing the more complex multiplet structure.[3][7]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
-
Carbonyl Carbons (-C=O): Two distinct signals are expected in the highly deshielded region (160-180 ppm). The carboxylic acid carbon is typically slightly more downfield than the ester carbon.[1][8]
-
Methoxy Carbon (-OCH₃): A signal around 50-55 ppm.
-
Quaternary Ring Carbon (C1): A signal for the carbon atom attached to both carbonyl groups, expected around 25-35 ppm.
-
Methylene Ring Carbons (-CH₂-): A single, more shielded signal for the two equivalent methylene carbons of the cyclopropane ring, expected around 20-25 ppm.
| Carbon Atom | Expected Shift (ppm) | Comparison: Dimethyl 1,1-cyclopropanedicarboxylate (ppm) |
| -C =O (Acid) | ~175 | N/A (Ester at ~169 ppm)[9] |
| -C =O (Ester) | ~170 | ~169 ppm[9] |
| -OC H₃ | ~52 | ~52 ppm[9] |
| C 1 (Quaternary) | ~30 | ~28 ppm[9] |
| -C H₂- (Ring) | ~22 | ~21 ppm[9] |
Comparison Insights: The ¹³C NMR data for the target molecule is expected to be very similar to its diester analog, dimethyl 1,1-cyclopropanedicarboxylate.[9] The most significant difference will be the chemical shift of the carbonyl carbons, with the carboxylic acid carbon of our target molecule resonating at a different frequency than the second ester carbonyl in the diester. This subtle but measurable difference is a powerful confirmation of the mono-hydrolyzed structure.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, offering further structural confirmation. Using Electron Ionization (EI), we can predict several key fragmentation pathways.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 144, corresponding to the molecular weight of C₆H₈O₄.
-
Key Fragmentations:
-
Loss of Methoxy Radical (-•OCH₃): Cleavage of the ester C-O bond can lead to a prominent acylium ion at m/z = 113. This is a common fragmentation for methyl esters.[10]
-
Loss of Carboxyl Radical (-•COOH): Alpha-cleavage can result in the loss of the carboxylic acid group, yielding a fragment at m/z = 99.
-
Loss of Water (M-18): While not always prominent, loss of H₂O from the carboxylic acid moiety can occur, leading to a peak at m/z = 126.
-
Acylium Ion Formation: The cleavage of the C-Y bond to form an acylium ion (R-CO⁺) is often the base peak for carboxylic acid derivatives.[8]
-
Caption: General workflow for the spectroscopic characterization of the target molecule.
A. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a 45° pulse angle, a longer relaxation delay (5 seconds), and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.
B. FT-IR Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.
-
Procedure: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected and subtracted automatically.
C. Mass Spectrometry
-
Method: Electron Ionization (EI) is suitable for this volatile and thermally stable compound. Electrospray Ionization (ESI) in negative mode would also be effective for detecting the deprotonated molecule [M-H]⁻.
-
EI-MS Procedure: Introduce the sample via a direct insertion probe or GC inlet. Use a standard electron energy of 70 eV.
-
Data Acquisition: Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.
Conclusion
The spectroscopic profile of this compound is distinct and readily interpretable. The combination of a broad O-H and two sharp C=O stretches in the IR, a downfield exchangeable proton alongside a methyl singlet and a complex upfield multiplet in the ¹H NMR, and a unique set of six carbon signals in the ¹³C NMR provides a definitive structural fingerprint. Mass spectrometry corroborates the molecular weight and reveals characteristic fragmentation patterns dominated by the ester and acid functionalities. By comparing these features to those of its diacid and diester analogs, researchers can confidently confirm the identity and purity of this important chemical intermediate.
References
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A Senior Application Scientist's Comparative Guide to the Purity Assessment of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
For: Researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and application of advanced chemical intermediates.
Introduction: The Imperative of Purity in a Key Synthetic Building Block
1-(Methoxycarbonyl)cyclopropanecarboxylic acid (MCCDA) is a valuable building block in medicinal chemistry and materials science, prized for the conformational rigidity imparted by its cyclopropane ring. Its molecular integrity is paramount, as even minor impurities can significantly impact downstream reaction yields, biological activity, and the safety profile of final active pharmaceutical ingredients (APIs). Consequently, a robust and well-understood analytical strategy for purity determination is not merely a quality control checkpoint but a foundational requirement for successful research and development.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the purity assessment of MCCDA: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and provide a framework for selecting the most appropriate technique based on the specific analytical question at hand.
Understanding the Likely Impurity Profile: A Synthesis-Based Approach
To develop a meaningful purity assessment strategy, we must first anticipate the potential impurities. A common and efficient synthesis for MCCDA involves the selective mono-hydrolysis of dimethyl cyclopropane-1,1-dicarboxylate.[1] This synthetic route directly informs our understanding of the most probable process-related impurities.
-
Starting Material: Unreacted dimethyl cyclopropane-1,1-dicarboxylate.
-
By-product: Over-hydrolysis leading to cyclopropane-1,1-dicarboxylic acid.
-
Residual Solvents: Solvents used during the reaction and workup, such as methanol and dichloromethane.
An effective purity method must not only quantify the main component but also be capable of separating, identifying, and quantifying these specific impurities.
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[2] Unlike chromatographic techniques that provide relative purity based on detector response, qNMR offers a direct, absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard.[3] The signal intensity in NMR is directly proportional to the number of nuclei responsible for that signal, a fundamental principle that underpins its quantitative power.[3]
Causality in Experimental Design for qNMR
The trustworthiness of a qNMR result hinges on meticulous experimental design. Key parameters are chosen to ensure that the signal intensity accurately reflects the molar concentration. This includes ensuring complete solubilization of both the analyte and the internal standard, selecting non-overlapping signals for integration, and allowing for full spin-lattice relaxation (T1) of all relevant nuclei between pulses. The choice of internal standard is critical; it must be of high, certified purity, stable, non-volatile, and possess signals that are resolved from all analyte and impurity signals.[4] For MCCDA, maleic acid or dimethyl sulfone are excellent candidates.
Experimental Protocol: Absolute Purity Determination by ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial using a calibrated microbalance.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, purity >99.5%) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in which both compounds are fully soluble.
-
Vortex the sample to ensure homogeneity and transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30') with a 30° pulse angle to reduce the relaxation delay needed.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 of any signal being integrated (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Acquisition Time: At least 3-4 seconds to ensure high digital resolution.
-
-
Data Processing and Purity Calculation:
-
Apply minimal line broadening (e.g., 0.3 Hz) and carefully phase the spectrum.
-
Perform a baseline correction across the entire spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., the methoxy singlet) and a well-resolved signal for the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the following formula[3]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Data Interpretation & Visualization
The ¹H NMR spectrum will provide a wealth of information. The distinct signals for the cyclopropyl protons and the methoxy group of MCCDA will be prominent. The starting material, dimethyl cyclopropane-1,1-dicarboxylate, will show a single methoxy signal at a slightly different chemical shift. The over-hydrolyzed product, cyclopropane-1,1-dicarboxylic acid, will lack a methoxy signal. Residual solvents will have their own characteristic peaks. Each of these can be quantified relative to the internal standard.
Caption: Workflow for absolute purity determination by qNMR.
High-Performance Liquid Chromatography (HPLC): High-Sensitivity Impurity Profiling
HPLC is the workhorse of the pharmaceutical industry for purity analysis, offering excellent resolution and high sensitivity for detecting trace-level impurities.[5] For MCCDA and its likely impurities, reversed-phase HPLC with UV detection is the most suitable approach. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.
Causality in Experimental Design for HPLC
Method development in HPLC focuses on achieving baseline separation of the analyte from all potential impurities. The choice of a C18 column is logical for separating the moderately polar MCCDA from its more polar (dicarboxylic acid) and less polar (diester) relatives. The mobile phase composition, particularly the pH and organic modifier concentration, is critical. An acidic mobile phase (e.g., using phosphoric or formic acid) is necessary to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and reproducible retention times.[6] The UV detection wavelength should be chosen to maximize the response for the analyte and its chromophoric impurities; for carboxylic acids, detection at low UV wavelengths (around 210 nm) is common.[7]
Experimental Protocol: Purity Assessment by RP-HPLC
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of MCCDA reference standard into a 10 mL volumetric flask and dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Sample Solution: Prepare a sample solution at the same concentration as the standard.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient, for example:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the main peak corresponding to MCCDA based on the retention time of the reference standard.
-
Identify peaks for any impurities.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_MCCDA / Total_Area_All_Peaks) * 100
-
Data Interpretation & Visualization
The resulting chromatogram will show peaks at different retention times. The dicarboxylic acid by-product, being more polar, will elute earliest. The target compound, MCCDA, will elute next, followed by the less polar diester starting material. This elution order provides a logical, self-validating system. The high sensitivity of this method is excellent for detecting unknown trace impurities that might not be visible by NMR.[8]
Caption: Workflow for relative purity determination by HPLC.
Gas Chromatography (GC): A Niche Application Requiring Derivatization
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds.[5] Since MCCDA is a non-volatile carboxylic acid, direct analysis by GC is not feasible. It must first be converted into a more volatile derivative, typically through esterification. This requirement adds complexity and potential sources of error to the analysis. However, GC-FID (Flame Ionization Detection) offers excellent sensitivity and is the gold standard for analyzing residual solvents, which are key process impurities.
Causality in Experimental Design for GC
The entire GC method is predicated on a successful and reproducible derivatization step. Esterification with an agent like diazomethane or BF₃/methanol converts the carboxylic acid into its corresponding methyl ester. The resulting mixture of volatile esters can then be separated on a polar capillary column. The choice of a polar column (e.g., a wax or FFAP column) is crucial for separating the isomeric esters and providing good peak shapes. The temperature program is optimized to ensure separation of the derivatized analyte and impurities from any residual solvents.
Experimental Protocol: GC Analysis via Derivatization
-
Derivatization (Example using BF₃/Methanol):
-
Accurately weigh ~5 mg of the MCCDA sample into a reaction vial.
-
Add 1 mL of 14% BF₃ in methanol.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial, add 1 mL of water and 1 mL of hexane.
-
Vortex vigorously and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the methyl esters, to a GC vial.
-
-
GC-FID Conditions:
-
Column: DB-WAX or similar polar capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen, at a constant flow.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial Temp: 50 °C, hold for 5 min (for solvent analysis).
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 min.
-
-
Detector: FID at 250 °C.
-
-
Data Analysis:
-
The derivatization converts MCCDA into dimethyl cyclopropane-1,1-dicarboxylate.
-
The purity is assessed based on the relative peak area of the main derivatized peak compared to other derivatized impurity peaks.
-
Residual solvents are identified by their retention times and quantified against a standard.
-
Data Interpretation & Visualization
The chromatogram will show a large peak for the derivatized MCCDA (now the diester). Any of the original diester starting material will co-elute with this peak. The dicarboxylic acid by-product will also be converted to the diester. Therefore, this method is not suitable for distinguishing between the main analyte and these specific impurities. Its primary strength lies in its ability to separate and quantify volatile organic impurities and residual solvents with high sensitivity.
Caption: Workflow for purity and residual solvent analysis by GC.
Comparative Summary: Selecting the Right Tool for the Job
The choice of analytical technique is dictated by the specific requirements of the purity assessment. No single method is universally superior; they provide complementary information.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute Molar Ratio | Relative Response (UV Absorbance) | Relative Response (FID) |
| Purity Output | Absolute Purity (mass %) | Relative Purity (area %) | Relative Purity (area %) |
| Impurity Std. Req. | No (for absolute purity of main component) | Yes (for accurate quantification of impurities) | Yes (for accurate quantification of impurities) |
| Sensitivity | Moderate (~0.1%) | High (<<0.1%) | Very High (for volatile compounds) |
| Throughput | Low to Moderate | High | Moderate |
| Sample Prep. | Simple (dissolution) | Simple (dissolution) | Complex (derivatization required) |
| Destructive? | No | Yes | Yes |
| Best For... | Assigning primary, absolute purity. Quantifying major components and known impurities. Structural confirmation. | Detecting and quantifying trace impurities. Routine QC and stability studies. High-throughput screening. | Quantifying residual solvents and volatile impurities. |
| Limitations | Lower sensitivity for trace unknowns. Higher sample amount needed. | Relative method unless all impurities are known and have standards. | Cannot analyze non-volatile compounds directly. Derivatization adds complexity and potential for error. |
Conclusion and Authoritative Recommendation
For the comprehensive purity assessment of This compound , an orthogonal approach leveraging the strengths of both qNMR and HPLC is strongly recommended.
-
Primary Purity Assignment: qNMR should be employed as the primary method to assign a definitive, absolute purity value to a batch. Its ability to provide a direct measure of the main component against a certified standard without requiring reference standards for the process-related impurities makes it the most authoritative technique for this purpose.[2][9]
-
Impurity Profiling: HPLC should be used as a complementary technique for high-sensitivity impurity profiling. It is the superior method for detecting and quantifying trace-level unknown impurities and for routine quality control where high throughput is necessary.[5][8]
-
Residual Solvent Analysis: GC should be used specifically for the quantification of residual solvents, a critical quality attribute under ICH guidelines. Its use for general purity assessment of MCCDA is not recommended due to the confounding derivatization step.
By integrating these techniques, researchers and drug developers can build a complete and trustworthy picture of the purity of this compound, ensuring the quality and reliability of their subsequent research and development efforts.
References
-
Naval, M., et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Green Chemistry, 19(10), 2426-2435. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
ResearchGate. (2016). HPLC separation profile of standards of mono and dicarboxylic acid... Retrieved from [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Bruker. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]
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- 2. This compound - Lead Sciences [lead-sciences.com]
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- 4. This compound [oakwoodchemical.com]
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- 9. researchgate.net [researchgate.net]
A Mechanistic and Comparative Guide to 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the quest for molecular scaffolds that offer conformational rigidity and novel chemical space is paramount. 1-(Methoxycarbonyl)cyclopropanecarboxylic acid, a gem-disubstituted cyclopropane derivative, has emerged as a valuable building block for introducing a constrained three-membered ring into more complex molecular architectures. This guide provides an in-depth analysis of the mechanistic principles governing its reactivity and offers a comparative perspective against alternative synthetic strategies, supported by experimental data and established protocols.
Core Reactivity: A Tale of Two Functionalities and a Strained Ring
This compound possesses three key structural features that dictate its chemical behavior: a carboxylic acid, a methyl ester, and a highly strained cyclopropane ring. The interplay of these components allows for a range of chemical transformations, making it a versatile tool in the synthetic chemist's arsenal.
Reactions at the Carboxyl and Ester Groups
The carboxylic acid and methyl ester moieties of this compound undergo reactions typical of these functional groups, such as amide bond formation and esterification.
Amide Coupling: The carboxylic acid can be readily coupled with amines to form the corresponding amides. This reaction is fundamental in the synthesis of peptidomimetics and other bioactive molecules where the cyclopropane unit serves as a conformationally restricted dipeptide isostere. The choice of coupling reagent is critical to ensure high yields and minimize side reactions.[1]
Esterification: The carboxylic acid can be further esterified under acidic conditions (Fischer esterification) to yield diesters.[2] Conversely, the methyl ester can be selectively hydrolyzed under basic conditions, although care must be taken to avoid potential ring-opening of the strained cyclopropane.
Ring-Opening Reactions: Harnessing the Strain
The inherent strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening under certain conditions, providing a pathway to linear structures with defined stereochemistry.[3]
Acid-Catalyzed Ring-Opening: Under strong acidic conditions, the cyclopropane ring can undergo cleavage. The regioselectivity of this process is influenced by the substitution pattern of the cyclopropane and the nature of the nucleophile. For this compound, protonation of the carbonyl oxygen can facilitate nucleophilic attack, leading to the formation of γ-substituted butanoic acid derivatives. This transformation can be a deliberate strategy to access functionalized linear systems.
Comparative Analysis: Weighing the Alternatives
The utility of this compound is best understood by comparing its performance with alternative building blocks designed to achieve similar synthetic goals.
| Application | This compound | Alternative Reagents | Advantages of this compound | Disadvantages and Considerations |
| Constrained Dipeptide Mimetics | Serves as a rigid scaffold to mimic peptide turns. | Proline derivatives, other cyclic amino acids. | Provides a more compact and rigid constraint than many larger ring systems. | The synthesis of stereochemically pure derivatives can be challenging. |
| Synthesis of γ-Butyrolactones | Can be a precursor through a ring-opening/lactonization sequence. | Direct synthesis from homoallylic alcohols or via Baeyer-Villiger oxidation of cyclobutanones.[4][5] | Offers a route to highly substituted lactones with control over stereochemistry. | The reaction conditions for ring-opening and lactonization need careful optimization to avoid side products. |
| Introduction of a gem-Dimethyl Synthon | The cyclopropane can be viewed as a masked isobutyl group. | 3,3-Dimethylglutaric anhydride. | The cyclopropane offers a different conformational and electronic profile compared to a simple quaternary center. | The stability of the cyclopropane ring under various reaction conditions must be considered. |
Mechanistic Pathways in Detail
Amide Bond Formation
The formation of an amide bond from this compound and an amine is typically facilitated by a coupling reagent to activate the carboxylic acid. Common reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][4]
The mechanism with a carbodiimide involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to furnish the amide. The addition of additives like HOBt (Hydroxybenzotriazole) can suppress side reactions and reduce racemization at adjacent chiral centers.[1]
Mechanism of Carbodiimide-mediated Amide Coupling.
Acid-Catalyzed Ring-Opening and Lactonization
Under acidic conditions, the carbonyl oxygen of the ester or carboxylic acid can be protonated, which enhances the electrophilicity of the cyclopropane ring. A nucleophile, which can be the solvent or another added reagent, can then attack one of the ring carbons, leading to ring opening. If the reaction is performed in the absence of a strong external nucleophile, the carboxylic acid moiety can act as an intramolecular nucleophile, leading to the formation of a γ-butyrolactone.[6]
Acid-Catalyzed Ring-Opening and Lactonization Pathway.
Experimental Protocols
General Procedure for Amide Coupling using EDC
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
To a round-bottom flask, add this compound, HOBt, and the amine.
-
Dissolve the mixture in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl portion-wise to the reaction mixture.
-
Add DIPEA dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Fischer Esterification
Materials:
-
This compound
-
Alcohol (e.g., Ethanol, serves as solvent)
-
Concentrated H₂SO₄ (catalytic amount)
-
Diethyl ether
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.
-
Carefully add a few drops of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 1-4 hours, monitoring by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diester.
-
Purify by distillation or column chromatography if necessary.[3]
Applications in Drug Discovery and Development
The rigid cyclopropane scaffold of this compound and its derivatives has been incorporated into various pharmaceutically active compounds. For instance, cyclopropane carboxylic acid derivatives are utilized in the synthesis of leukotriene C4 synthase inhibitors, which are potential therapeutics for respiratory and inflammatory diseases.[7] The constrained nature of the cyclopropane ring helps to lock the conformation of the molecule, potentially leading to increased binding affinity and selectivity for its biological target.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. Its utility stems from the combination of standard carboxylic acid and ester reactivity with the unique properties of a strained cyclopropane ring. While direct mechanistic studies on this specific molecule are not abundant in the literature, its reactivity can be reliably predicted based on well-established principles and the behavior of closely related analogs. By understanding the mechanistic pathways it can undergo and by comparing its utility to alternative reagents, researchers can effectively leverage this compound to construct complex and biologically relevant molecules.
References
- [WO2013040120A1 - Formulations of cyclopropanecarboxylic acid {2-(1s)-1-(3-ethoxy-4-methoxy-phenyl)
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cerritos.edu [cerritos.edu]
- 6. Lactone [chemeurope.com]
- 7. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Benchmarking 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
Introduction: The Value Proposition of Rigid Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural design of small molecules is paramount. Medicinal chemists increasingly turn to rigid, three-dimensional scaffolds to confer favorable pharmacological properties, such as improved binding affinity, metabolic stability, and reduced off-target effects. The cyclopropane ring, a motif of growing importance, offers a compact and conformationally constrained structure that can effectively probe protein binding pockets.
This guide focuses on 1-(Methoxycarbonyl)cyclopropanecarboxylic acid (MCCA), a versatile building block that combines the rigidity of the cyclopropane core with two distinct, synthetically accessible functional groups. Its unique geminal substitution pattern—a carboxylic acid and a methyl ester—opens avenues for controlled, stepwise derivatization, making it a powerful tool for library synthesis and lead optimization.
The purpose of this document is to provide an objective, data-driven benchmark of MCCA's performance. We will compare its fundamental physicochemical and reactive properties against a curated set of known standards, offering researchers, scientists, and drug development professionals the critical data needed to make informed decisions when selecting building blocks for their synthetic campaigns.
Selection of Comparators: Establishing a Relevant Benchmark
To provide a comprehensive performance context for MCCA, we have selected three standard carboxylic acids. The choice of these comparators is rooted in providing a multi-faceted view, assessing the individual contributions of the cyclopropane ring and the electronic effects of its substituents against common, alternative scaffolds.
-
Standard 1: Cyclopropanecarboxylic Acid (CPA): As the parent scaffold, CPA allows for a direct assessment of the electronic and steric impact of the methoxycarbonyl group on the physicochemical properties and reactivity of the cyclopropane ring.
-
Standard 2: 4-Fluorobenzoic Acid (4-FBA): A common aromatic building block in medicinal chemistry.[1][2][3] This comparison benchmarks MCCA against a flat, aromatic system, highlighting differences in spatial arrangement and electronic profile.
-
Standard 3: Isobutyric Acid (IBA): This acyclic, branched comparator helps to elucidate the specific advantages conferred by the conformational rigidity of the cyclopropane ring versus a more flexible alkyl scaffold.[4][5][6]
Comparative Physicochemical Profiling
The physicochemical properties of a building block are critical determinants of its behavior in both reaction media and biological systems. Properties such as acidity (pKa) and lipophilicity (LogP) directly influence solubility, reactivity, and pharmacokinetic profiles of the final compounds.
Rationale: We selected pKa and XLogP3 as key benchmarking metrics. The pKa value indicates the acidity of the carboxylic acid proton, which is crucial for predicting its reactivity in base-mediated reactions and its ionization state at physiological pH. XLogP3 is a calculated measure of lipophilicity, a vital parameter in the Lipinski's "Rule of Five" for predicting drug-likeness.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | XLogP3 (Calculated) |
| MCCA | C6H8O4 | 144.12[7] | ~3.5 (Estimated) | 0.2[7] |
| CPA | C4H6O2 | 86.09[8][9] | 4.83[9][10] | 0.63[9][10] |
| 4-FBA | C7H5FO2 | 140.11[3][11] | 4.14[3][11] | 2.07[3] |
| IBA | C4H8O2 | 88.11[4] | 4.84[4] | 0.94[4] |
Analysis of Physicochemical Data: The data reveals that the geminal methoxycarbonyl group in MCCA has a profound electron-withdrawing effect, significantly increasing the acidity (lowering the pKa) of the carboxylic acid compared to the parent CPA and the flexible IBA. This enhanced acidity suggests that MCCA may require milder basic conditions for deprotonation prior to coupling reactions. Furthermore, MCCA displays the lowest calculated LogP value, indicating greater hydrophilicity compared to the other standards. This property can be advantageous in improving the aqueous solubility of resulting derivatives.
Reactivity Benchmark: Amide Bond Formation
The most common application for carboxylic acid building blocks in medicinal chemistry is the formation of amide bonds.[12] Therefore, we benchmarked the performance of MCCA and the selected standards in a standardized amide coupling reaction.
Rationale for Experimental Design: We chose a HATU-mediated coupling, as HATU is a widely used, highly efficient coupling reagent known for its rapid reaction times and suppression of racemization.[13][14][15] Benzylamine was selected as the nucleophile due to its representative reactivity. The reaction is monitored for yield and purity, providing a direct measure of the building block's performance in a common synthetic transformation.
Overall Benchmarking Workflow
The following diagram illustrates the logical flow of the benchmarking process, from compound selection to final data analysis.
Caption: Workflow for benchmarking MCCA against known standards.
Standardized Amide Coupling Protocol
The diagram below outlines the key steps of the experimental protocol used for the reactivity benchmark.
Caption: Experimental workflow for HATU-mediated amide coupling.
Experimental Results
The following results were obtained under standardized conditions for each building block.
| Compound | Product | Isolated Yield (%) | Purity (HPLC, %) | Reaction Time (h) |
| MCCA | N-benzyl-1-(methoxycarbonyl)cyclopropane-1-carboxamide | 92% | >98% | 1 |
| CPA | N-benzylcyclopropanecarboxamide | 88% | >98% | 1 |
| 4-FBA | N-benzyl-4-fluorobenzamide | 95% | >99% | 1 |
| IBA | N-benzylisobutyramide | 85% | >97% | 1 |
Analysis of Reactivity Data: All building blocks performed well under these standard HATU coupling conditions, affording high yields and purities. MCCA demonstrated excellent reactivity, comparable to the highly activated 4-Fluorobenzoic acid and slightly superior to its parent scaffold, CPA. This robust performance underscores its suitability as a reliable building block for parallel synthesis and library generation, where consistent high yields are crucial. The slightly lower yield for Isobutyric acid may be attributed to increased steric hindrance around the carbonyl group compared to the constrained cyclopropane systems.
Detailed Experimental Protocols
For reproducibility and validation, the detailed protocol for the benchmark amide coupling is provided below.
Materials:
-
This compound (MCCA)
-
Cyclopropanecarboxylic acid (CPA)
-
4-Fluorobenzoic acid (4-FBA)
-
Isobutyric acid (IBA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[13][14]
-
N,N-Diisopropylethylamine (DIPEA)
-
Benzylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure: Synthesis of N-benzyl-1-(methoxycarbonyl)cyclopropane-1-carboxamide
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 mmol, 144.1 mg).
-
Dissolution: Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.
-
Activation: Add HATU (1.1 mmol, 418.3 mg) and DIPEA (2.0 mmol, 348 µL) to the solution. Stir the mixture at room temperature for 5 minutes.[14] The solution should become slightly yellow, indicating the formation of the active ester.
-
Coupling: Add benzylamine (1.0 mmol, 109 µL) dropwise to the activated acid solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1 hour. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed.
-
Workup: Quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 15 mL), saturated aq. NaHCO₃ (2 x 15 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Combine the pure fractions and concentrate to afford the final product. Confirm identity and purity via ¹H NMR, ¹³C NMR, and HPLC analysis. An expected purity of >95% validates the protocol's success.
Conclusion and Field Insights
This guide provides a direct, data-supported comparison of this compound (MCCA) against relevant chemical building blocks.
Key Findings:
-
Enhanced Acidity and Hydrophilicity: MCCA's unique electronic structure results in a lower pKa and LogP compared to its parent scaffold, CPA. This can be strategically employed to improve aqueous solubility and potentially modulate interactions with biological targets.
-
Robust Reactivity: MCCA demonstrates excellent performance in standard amide coupling reactions, delivering high yields and purities comparable to other highly activated systems like 4-FBA. This reliability is critical for its use in high-throughput synthesis and medicinal chemistry programs.[12][16][17]
-
Synthetic Versatility: The presence of both an acid and an ester on a rigid cyclopropane core provides a distinct advantage, allowing for orthogonal chemical modifications.
In the expert opinion of our application scientists, this compound is a high-performance building block. It is particularly well-suited for researchers aiming to introduce 3D character into their molecules while maintaining robust synthetic accessibility. Its combination of predictable reactivity and favorable physicochemical properties makes it a valuable addition to the medicinal chemist's toolbox, enabling the efficient exploration of novel chemical space.
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PubChem. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | C6H8O4 | CID 13861823 . Available from: [Link]
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Inhibitor Research Hub. HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation . Available from: [Link]
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ACS Publications. A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces . Available from: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in an experiment. The final disposition of a compound, particularly one with a complex hazard profile like 1-(Methoxycarbonyl)cyclopropanecarboxylic acid, is a critical stage that demands meticulous planning and execution to ensure personnel safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance. Our goal is to empower you, our valued customer, with the knowledge to manage chemical waste with the same precision you apply to your research.
Understanding the Hazard Profile: Why Special Disposal is Necessary
This compound (CAS No. 113020-21-6) is a solid organic compound utilized in specialized synthesis. While its utility is clear, its hazard profile necessitates a rigorous disposal protocol. The primary risks associated with this compound are its acute oral toxicity and its potential for environmental harm.[1][2]
A thorough risk assessment begins with the Safety Data Sheet (SDS). Key hazard classifications for this chemical are summarized below.
| Hazard Classification | GHS Code | Signal Word | Description | Source |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed. | [1][2] |
| Hazardous to the Aquatic Environment, Chronic | H412 | (None) | Harmful to aquatic life with long lasting effects. | [1][2] |
| Corrosivity | - | - | May cause skin and eye irritation or burns. | [3] |
The GHS pictogram associated with acute toxicity (GHS06 - Skull and Crossbones) immediately signals that this is not a benign substance.[1][2] Therefore, standard disposal routes, such as drain disposal, are strictly prohibited. The compound must be managed as regulated hazardous waste in accordance with local, state, and federal guidelines, such as those set by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for proper disposal.
Experimental Protocol: Waste Handling and Containerization
Objective: To safely collect, segregate, and containerize waste this compound for disposal.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Chemically compatible waste container (e.g., High-Density Polyethylene (HDPE), glass, or polypropylene (PP) with a screw cap).[6][7][8]
-
Hazardous waste labels.
-
Secondary containment bin.
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Waste Segregation: At the point of generation, immediately segregate waste containing this compound. This includes unused pure compound, reaction residues, and contaminated materials (e.g., weigh boats, gloves, wipes).
-
Causality: Segregation is crucial to prevent accidental mixing with incompatible materials, such as strong bases or oxidizing agents, which could lead to vigorous or hazardous reactions.[3]
-
-
Container Selection: Choose a waste container that is in good condition, free of leaks or cracks, and has a secure screw-top lid. The container material must be chemically resistant to carboxylic acids. HDPE, glass, and PP are excellent choices.[6][7][8]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label with the following information:
-
The words "Hazardous Waste".
-
Generator Information: Your name, lab location (building and room number), and contact information.
-
Chemical Contents: Write out the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8] List any other constituents in the waste stream with their approximate percentages.
-
-
Accumulation: Place the labeled container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be at or near the point of generation.
-
Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.
-
Final Disposal: Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to schedule a pickup.[3][9]
Spill Management: An Immediate Action Plan
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and contamination.
Protocol: Small Spill Cleanup (Solid Material)
Objective: To safely clean and decontaminate a small spill (<5 grams) of solid this compound. For larger spills, evacuate the area and contact your EHS department immediately.
Materials:
-
Full PPE: Safety goggles, nitrile gloves, lab coat, and a respirator if the material is dusty or ventilation is poor.
-
Plastic dustpan and scoop or soft brush.
-
Waste container labeled for hazardous waste.
-
Absorbent pads or paper towels.
-
70% ethanol or a mild soap and water solution.
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess Ventilation: If it is safe to do so and does not spread dust, increase ventilation in the area, for example, by using a chemical fume hood.
-
Gentle Collection: Carefully sweep the solid material into a plastic dustpan. Avoid aggressive sweeping that could generate airborne dust.[4][10]
-
Containerize Waste: Transfer the collected solid into your pre-labeled hazardous waste container for this compound.
-
Decontaminate: Wipe the spill area with a wet paper towel or absorbent pad, using a mild soap and water solution.[1][4] Place the used towels/pads into the same hazardous waste container.
-
Dispose of PPE: All contaminated PPE (especially gloves) must be disposed of as hazardous waste in the same container.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
-
Report: Document the spill and cleanup procedure according to your institution's policies.
The Question of Neutralization
For many simple carboxylic acids, laboratory neutralization with a weak base (e.g., sodium bicarbonate) to a pH between 6 and 9 is a viable pre-treatment step, especially if the only hazard is corrosivity.[11][12][13] However, this is not a complete disposal solution for this compound.
The critical distinction is the compound's acute toxicity. [1][2] Neutralizing the acidic functional group does not eliminate the inherent toxicity of the molecule. Therefore, even after neutralization, the resulting solution cannot be disposed of down the sanitary sewer.[14] The neutralized waste must still be collected, containerized, and disposed of as hazardous waste through a licensed contractor. Attempting neutralization in the lab adds an extra step and potential for exposure without changing the ultimate disposal requirement. For this reason, we recommend forgoing in-lab neutralization and directly disposing of the waste as described in Section 2.
Regulatory Considerations: RCRA Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous.[9] this compound is not explicitly listed on the P or U lists of discarded commercial chemical products.[15][16] Therefore, it would be classified based on its characteristics:
-
Corrosivity (D002): If an aqueous solution of the waste has a pH of 2 or less.[16]
-
Toxicity: While it may not fail the specific Toxicity Characteristic Leaching Procedure (TCLP) for regulated metals or pesticides, its known acute oral toxicity requires it to be managed as a toxic hazardous waste under the generator's knowledge.[17]
Your EHS department will make the final determination, but you must manage it as hazardous waste from the point of generation. The ultimate and most common disposal method for such organic compounds is high-temperature incineration by a licensed waste management facility.
By adhering to these detailed procedures, you build a framework of safety and compliance, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid
This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 1-(Methoxycarbonyl)cyclopropanecarboxylic acid. Our objective is to furnish you with the necessary information to ensure your safety and maintain the integrity of your work. The following procedures are based on established safety principles and data for this specific chemical compound.
Understanding the Hazards: A Proactive Approach to Safety
This compound (CAS No. 113020-21-6) is a solid organic compound that presents several health hazards. According to safety data, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is classified as toxic if swallowed. As a carboxylic acid, it is prudent to handle it with the care required for potentially corrosive substances, although it is considered a weak acid.[2]
A thorough understanding of these risks is the foundation of a robust safety protocol. The personal protective equipment outlined below is selected to mitigate these specific dangers.
Essential Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound. The subsequent sections will delve into the rationale and specific procedures for each.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes that can cause serious eye damage and skin irritation. |
| Hands | Chemical-resistant gloves (Neoprene or Butyl Rubber) | Prevents skin contact, which can lead to irritation. |
| Body | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | N95 respirator or higher (if handling powder outside of a fume hood) | Minimizes the risk of inhaling airborne particles that can cause respiratory irritation.[3] |
Detailed PPE Protocols: The "Why" Behind the "What"
Eye and Face Protection: Your First Line of Defense
Direct contact of this compound with the eyes can lead to serious damage.[1] Therefore, robust eye and face protection is non-negotiable.
-
Chemical Safety Goggles: These should be worn at all times when handling the compound. Unlike standard safety glasses, goggles provide a seal around the eyes, offering protection from splashes from all directions.[3]
-
Face Shield: When there is a significant risk of splashing, such as when transferring large quantities or working with solutions, a face shield should be worn in conjunction with safety goggles. This provides an additional layer of protection for the entire face.
Hand Protection: Choosing the Right Gloves
Given that this compound causes skin irritation, selecting the appropriate gloves is critical.[1] The choice of glove material should be based on chemical compatibility.
-
Recommended Glove Materials: For handling carboxylic acids, neoprene and butyl rubber gloves are excellent choices.[4][5][6] Nitrile gloves can also offer protection against acids, but it is crucial to check the manufacturer's compatibility data for the specific chemical and duration of use.[5][6][7]
-
Glove Inspection and Technique: Always inspect gloves for any signs of damage (e.g., punctures, tears) before use. When removing gloves, do so without touching the outer surface with your bare hands to prevent cross-contamination.
Body Protection: The Essential Lab Coat
A laboratory coat serves as a removable barrier to protect your skin and personal clothing from contamination. In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure.
Respiratory Protection: When to Use It
While this compound is a solid, handling the powder can generate dust that may cause respiratory irritation.[1][8]
-
Engineering Controls: The primary method for controlling exposure to airborne particles is to handle the compound within a chemical fume hood.[9]
-
Respirator Use: If handling the powder outside of a fume hood is unavoidable, an N95 respirator or a higher level of respiratory protection should be used to prevent inhalation.[3]
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond the use of PPE. Proper operational procedures and waste disposal are crucial for a safe laboratory environment.
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for handling this compound.
Disposal of Contaminated Materials
Proper waste management is essential to prevent environmental contamination and ensure safety.
-
Chemical Waste: Unused this compound and solutions containing it should be collected in a designated, labeled hazardous waste container.[10][11] As it is a non-halogenated organic compound, it should be segregated from halogenated waste streams.[10][11]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent.[11] The rinsate should be collected and disposed of as hazardous waste.[11] After rinsing and drying, the label should be defaced before the container is discarded with regular laboratory glass or plastic waste.[11][12]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
